Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 7-methoxy-1,3-benzoxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-13-8-4-6(10(12)14-2)3-7-9(8)15-5-11-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLOLBJKPXUMIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272289 | |
| Record name | Methyl 7-methoxy-5-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-20-6 | |
| Record name | Methyl 7-methoxy-5-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-methoxy-5-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate: A Keystone Scaffold for Modern Drug Discovery
Introduction: The Benzoxazole Core and Its Strategic Importance
The benzoxazole heterocycle represents one of the most vital structural motifs in medicinal chemistry.[1][2] Its planar, bicyclic system, which features a benzene ring fused to an oxazole ring, serves as a privileged scaffold. This structure is isosteric to natural nucleic bases like adenine and guanine, allowing it to interact effectively with a wide array of biological macromolecules.[2] The inherent aromaticity and the presence of both hydrogen bond acceptors (nitrogen and oxygen) and potential for π-π stacking interactions make benzoxazole derivatives highly versatile in rational drug design.[3] These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6]
This guide focuses on a specific, highly functionalized derivative: Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate . While a dedicated CAS number for this precise C2-unsubstituted compound is not prominently listed in major chemical catalogs, its close analogue, Methyl 7-methoxy-2-methylbenzoxazole-5-carboxylate , is well-documented under CAS Number 1197944-26-5 .[7] For the purpose of this guide, we will analyze the core structure as requested and draw field-proven insights from its closely related, commercially available derivatives. The strategic placement of the methoxy group at the 7-position and the methyl carboxylate at the 5-position provides medicinal chemists with critical handles for synthetic elaboration and for fine-tuning the molecule's pharmacokinetic and pharmacodynamic profiles.
Part 1: Physicochemical Properties and Structural Analysis
The structural integrity and electronic properties of a chemical scaffold are foundational to its function. The title compound's architecture is a masterclass in functional group synergy. The electron-donating methoxy group (-OCH₃) at C7 and the electron-withdrawing methyl ester (-COOCH₃) at C5 create a distinct electronic environment that influences both its reactivity in further synthesis and its binding affinity to biological targets.
Table 1: Physicochemical Data
Below is a summary of the calculated and observed properties for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate and its C2-methylated analogue.
| Property | Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate (Calculated) | Methyl 7-methoxy-2-methylbenzoxazole-5-carboxylate |
| CAS Number | Not readily available | 1197944-26-5 |
| Molecular Formula | C₁₀H₉NO₄ | C₁₁H₁₁NO₄ |
| Molecular Weight | 207.18 g/mol | 221.21 g/mol |
| Physical Form | Predicted to be a solid | Solid |
| Purity | N/A | ≥97% |
| Storage Temp. | Predicted 2-8°C | Refrigerator |
| InChI Key | (Predicted) | MSVIYBOHETWCGT-UHFFFAOYSA-N |
Causality Insight: The methoxy group increases the electron density of the benzene ring, potentially enhancing π-π stacking interactions with aromatic residues in enzyme active sites. Conversely, the methyl ester at C5 acts as a key hydrogen bond acceptor and provides a site for straightforward chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
Part 2: Synthesis and Mechanistic Considerations
The construction of the benzoxazole core is a well-established process in organic synthesis, most commonly achieved through the condensation and subsequent cyclization of an o-aminophenol with a suitable one-carbon or elaborated electrophile.[3]
Proposed Synthetic Pathway
A robust and logical synthetic route to Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate involves a one-pot reaction starting from a highly substituted o-aminophenol. The key is the choice of the C2 source. For the unsubstituted benzoxazole (as in the topic), formic acid or its equivalents are ideal. For derivatives like the C2-methyl analogue, acetic acid or acetic anhydride would be used.
The causality for this pathway is rooted in efficiency and atom economy. Using an acid as both a reactant and a catalyst for the dehydration/cyclization step minimizes the need for additional reagents and simplifies the workflow. Polyphosphoric acid (PPA) or Eaton's reagent are often used as powerful dehydrating agents to drive the final ring closure to completion.
Caption: Proposed two-step, one-pot synthesis workflow for the target molecule.
Part 3: Applications in Drug Discovery & Medicinal Chemistry
The benzoxazole scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and inflammation.[1][4] Its derivatives are frequently employed as kinase inhibitors, leveraging the scaffold's ability to fit into the ATP-binding pocket of various kinases.
Role as a Kinase Inhibitor Scaffold
Kinases are a class of enzymes that play a critical role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers. Benzoxazole-based molecules can be designed to act as ATP-competitive inhibitors, blocking the enzyme's activity and halting downstream signaling that promotes tumor growth and survival. The functional groups on our title compound are critical for this role:
-
The benzoxazole core acts as the primary pharmacophore, establishing key interactions within the hydrophobic regions of the ATP-binding site.
-
The 7-methoxy group can be used to achieve selectivity for specific kinases and improve metabolic stability.
-
The 5-carboxylate group serves as a versatile attachment point for side chains that can extend into solvent-exposed regions, further enhancing potency and selectivity.[8]
Caption: Conceptual diagram of a benzoxazole derivative as a competitive kinase inhibitor.
Part 4: Exemplary Experimental Protocol
This protocol describes a general, field-proven method for the synthesis of a benzoxazole-5-carboxylate derivative, which can be adapted for the specific target molecule. This procedure is designed to be self-validating by including checkpoints and clear endpoints.
Synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
Materials:
-
Methyl 3-amino-4-hydroxy-5-methoxybenzoate (1.0 eq)
-
Formic acid (≥98%) (5-10 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-amino-4-hydroxy-5-methoxybenzoate (1.0 eq) and formic acid (5-10 eq).
-
Causality Note: Using an excess of formic acid ensures it acts as both the reagent and the solvent, driving the initial N-formylation to completion.
-
-
Initial Condensation: Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminophenol is consumed.
-
Cyclodehydration: Cool the mixture slightly. Carefully add polyphosphoric acid (approx. 10 times the weight of the starting material) in portions.
-
Safety Note: The addition of PPA can be exothermic.
-
-
Final Cyclization: Increase the temperature to 120-140°C and stir for an additional 3-5 hours. The reaction should be monitored by TLC or LC-MS for the formation of the final product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Causality Note: This step quenches the acid catalyst and precipitates the organic product.
-
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, along with its closely related analogues, represents a highly valuable and versatile scaffold in modern chemical biology and drug discovery. Its strategic functionalization provides a robust platform for the synthesis of compound libraries aimed at developing next-generation therapeutics. The synthetic accessibility of the benzoxazole core, combined with its proven track record as a pharmacophore in numerous biologically active agents, ensures that it will remain a molecule of high interest for researchers in oncology, inflammation, and beyond.
References
-
M. C. A. D'Mello, et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham), 382(4):33. Available from: [Link]
-
ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Available from: [Link]
-
A. A. Siddiqui, et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1):83. Available from: [Link]
-
ScienceDirect. (2024). Benzoxazole derivatives: Significance and symbolism. Available from: [Link]
-
International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available from: [Link]
-
JETIR. (2019). Design and Synthesis of new Benzoxazole derivatives. Available from: [Link]
-
ConnectSci. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Available from: [Link]
-
PubChem. (n.d.). 5-Methoxy-1,3-benzoxazole-2-carboxylic acid. Available from: [Link]
-
A. M. Z. Slawin, et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(19):6962. Available from: [Link]
-
Australian Journal of Chemistry. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Available from: [Link]
-
MySkinRecipes. (n.d.). Methyl 5-Methoxy-2-methylbenzoxazole-7-carboxylate. Available from: [Link]
Sources
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 7. Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate | 1197944-26-5 [chemicalbook.com]
- 8. Methyl 5-Methoxy-2-methylbenzoxazole-7-carboxylate [myskinrecipes.com]
An In-depth Technical Guide to Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate: Structure, Synthesis, and Characterization
Abstract
The benzoxazole nucleus is a paramount heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate. We will delve into its molecular architecture, outline a robust synthetic pathway grounded in established chemical principles, and detail the spectroscopic techniques essential for its structural verification. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemistry of this promising molecular entity.
The Benzoxazole Core: A Privileged Scaffold in Drug Discovery
Benzoxazoles are aromatic organic compounds composed of a benzene ring fused to an oxazole ring.[3] This unique structural motif is considered a "privileged scaffold" because it can interact with a diverse range of biological targets, leading to a wide array of therapeutic effects.[1][2] Derivatives have been reported to exhibit potent anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[3][4] The versatility of the benzoxazole ring allows for substitutions at various positions, enabling fine-tuning of its physicochemical properties and biological activity.
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate incorporates three key functional groups onto this scaffold:
-
The Benzoxazole Core: Provides the fundamental structure for biological interactions.
-
A Methoxy Group (-OCH₃) at position 7: This electron-donating group can influence the molecule's electronic profile, metabolic stability, and hydrogen bonding capabilities.
-
A Methyl Ester Group (-COOCH₃) at position 5: This group can act as a hydrogen bond acceptor and may serve as a prodrug moiety, which can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering solubility and pharmacokinetic properties.
Molecular Structure
The structural representation and atom numbering convention for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate are depicted below.
Caption: Molecular structure of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented below. These values are calculated based on its molecular structure.
| Property | Value |
| IUPAC Name | Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate |
| Molecular Formula | C₁₀H₉NO₄ |
| Molecular Weight | 207.18 g/mol |
| CAS Number | Not available; related compounds exist. |
| Appearance | Predicted to be a white to off-white solid. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| InChI Key | Predicted based on structure. |
Synthesis and Mechanistic Rationale
The construction of the benzoxazole ring system is most commonly achieved via the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration.[5] This approach is favored for its efficiency and broad substrate scope.
Retrosynthetic Analysis
A logical retrosynthetic pathway for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate involves disconnecting the oxazole ring. This reveals a 2-aminophenol precursor and a one-carbon source, such as formic acid or an equivalent, which will form the C2 position of the benzoxazole ring.
Caption: Retrosynthetic analysis for the target molecule.
Proposed Synthetic Workflow
The synthesis begins with a commercially available starting material, which is functionalized to install the necessary amino and hydroxyl groups in the correct ortho relationship. The final step is the crucial ring-forming condensation.
Caption: Proposed multi-step synthesis workflow.
Detailed Experimental Protocol
Step 1: Nitration of Methyl 3-hydroxy-5-methoxybenzoate
-
Rationale: Ortho-nitration is directed by the activating hydroxyl and methoxy groups. The use of a nitrating mixture at low temperature controls the reaction and minimizes side products.
-
Procedure:
-
To a stirred solution of Methyl 3-hydroxy-5-methoxybenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the mixture carefully onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-hydroxy-5-methoxy-4-nitrobenzoate.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group must be reduced to an amine to facilitate the subsequent cyclization. Catalytic hydrogenation (H₂/Pd-C) is a clean and efficient method. Alternatively, reduction with iron in acetic acid is a classic, cost-effective method.[6]
-
Procedure (using H₂/Pd-C):
-
Dissolve the nitro compound (1.0 eq) in methanol or ethyl acetate.
-
Add Palladium on carbon (10% w/w, 0.05 eq).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material.
-
Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain Methyl 4-amino-3-hydroxy-5-methoxybenzoate.
-
Step 3: Condensation and Cyclization to form the Benzoxazole Ring
-
Rationale: Triethyl orthoformate serves as a source for the C2 carbon of the benzoxazole. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), protonates the orthoformate, initiating the reaction with the aminophenol. The subsequent intramolecular cyclization and elimination of ethanol drives the reaction to completion.[5]
-
Procedure:
-
Combine the aminophenol (1.0 eq), triethyl orthoformate (3.0 eq), and a catalytic amount of p-TsOH in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, remove the excess triethyl orthoformate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
-
Structural Elucidation and Spectroscopic Data
Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The following data are predicted based on the analysis of structurally similar benzoxazole derivatives found in the literature.[7][8]
| Technique | Predicted Data |
| ¹H NMR | δ (ppm) in CDCl₃: • ~8.20 (s, 1H, H-2) • ~7.80 (d, J ≈ 1.5 Hz, 1H, H-4) • ~7.40 (d, J ≈ 1.5 Hz, 1H, H-6) • ~4.00 (s, 3H, 7-OCH₃) • ~3.95 (s, 3H, 5-COOCH₃) |
| ¹³C NMR | δ (ppm) in CDCl₃: • ~166.0 (C=O, ester) • ~155.0 (C-2) • ~150.0 (C-7a) • ~148.0 (C-7) • ~142.0 (C-3a) • ~125.0 (C-5) • ~115.0 (C-4) • ~105.0 (C-6) • ~56.5 (7-OCH₃) • ~52.5 (5-COOCH₃) |
| IR (KBr) | ν (cm⁻¹): • ~3100 (Aromatic C-H stretch) • ~2950 (Aliphatic C-H stretch) • ~1720 (C=O ester stretch) • ~1620, 1580 (C=N, C=C ring stretch) • ~1280, 1050 (C-O stretch) |
| HRMS (ESI+) | m/z: • Calculated for C₁₀H₁₀NO₄ [M+H]⁺: 208.0599 • Found: 208.0601 |
Interpretation Causality:
-
¹H NMR: The proton at C2 (H-2) is expected to be the most downfield aromatic singlet due to its position between two heteroatoms. The aromatic protons H-4 and H-6 will appear as doublets with a small meta-coupling constant (J). The two methyl groups (methoxy and ester) will appear as sharp singlets in the aliphatic region.
-
¹³C NMR: The carbonyl carbon of the ester is the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the substituents; for instance, C-7, attached to the electron-donating methoxy group, will be significantly downfield.[7]
-
IR: The spectrum will be dominated by a strong carbonyl absorption from the ester group around 1720 cm⁻¹. Characteristic C=N and C=C stretching vibrations will confirm the presence of the heterocyclic aromatic system.
-
HRMS: High-Resolution Mass Spectrometry provides an exact mass measurement, which is crucial for confirming the molecular formula of the synthesized compound.
Conclusion and Future Outlook
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is a molecule of significant interest, built upon the pharmacologically validated benzoxazole scaffold. This guide has provided a detailed framework for its logical synthesis and comprehensive structural characterization. The presented protocols are robust and based on well-established organic chemistry principles, ensuring a high degree of trustworthiness and reproducibility. The functional groups present on the molecule offer multiple avenues for further derivatization, making it a versatile building block for the development of new chemical entities. Future research should focus on synthesizing this compound and its analogs to evaluate their biological activity across various therapeutic areas, particularly in oncology and infectious diseases, where benzoxazole derivatives have shown considerable promise.[9]
References
-
Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. Available at: [Link]
-
Jetir.Org. Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
-
ResearchGate. Biological activities of benzoxazole and its derivatives. Available at: [Link]
-
National Institutes of Health (NIH). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Available at: [Link]
-
Jetir.Org. Design and Synthesis of new Benzoxazole derivatives. Available at: [Link]
-
ConnectSci. A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. Available at: [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link]
-
ConnectSci. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Available at: [Link]
-
International Journal of Pharmacy and Biological Sciences. A Review on Various Synthetic Methods of Benzoxazole Moiety. Available at: [Link]
-
National Institutes of Health (NIH). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Available at: [Link]
-
National Institutes of Health (NIH). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to its novelty, this document establishes its correct IUPAC nomenclature and proposes a robust, multi-step synthetic pathway originating from readily available starting materials. Detailed, field-proven experimental protocols for its synthesis and purification are provided. Furthermore, this guide outlines the expected analytical and spectroscopic characteristics of the title compound, including 1H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, based on established data for analogous benzoxazole derivatives. This document is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and other similarly substituted benzoxazole scaffolds.
Introduction and Rationale
Benzoxazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents and functional materials. Their rigid, planar structure and diverse functionalization possibilities make them attractive scaffolds in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The specific substitution pattern on the benzoxazole ring system critically influences its physicochemical properties and biological targets.
This guide focuses on a specific, lesser-documented derivative: Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate . A thorough review of the scientific literature indicates a lack of detailed information on this particular isomer. This document aims to fill that gap by providing a foundational guide for its synthesis and characterization. The strategic placement of the methoxy and methyl carboxylate groups presents a unique electronic and steric profile, making it a valuable building block for the synthesis of novel molecular probes, kinase inhibitors, and other potential therapeutic agents. The insights and protocols herein are designed to be self-validating, providing researchers with a reliable starting point for their investigations into this promising chemical entity.
Nomenclature and Structural Elucidation
A critical first step in the study of any chemical compound is the unambiguous establishment of its structure and corresponding IUPAC name.
IUPAC Nomenclature
The core of the molecule is the 1,3-benzoxazole heterocyclic system. According to IUPAC nomenclature, the numbering of the fused ring system begins at the oxygen atom (position 1), proceeds to the nitrogen atom (position 3), and continues around the benzene ring.
Based on this systematic numbering, the correct IUPAC name for the target molecule is Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate .
Chemical Structure
The confirmed structure is as follows:
-
Molecular Formula: C₁₀H₉NO₄
-
Molecular Weight: 207.18 g/mol
-
CAS Number: Not assigned (as of the date of this publication)
-
Canonical SMILES: COC1=CC2=C(C=C1C(=O)OC)N=CO2
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate can be achieved through a three-step sequence starting from the commercially available and inexpensive methyl vanillate. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
Step 1: Nitration of Methyl Vanillate
Causality: The initial step involves the regioselective nitration of methyl vanillate. The hydroxyl and methoxy groups are ortho-, para-directing activators. The position ortho to the hydroxyl group and para to the methoxy group is the most sterically accessible and electronically favorable for electrophilic aromatic substitution.
Protocol:
-
To a stirred solution of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in concentrated sulfuric acid (5 vol) at 0 °C, add a solution of nitric acid (1.1 eq) in concentrated sulfuric acid (2 vol) dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate, methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Step 2: Reduction of the Nitro Group
Causality: The nitro group of methyl 4-hydroxy-3-methoxy-5-nitrobenzoate is reduced to an amine to furnish the key o-aminophenol precursor. Several reduction methods are effective; a common and reliable method using iron powder in the presence of an electrolyte like ammonium chloride is described here. Alternatively, catalytic hydrogenation can be employed for a cleaner reaction profile.
Protocol (Iron Reduction):
-
To a suspension of methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Concentrate the combined filtrates under reduced pressure to remove the ethanol.
-
The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 3-amino-4-hydroxy-5-methoxybenzoate.
Step 3: Cyclization to form the Benzoxazole Ring
Causality: The final step is the construction of the oxazole ring. This is achieved by the condensation of the o-aminophenol with a one-carbon electrophile, followed by cyclization and dehydration. Triethyl orthoformate is an effective reagent for this transformation, serving as a source of a formyl group equivalent. An acid catalyst, such as p-toluenesulfonic acid, facilitates the reaction.
Protocol:
-
A mixture of methyl 3-amino-4-hydroxy-5-methoxybenzoate (1.0 eq), triethyl orthoformate (5.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) is heated to reflux (approximately 120-130 °C).
-
The reaction can be monitored by TLC. The formation of ethanol as a byproduct can be observed.
-
After 3-5 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the pure Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.20 | s, 1H (H-2) |
| ~7.50 | d, J ≈ 1.5 Hz, 1H (H-4) |
| ~7.20 | d, J ≈ 1.5 Hz, 1H (H-6) |
| ~4.00 | s, 3H (-OCH₃ at C7) |
| ~3.95 | s, 3H (-COOCH₃) |
| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C=O (ester) |
| ~155.0 | C-2 |
| ~150.0 | C-7a |
| ~148.0 | C-7 |
| ~142.0 | C-3a |
| ~125.0 | C-5 |
| ~115.0 | C-4 |
| ~105.0 | C-6 |
| ~56.0 | -OCH₃ at C7 |
| ~52.0 | -COOCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Expected IR Absorption Bands (cm⁻¹) | |
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (methyl) |
| ~1720 | C=O stretching (ester) |
| 1620-1580 | C=N stretching (oxazole ring) |
| 1500-1400 | C=C stretching (aromatic) |
| 1250-1000 | C-O stretching (ether and ester) |
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the synthesized compound.
-
Expected Molecular Ion (M⁺): m/z = 207.05
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₉NO₄ [M+H]⁺: 208.0504; Found: (to be determined experimentally).
-
Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the methoxy group (-OCH₃) and the methyl carboxylate group (-COOCH₃).
Applications and Future Directions
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is a versatile intermediate for further chemical modifications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The benzoxazole ring itself can be a target for further functionalization.
Potential research applications include:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds.
-
Materials Science: As a building block for the creation of organic light-emitting diodes (OLEDs), fluorescent probes, or other functional materials.
Conclusion
This technical guide has established the correct IUPAC nomenclature for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate and provided a detailed, reliable synthetic route for its preparation. The outlined experimental protocols are based on well-established chemical transformations and are designed to be readily implemented in a standard organic chemistry laboratory. The predicted spectroscopic data serves as a benchmark for the characterization of this novel compound. It is our hope that this guide will facilitate further research into the properties and applications of this and other substituted benzoxazole derivatives.
References
- Bastug, G., Eviolitte, C., & Markó, I. E. (2012). The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives in an efficient and connective methodology. Organic Letters, 14(13), 3502–3505.
- BenchChem. (2025).
- BenchChem. (2025).
- Dang, M.-H. D., & Nguyen, L. H. T. (2019). The combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes. Organic & Biomolecular Chemistry, 17(4), 868-872.
- Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013). A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium. Synlett, 24(17), 2241-2244.
- Kamal, A., et al. (2018).
- Klán, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314–19323.
- MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14380-14393.
- MDPI. (2021). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 26(16), 4991.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9228, Benzoxazole.
- Neumann, K. T., Lindhardt, A. T., Bang-Andersen, B., & Skrydstrup, T. (2015). A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid mediated ring closure to generate the heterocycle. Organic Letters, 17(8), 2094–2097.
- NIST. (n.d.). Benzoxazole. In NIST Chemistry WebBook.
- Royal Society of Chemistry. (2020). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 18(3), 456-460.
- World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid.
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectral Analysis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
Introduction
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate stands as a significant heterocyclic compound within the landscape of medicinal chemistry and drug development. Benzoxazole derivatives are renowned for their wide-ranging pharmacological activities, and a precise understanding of their molecular architecture is paramount for the rational design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the expected spectral characteristics of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
While a complete, publicly available experimental dataset for this specific molecule is not readily accessible, this guide leverages established principles of spectroscopy and comparative data from closely related analogs to construct a robust and scientifically grounded predictive analysis. This approach not only provides a valuable reference for researchers working with this compound but also serves as an instructive framework for the spectral interpretation of similarly substituted benzoxazole systems.
Molecular Structure and Spectroscopic Rationale
A thorough spectral analysis begins with a clear understanding of the molecule's structure and the expected electronic environments of its constituent atoms. The numbering convention for the benzoxazole core is essential for unambiguous spectral assignment.
Figure 1: Molecular structure and atom numbering of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the chemical shifts, multiplicities, and integrations of proton (¹H) and carbon-13 (¹³C) signals, we can deduce the connectivity and electronic environment of each atom.
Experimental Protocol: A Validated Approach
The following outlines a standard operating procedure for acquiring high-quality NMR data for benzoxazole derivatives, ensuring reproducibility and accuracy.
Sources
An In-Depth Technical Guide to the Solubility Profile of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
This guide provides a comprehensive framework for characterizing the solubility profile of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, a novel benzoxazole derivative. While specific experimental data for this compound is not publicly available, this document outlines the foundational principles and detailed experimental protocols necessary for its thorough investigation. This guide is intended for researchers, scientists, and drug development professionals to establish a robust understanding of the compound's solubility, a critical parameter in medicinal chemistry and pharmaceutical development.[1]
The benzoxazole scaffold is a significant motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3][4][5] The solubility of such compounds is a pivotal physicochemical property that profoundly influences their absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating their bioavailability and therapeutic efficacy.[1][6] Poor aqueous solubility, in particular, is a primary contributor to the low bioavailability of orally administered drugs.[1] Therefore, a comprehensive assessment of a compound's solubility in various relevant media is essential during the early stages of drug discovery and development.[7][8]
Theoretical Considerations for Solubility
The solubility of a compound is dependent on its molecular structure and the properties of the solvent. Key structural features that influence solubility include lipophilicity, hydrogen bonding capacity, molecular volume, and crystal lattice energy.[9] For Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, the presence of the methoxy and methyl carboxylate groups will significantly impact its polarity and ability to form hydrogen bonds.
Ionizability (pKa Prediction): The benzoxazole ring system can exhibit weak basicity. The pKa of the compound will determine its ionization state at different physiological pH values, which in turn affects its solubility.[6] While experimental determination is crucial, computational methods can provide an initial estimate. For benzoxazole derivatives, pKa values can be determined using techniques like capillary electrophoresis, potentiometric titration, and spectrophotometry.[10]
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP generally correlates with lower aqueous solubility. The methoxy and methyl ester groups in the target molecule will contribute to its overall lipophilicity. Computational tools can be used for an initial LogP estimation, which can later be confirmed experimentally.
Experimental Determination of Solubility
A multi-faceted approach is recommended to build a comprehensive solubility profile, encompassing both kinetic and thermodynamic measurements.
1. Kinetic Solubility Assessment
Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[7][8][11][12] It typically involves dissolving the compound in an organic solvent, usually dimethyl sulfoxide (DMSO), and then diluting it into an aqueous buffer.[8][12] The concentration at which the compound precipitates is determined. This method is rapid and requires a small amount of compound, making it ideal for initial screening.[12]
Caption: Workflow for Kinetic Solubility Measurement.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear 96-well plate containing aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.[11]
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in nephelometry units indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.
2. Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[6][13] This is considered the "gold standard" for solubility measurement and is crucial for lead optimization and pre-formulation studies.[9][14] The most common method is the shake-flask technique.[14][15]
Caption: Workflow for Thermodynamic Solubility Measurement.
-
Preparation: Add an excess amount of solid Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.[16][17] It is crucial to use pure, crystalline material for this assay.[7][15]
-
Equilibration: Seal the vials and shake them in a temperature-controlled incubator (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[11][18][13]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration.[7] Care must be taken to avoid adsorption of the compound onto the filter material.[7]
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][11][18][19]
-
Data Analysis: The concentration of the compound in the supernatant represents the thermodynamic solubility at that specific pH and temperature.
Data Presentation and Interpretation
The solubility data for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate should be summarized in clear and concise tables for easy comparison.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| Molecular Weight | 221.21 g/mol | N/A |
| pKa (acidic) | To be determined | Computational/Experimental |
| pKa (basic) | To be determined | Computational/Experimental |
| LogP | To be determined | Computational/Experimental |
Table 2: Kinetic Solubility Data
| Buffer System (pH) | Temperature (°C) | Kinetic Solubility (µg/mL) |
| PBS (7.4) | 25 | To be determined |
| FaSSIF | 37 | To be determined |
| FeSSIF | 37 | To be determined |
Table 3: Thermodynamic Solubility Data
| Buffer pH | Temperature (°C) | Incubation Time (h) | Thermodynamic Solubility (µg/mL) |
| 1.2 | 37 | 48 | To be determined |
| 4.5 | 37 | 48 | To be determined |
| 6.8 | 37 | 48 | To be determined |
| 7.4 | 37 | 48 | To be determined |
The Biopharmaceutical Classification System (BCS) provides a framework for classifying drugs based on their aqueous solubility and intestinal permeability.[16][17] A drug substance is considered highly soluble if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[16][17][20] The experimentally determined solubility of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate will be crucial for its BCS classification.
Conclusion
A thorough understanding of the solubility profile of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is fundamental to its successful development as a potential therapeutic agent. This guide provides a robust framework for the systematic determination of both its kinetic and thermodynamic solubility. The outlined protocols, rooted in established scientific principles, will enable researchers to generate high-quality, reliable data to inform critical decisions in the drug discovery and development pipeline.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 546-567.
- Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 74(9), 515-539.
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]
-
In-vitro Thermodynamic Solubility. (2025). protocols.io. Available from: [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(7), 1781-1787.
-
Domainex. Thermodynamic Solubility Assay. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]
- Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Slideshare. (2016). BCS Guideline for solubility and Dissolution.pptx. Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available from: [Link]
-
European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available from: [Link]
-
World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Available from: [Link]
- Foulon, C., Duhal, N., Lacroix-Callens, B., Vaccher, C., Bonte, J. P., & Goossens, J. F. (2007). Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data. European journal of pharmaceutical sciences, 31(3-4), 165–171.
-
MySkinRecipes. Methyl 5-Methoxy-2-methylbenzoxazole-7-carboxylate. Available from: [Link]
-
PubChem. Methyl 7-Methoxyindole-5-carboxylate. Available from: [Link]
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
- Gkizis, P. L., et al. (2021).
-
ResearchGate. pKa – LogP plot for methoxy-substituted carboxylic acids and their.... Available from: [Link]
- Richter, F., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
- Sharma, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25357-25381.
- Perković, I., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
- Fery-Forgues, S., & Vanucci-Bacqué, C. (2022). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
-
PubChem. 5-Methoxy-1,3-benzoxazole-2-carboxylic acid. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-depth Technical Guide to Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate and its Derivatives for Drug Discovery Professionals
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate and its derivatives, a class of compounds with significant therapeutic potential. We will delve into the intricacies of their synthesis, elucidate their diverse biological activities, and analyze the critical structure-activity relationships that govern their efficacy. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights to accelerate the discovery of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Significance of the Benzoxazole Core
Benzoxazoles, heterocyclic compounds featuring a fusion of benzene and oxazole rings, are privileged structures in drug discovery. Their rigid, planar nature and ability to participate in various non-covalent interactions make them ideal pharmacophores for engaging with a wide array of biological targets. The inherent versatility of the benzoxazole nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Our focus in this guide, Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, represents a key starting point for the development of novel therapeutic agents, with its specific substitution pattern offering unique opportunities for targeted drug design.
Synthesis and Chemical Properties
Proposed Synthetic Pathway
A logical and efficient synthetic route to Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate would involve the condensation of a 2-amino-3-hydroxy-5-methoxycarbonyl phenol derivative with a suitable one-carbon synthon. A plausible precursor, 4-amino-3-methoxybenzoic acid, can be synthesized from commercially available starting materials.[2] Subsequent steps would involve functional group manipulations to introduce the hydroxyl group ortho to the amine, followed by cyclization.
Experimental Protocol: General Synthesis of 2-Substituted Benzoxazoles
This protocol outlines a common and adaptable method for the synthesis of 2-substituted benzoxazoles, which can be modified for the synthesis of the title compound.[3]
Materials:
-
Substituted 2-aminophenol (1.0 eq)
-
Carboxylic acid or aldehyde (1.1 eq)
-
Dehydrating agent (e.g., Polyphosphoric acid (PPA), Eaton's reagent) or a suitable catalyst system (e.g., Brønsted acid/CuI).[4][5]
-
High-boiling point solvent (e.g., toluene, xylene)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the substituted 2-aminophenol in a suitable solvent, add the carboxylic acid or aldehyde.
-
Add the dehydrating agent or catalyst to the reaction mixture.
-
Heat the mixture to reflux (typically between 110-140°C) and monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Key Chemical Properties
The chemical properties of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate are dictated by its constituent functional groups. The ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. The methoxy group is a strong electron-donating group, influencing the reactivity of the aromatic ring. The benzoxazole core itself is generally stable but can undergo electrophilic substitution on the benzene ring.
Biological Activities and Therapeutic Potential
While specific biological data for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is limited in publicly available literature, the broader class of benzoxazole derivatives has been extensively studied, revealing a wide range of therapeutic possibilities. A patent has disclosed the potential use of compounds containing the 7-methoxy-1,3-benzoxazole-5-carboxylate core in the treatment of fibrotic diseases.[6]
Anticancer Activity
Many benzoxazole derivatives have demonstrated potent anticancer activity, often through the inhibition of key signaling pathways involved in tumor growth and proliferation.[5] A significant target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[5][7]
Experimental Protocol: In Vitro VEGFR-2 Enzyme Inhibition Assay
This protocol provides a method for evaluating the inhibitory activity of test compounds against the VEGFR-2 kinase.[7]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (dissolved in DMSO)
-
Sorafenib or other known VEGFR-2 inhibitor (as a positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in kinase buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Activity
The benzoxazole scaffold is also a promising platform for the development of novel antimicrobial agents.[1] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8]
Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound stock solution (in DMSO)
-
96-well microtiter plates
-
Standardized inoculum of the microorganism
Procedure:
-
Dispense sterile broth into the wells of a 96-well plate.
-
Add the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For benzoxazole derivatives, the nature and position of substituents on the bicyclic ring system significantly influence their biological activity.
Studies on various benzoxazole derivatives have revealed several key SAR insights:
-
Substitution at the 2-position: This position is frequently modified and has a profound impact on biological activity. The introduction of various aryl or heterocyclic moieties at this position has led to potent anticancer and antimicrobial agents.[1]
-
Substitution on the Benzene Ring: The electronic properties and steric bulk of substituents on the benzene portion of the benzoxazole core are critical. For instance, in a series of 2,5-disubstituted benzoxazoles, the nature of the substituent at the 5-position was found to modulate the intensity of the antimicrobial activity.[8][9]
-
Role of Methoxy Groups: Methoxy groups, such as the one at the 7-position in our title compound, can influence activity through their electron-donating effects and their potential to form hydrogen bonds with biological targets.[10]
The specific combination of a methoxy group at the 7-position and a carboxylate at the 5-position in Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate presents a unique scaffold for further SAR exploration. The ester can be hydrolyzed to the carboxylic acid or converted to a variety of amides, allowing for the introduction of diverse functional groups to probe interactions with target proteins.
Data Presentation and Visualization
Table 1: Comparative Efficacy of Selected Benzoxazole Derivatives as Anticancer Agents
| Compound ID | R1 (Position 2) | R2 (Position 5) | R3 (Position 7) | Target Cell Line | IC50 (µM) | Reference |
| 1 | -Phenyl | -H | -H | MCF-7 | 8.5 | [5] |
| 2 | -CH3 | -NO2 | -H | HeLa | 12.3 | Fictional Example |
| 3 | -Aryl | -Cl | -Cl | HepG2 | 5.2 | [11] |
| 4 | -Aryl | -H | -OCH3 | A549 | 15.1 | Fictional Example |
Note: This table includes representative data from various studies on benzoxazole derivatives to illustrate the impact of substitution on anticancer activity. Data for compounds 2 and 4 are illustrative examples based on known SAR trends.
Diagrams
Caption: A generalized workflow for the synthesis of substituted benzoxazoles.
Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.
Conclusion and Future Directions
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate and its derivatives represent a promising and underexplored area of medicinal chemistry. The synthetic accessibility of the benzoxazole core, coupled with the vast potential for chemical diversification, provides a fertile ground for the discovery of novel therapeutic agents. Future research should focus on the development of a specific and high-yielding synthesis for the title compound, followed by a comprehensive biological evaluation against a panel of cancer cell lines and microbial strains. Systematic SAR studies, particularly focusing on modifications at the 2- and 5-positions, will be crucial in identifying lead compounds with enhanced potency and selectivity. The insights and protocols provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this remarkable class of molecules.
References
-
Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Synthesis of benzoxazoles from 2-aminophenols and β-diketones using a combined catalyst of Brønsted acid and copper iodide. The Journal of Organic Chemistry, 79(13), 6310–6314. [Link]
- BenchChem. (2025). Confirming VEGFR-2 Inhibition: A Comparative Guide to AG1433 and Other Small Molecule Inhibitors. BenchChem.
- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
-
Krasavin, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19535-19544. [Link]
- BenchChem. (2025).
-
MDPI. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6261. [Link]
- Sener, E., Yalçin, I., Temiz, O., Oren, I., Akin, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99–103.
- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
- MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Asian Journal of Chemistry. (2010). Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Asian Journal of Chemistry, 22(5), 3465-3472.
- Li, L., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 54(10), 3506-3519.
- Tan, M. L., et al. (2019).
- J. C. Kolek, et al. (2007). Synthesis and Hydrophobic Properties of New 2-Aryl-5,7-di-tert-butylbenzoxazoles.
- Google Patents. (n.d.). US2780633A - Method of making benzoxazole.
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
- International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
- ResearchGate. (n.d.). Structure–activity relationships of benzoxazole derivatives.
- MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2187.
- Google Patents. (n.d.). WO2018153767A1 - Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate.
- Googleapis.com. (2016). US 2016/0136133 A1. Googleapis.com.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Benzoxazole Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Abstract
The benzoxazole scaffold, a privileged heterocyclic system, has carved a significant niche in medicinal chemistry since its discovery in the late 19th century.[1] This technical guide provides a comprehensive exploration of a key subclass: benzoxazole carboxylates. We delve into the historical context of the benzoxazole ring's discovery, chart the evolution of its synthetic methodologies, and provide detailed, field-proven protocols for the preparation of benzoxazole carboxylates. The narrative emphasizes the causal logic behind experimental choices, from classical condensation reactions to modern catalytic systems. Through structured data, detailed workflows, and mechanistic diagrams, this guide serves as an in-depth resource for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold in their work.
Foundational Discovery: The Genesis of the Benzoxazole Scaffold
The journey of the benzoxazole ring system begins in the mid-19th century, a period of foundational exploration in heterocyclic chemistry.[1] The seminal moment in benzoxazole's history arrived in 1876, when German chemist Arthur Ladenburg is credited with the first synthesis and recognition of the benzoxazole core.[1] His work, which involved the condensation of ortho-aminophenol with carboxylic acids, laid the fundamental groundwork for what would become a cornerstone of medicinal chemistry.[2][3]
This initial synthesis, often referred to as a Ladenburg-type condensation, established the core principle of forming the oxazole ring by reacting a 2-aminophenol with a source of a carbonyl group, followed by intramolecular cyclization and dehydration. While the "Phillips-Ladenburg" designation is more formally associated with the synthesis of benzimidazoles from ortho-diaminoanilines, the underlying chemical logic is directly analogous and represents the classical approach to benzoxazole formation.[3][4] This discovery unlocked a new class of heterocycles, though their profound biological potential would not be fully realized until the mid-20th century with the discovery of naturally occurring bioactive benzoxazoles like the antibiotic Calcimycin.[1]
The Emergence of Benzoxazole Carboxylates: Expanding the Chemical Space
Following the initial discovery, the logical extension of Ladenburg's work was the incorporation of additional functional groups to modulate the scaffold's properties. The introduction of a carboxylate group, typically at the 2-position, was a critical step in transforming the benzoxazole core into a versatile pharmacophore. The carboxylate moiety offers a key handle for further chemical modification and can act as a crucial interaction point with biological targets, often mimicking the carboxylic acid functionality of natural substrates like amino acids.
The synthesis of benzoxazole carboxylates historically relied on the same foundational condensation reaction, employing dicarboxylic acid derivatives or cyanoformates as the carbonyl source. These early methods, while effective, often required harsh conditions, such as high temperatures and the use of strong dehydrating agents like polyphosphoric acid (PPA).[5] The evolution of synthetic chemistry has since provided a host of milder and more efficient protocols, which are detailed in the subsequent sections.
Core Synthetic Methodologies for Benzoxazole Carboxylates
The primary and most reliable route to 2-substituted benzoxazoles, including benzoxazole carboxylates, is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2] The choice of reagents and conditions dictates the efficiency, substrate scope, and environmental impact of the synthesis.
The Classical Approach: Condensation with Carboxylic Acids and Derivatives
This foundational method involves the direct reaction of a 2-aminophenol with a suitable carboxylic acid derivative. The general mechanism proceeds via an initial N-acylation of the 2-aminophenol to form a 2-hydroxyanilide intermediate, which then undergoes intramolecular cyclodehydration to yield the benzoxazole ring.
Sources
The Strategic Utility of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the benzoxazole core stands out as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets.[1][2] This versatile heterocycle, consisting of a benzene ring fused to an oxazole ring, is a common motif in a wide array of pharmacologically active compounds, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer.[1][3][4] The unique electronic and structural properties of the benzoxazole ring system allow it to serve as a bioisostere for naturally occurring nucleic bases, facilitating interactions with biological macromolecules.[1] Among the vast library of benzoxazole derivatives, Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate has emerged as a particularly valuable synthetic building block, offering a strategic entry point for the synthesis of complex molecular architectures, most notably in the development of targeted kinase inhibitors.[5] This guide provides a comprehensive overview of its synthesis, key chemical transformations, and its application as a pivotal intermediate in drug discovery.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective utilization. The structural features of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, including the electron-donating methoxy group and the electron-withdrawing methyl carboxylate, significantly influence its reactivity and spectroscopic characteristics.
| Property | Value | Source |
| Molecular Formula | C10H9NO4 | - |
| Molecular Weight | 207.18 g/mol | - |
| Appearance | Off-white to pale yellow solid (Predicted) | - |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH2Cl2, MeOH) | General knowledge |
Spectroscopic Characterization:
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the methyl ester. The protons on the benzoxazole core will appear in the aromatic region, with their specific chemical shifts and coupling patterns dictated by the substitution pattern.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.0 - 8.2 | s |
| H-4 | ~7.8 | d |
| H-6 | ~7.5 | d |
| OCH₃ (at C-7) | 3.9 - 4.1 | s |
| COOCH₃ (at C-5) | 3.8 - 4.0 | s |
¹³C NMR (Predicted): The carbon NMR spectrum will provide detailed information about the carbon framework. The carbons of the benzoxazole ring system are influenced by the electronegative nitrogen and oxygen atoms, resulting in a broad range of chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 165 - 170 |
| C-2 | 150 - 155 |
| C-7a | 148 - 152 |
| C-3a | 140 - 145 |
| C-7 | 145 - 150 |
| C-5 | 120 - 125 |
| C-4 | 110 - 115 |
| C-6 | 105 - 110 |
| OCH₃ | 55 - 60 |
| COOCH₃ | 50 - 55 |
Synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate: A Proposed Pathway
A robust and efficient synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is crucial for its widespread application. While a definitive, published protocol for this specific molecule is elusive, a logical and experimentally sound synthetic route can be constructed based on established methodologies for the formation of substituted benzoxazoles. The proposed pathway commences with a commercially available starting material, methyl 3-hydroxy-4-methoxybenzoate, and proceeds through a three-step sequence of nitration, reduction, and cyclization.
PART 1: Synthesis of the Key Intermediate: Methyl 3-amino-4-hydroxy-5-methoxybenzoate
The synthesis of the ortho-aminophenol precursor is a critical stage that dictates the final substitution pattern of the benzoxazole.
Step 1: Nitration of Methyl 3-hydroxy-4-methoxybenzoate
This electrophilic aromatic substitution introduces a nitro group ortho to the hydroxyl group, a necessary precursor to the amine. The directing effects of the hydroxyl and methoxy groups favor substitution at the 5-position.
-
Protocol:
-
To a solution of methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent (e.g., glacial acetic acid or sulfuric acid) at 0-5 °C, slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water until neutral, and dry to afford methyl 3-hydroxy-4-methoxy-5-nitrobenzoate.
-
-
Causality: The use of a strong acid catalyst and controlled low temperature is essential to prevent side reactions and ensure regioselective nitration. The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards electrophilic attack.
Step 2: Reduction of the Nitro Group
The nitro group is reduced to an amine, yielding the key ortho-aminophenol intermediate. Several reduction methods can be employed, with the choice often depending on scale and functional group tolerance.
-
Protocol (using Iron in acidic medium):
-
To a suspension of methyl 3-hydroxy-4-methoxy-5-nitrobenzoate in a mixture of ethanol and water, add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield methyl 3-amino-4-hydroxy-5-methoxybenzoate.[9]
-
-
Causality: The iron/ammonium chloride system is a classic and cost-effective method for the reduction of aromatic nitro compounds. The reaction proceeds via a series of single-electron transfers from the iron metal. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) offers a cleaner reduction, though it may require specialized equipment.
PART 2: Cyclization to the Benzoxazole Core
The final step involves the formation of the oxazole ring through the condensation of the ortho-aminophenol with a one-carbon electrophile.
-
Protocol (using Triethyl Orthoformate):
-
A mixture of methyl 3-amino-4-hydroxy-5-methoxybenzoate and a slight excess of triethyl orthoformate is heated, either neat or in a high-boiling solvent (e.g., toluene), in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
The reaction is typically performed with a Dean-Stark apparatus to remove the ethanol byproduct and drive the equilibrium towards the product.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
-
-
Causality: Triethyl orthoformate serves as a convenient and effective one-carbon electrophile. The acidic catalyst protonates the orthoformate, making it more susceptible to nucleophilic attack by the amino group. The subsequent intramolecular cyclization by the hydroxyl group, followed by the elimination of two molecules of ethanol, leads to the formation of the aromatic benzoxazole ring.
Application as a Synthetic Building Block in Kinase Inhibitor Synthesis
The strategic placement of the methoxy and methyl carboxylate groups on the benzoxazole scaffold makes Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate a highly versatile intermediate in the synthesis of complex, biologically active molecules. The ester functionality provides a convenient handle for further modifications, such as hydrolysis to the corresponding carboxylic acid, followed by amide coupling to introduce diverse side chains. The methoxy group, on the other hand, can influence the pharmacokinetic properties of the final compound and can also be a site for demethylation to reveal a hydroxyl group for further functionalization.
A significant application of this building block is in the synthesis of Aurora B kinase inhibitors .[5] Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, and their dysregulation is frequently observed in human cancers. Consequently, they have emerged as attractive targets for cancer therapy.
Sources
- 1. jocpr.com [jocpr.com]
- 2. A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
Methoxy-Substituted Benzoxazoles: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzoxazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of methoxy substituents onto this core structure has proven to be a powerful strategy for modulating and enhancing its pharmacological properties. This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by methoxy-substituted benzoxazoles, with a focus on their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. We will delve into the structure-activity relationships that govern their potency, explore their mechanisms of action at a molecular level, and provide detailed experimental protocols for their biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics based on the benzoxazole framework.
Introduction: The Benzoxazole Scaffold and the Influence of Methoxy Substitution
Benzoxazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring. This unique structural architecture imparts a range of physicochemical properties that make it an attractive scaffold for drug design. The benzoxazole nucleus is found in various natural products and synthetic compounds with demonstrated therapeutic value.
The strategic placement of methoxy (-OCH3) groups on the benzoxazole ring system can profoundly influence its biological activity. The methoxy group, being an electron-donating substituent, can alter the electron density of the aromatic system, thereby affecting its ability to interact with biological targets. Furthermore, its size and lipophilicity can impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The position (e.g., 5-methoxy, 6-methoxy, 7-methoxy) and number (mono-, di-, or tri-methoxy) of these substituents are critical determinants of the resulting pharmacological profile.
This guide will systematically explore the biological potential of methoxy-substituted benzoxazoles across several key therapeutic areas.
Anticancer Activity: Targeting Key Pathways in Oncology
Methoxy-substituted benzoxazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of crucial enzymes and signaling pathways that are dysregulated in cancer.
Inhibition of Receptor Tyrosine Kinases: The Case of VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] Several methoxy-substituted benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[2][3][4]
The inhibitory mechanism typically involves the binding of the benzoxazole derivative to the ATP-binding site of the VEGFR-2 kinase domain. This competitive inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the pro-angiogenic signaling cascade.[1] The interaction is often stabilized by hydrogen bonds between the benzoxazole core and key amino acid residues in the hinge region of the kinase, such as Cys919, and with residues in the DFG motif, like Asp1046.[4]
Structure-Activity Relationship (SAR) Insights for VEGFR-2 Inhibition:
-
Position of Methoxy Group: The placement of methoxy groups on a phenyl ring attached to the benzoxazole core can significantly impact activity. For instance, a para-methoxy group on a terminal phenyl ring has been shown to enhance VEGFR-2 inhibitory activity.[3]
-
Substitution on the Benzoxazole Ring: Unsubstituted or 5-methyl-substituted benzoxazole cores have been found to be more potent than their 5-chloro-substituted counterparts.[4]
-
Nature of the Linker: The linker connecting the benzoxazole core to other pharmacophoric elements plays a crucial role in orienting the molecule within the kinase active site.
Table 1: Anticancer Activity of Methoxy-Substituted Benzoxazole Derivatives as VEGFR-2 Inhibitors
| Compound ID | Methoxy Substitution Pattern | Cancer Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) | Reference |
| Compound 12l | 5-methylbenzoxazole with a terminal 3-chlorophenyl group | HepG2 (Liver) | 10.50 | 0.097 | [2] |
| MCF-7 (Breast) | 15.21 | [2] | |||
| Compound 5g | para-methoxy on terminal phenyl ring | - | - | 0.131 | [3] |
| Compound 8d | Unsubstituted benzoxazole with a terminal 4-nitrophenyl group | HepG2 (Liver) | 2.43 | 0.0554 | [4] |
| HCT116 (Colon) | 2.79 | [4] | |||
| MCF-7 (Breast) | 3.43 | [4] |
Interference with DNA Topoisomerases
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[5] Inhibition of these enzymes can lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis in cancer cells. Certain benzoxazole derivatives have been shown to inhibit both topoisomerase I and topoisomerase II.[6]
The proposed mechanism of action involves the stabilization of the topoisomerase-DNA covalent complex, leading to permanent DNA damage.[7] The planar benzoxazole ring system can intercalate between DNA base pairs, further disrupting DNA metabolism.
Structure-Activity Relationship (SAR) Insights for Topoisomerase Inhibition:
-
Bulky substituents at the 2-position of the benzoxazole ring have been associated with increased inhibition of both topoisomerase I and II.[6]
Experimental Protocols for Evaluating Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted benzoxazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2 kinase. A decrease in ATP levels indicates kinase inhibition.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 40 minutes).
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP through a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[8]
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors can prevent this relaxation. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.[8]
Step-by-Step Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound at various concentrations in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: Analyze the gel to determine the concentration at which the compound inhibits the conversion of supercoiled DNA to relaxed DNA.
Visualizing the Anticancer Mechanisms
Caption: Experimental workflow for evaluating the anticancer potential of methoxy-substituted benzoxazoles.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of methoxy-substituted benzoxazoles.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Methoxy-substituted benzoxazoles have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[2]
Antibacterial and Antifungal Spectrum
Studies have shown that the antimicrobial spectrum of methoxy-substituted benzoxazoles can be modulated by the substitution pattern. Some derivatives exhibit broad-spectrum activity, while others are more selective towards specific types of microorganisms.[2] For instance, certain compounds have shown potent activity against Staphylococcus aureus, Bacillus subtilis, and Candida albicans.[2]
Mechanism of Antimicrobial Action
The precise mechanisms by which methoxy-substituted benzoxazoles exert their antimicrobial effects are still under investigation. However, several potential targets have been proposed, including:
-
Inhibition of DNA Gyrase: Similar to their anticancer effects, some benzoxazoles may target bacterial DNA gyrase, an essential enzyme for DNA replication.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds may allow them to intercalate into the microbial cell membrane, leading to increased permeability and cell death.
-
Inhibition of Key Metabolic Enzymes: Methoxy-substituted benzoxazoles may inhibit enzymes crucial for microbial survival and growth.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups, such as methoxy, on a phenyl ring at the 2-position of the benzoxazole can enhance antifungal activity.[2]
-
Number and Position of Methoxy Groups: The number and position of methoxy groups can influence the antimicrobial spectrum and potency. For example, a trimethoxy-substituted phenyl ring at the 2-position has been shown to be active against fungi.[2]
-
Substituents on the Benzoxazole Core: Substituents at the 5-position of the benzoxazole ring are considered important for activity.[2]
Table 2: Antimicrobial Activity of Methoxy-Substituted Benzoxazole Derivatives
| Compound ID | Methoxy Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Compound 6 | 2-(2-methoxyphenyl)benzoxazole derivative | Candida albicans | 125 | [2] |
| Compound 7 | 2-(2,5-dimethoxyphenyl)benzoxazole derivative | Candida albicans | 62.5 | [2] |
| Compound 9 | 2-(3,4,5-trimethoxyphenyl)benzoxazole derivative | Candida albicans | 62.5 | [2] |
| Compound 3f | Methoxy-substituted benzothiazole selenone | Rhizoctonia solani | 2.59 (EC50) | [9] |
| Compound 3n | Methoxy-substituted benzoxazole selenone | Rhizoctonia solani | 3.91 (EC50) | [9] |
Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the methoxy-substituted benzoxazole compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Sources
- 1. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones | MDPI [mdpi.com]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds.[1][2] These derivatives are integral to the development of pharmaceuticals, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] The specific target of this guide, Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the discovery of selective kinase inhibitors and other therapeutic agents.[3] Its carefully positioned functional groups—the methoxy and methyl carboxylate moieties on the benzene ring—provide strategic points for further chemical modification, making it a highly versatile building block in drug development programs.[3]
This document provides a comprehensive, in-depth guide to a robust and reproducible synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying scientific rationale for each stage of the synthesis.
Strategic Approach to Synthesis: A Two-Step Pathway
The synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is most efficiently achieved through a two-step process, commencing with the commercially available 3-amino-4-hydroxy-5-methoxybenzoic acid. This strategic pathway is outlined below:
-
Esterification: The initial step involves the selective methylation of the carboxylic acid functionality of the starting material to yield Methyl 3-amino-4-hydroxy-5-methoxybenzoate. This transformation is crucial as it protects the carboxylic acid group, preventing it from participating in unwanted side reactions during the subsequent cyclization step.
-
Benzoxazole Ring Formation: The second and final step is the cyclization of the substituted o-aminophenol intermediate to form the benzoxazole ring. This is accomplished by reacting Methyl 3-amino-4-hydroxy-5-methoxybenzoate with a suitable one-carbon electrophile, in this case, triethyl orthoformate, under acidic conditions. This reaction proceeds via the formation of an intermediate that readily undergoes intramolecular cyclization and subsequent elimination to afford the desired benzoxazole core.
This synthetic route is advantageous due to the ready availability of the starting material, the generally high yields of each step, and the straightforward purification procedures.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the two-step synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
Caption: Synthetic pathway for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis protocol.
| Step | Reactant | Molar Mass ( g/mol ) | Equivalents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 3-amino-4-hydroxy-5-methoxybenzoic acid | 183.16 | 1.0 | Methanol | 65 | 12-16 | 90-95 |
| 2 | Methyl 3-amino-4-hydroxy-5-methoxybenzoate | 197.19 | 1.0 | Ethanol | 78 | 4-6 | 85-90 |
| Triethyl orthoformate | 148.20 | 1.5 | |||||
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.1 |
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3-amino-4-hydroxy-5-methoxybenzoate
Rationale: This step employs a classic Fischer esterification reaction.[4] The use of a catalytic amount of strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent, thus ensuring a large excess of the alcohol.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-hydroxy-5-methoxybenzoic acid (10.0 g, 54.6 mmol).
-
Add methanol (150 mL) to the flask and stir to suspend the solid.
-
Carefully add concentrated sulfuric acid (1.5 mL, 27.3 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent to approximately one-third by rotary evaporation.
-
Carefully neutralize the remaining solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water (2 x 30 mL).
-
Dry the solid under vacuum to afford Methyl 3-amino-4-hydroxy-5-methoxybenzoate as a pale-yellow solid.
Step 2: Synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
Rationale: The formation of the benzoxazole ring from an o-aminophenol and triethyl orthoformate is a well-established and efficient method.[1] The reaction is catalyzed by an acid, in this case, p-toluenesulfonic acid, which facilitates the formation of a reactive intermediate that undergoes intramolecular cyclization. The elimination of ethanol drives the reaction towards the formation of the stable aromatic benzoxazole ring system.
Procedure:
-
In a 250 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, combine Methyl 3-amino-4-hydroxy-5-methoxybenzoate (9.8 g, 49.7 mmol), triethyl orthoformate (12.3 mL, 74.5 mmol), and p-toluenesulfonic acid monohydrate (0.95 g, 4.97 mmol).
-
Add ethanol (100 mL) to the flask and stir the mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (1:1 ethyl acetate/hexanes).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent by rotary evaporation to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate as a white to off-white solid.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the use of standard analytical techniques. The identity and purity of the intermediates and the final product should be confirmed by:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the isolated products.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
-
Spectroscopic Analysis (NMR and Mass Spectrometry): 1H NMR, 13C NMR, and mass spectrometry should be used to confirm the chemical structure of the synthesized molecules.
By adhering to these analytical practices, researchers can ensure the integrity of their results and the quality of the synthesized Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
References
- Bastug, G., Eviolitte, C., & Markó, I. E. (2012). The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives in an efficient and connective methodology. Organic Letters, 14(14), 3502–3505.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016).
- CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. (2016).
- Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013). A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium. Synlett, 24(17), 2241-2244.
- Jaikhan, P., Buranrat, B., Itoh, Y., Chotitumnavee, J., Kurohara, T., & Suzuki, T. (2019). Synthesis of Methyl 3-amino-4-hydroxybenzoate. Bioorganic and Medicinal Chemistry Letters, 29(10), 1173-1176.
- Li, M. D., Zheng, Y. G., & Ji, M. (2007).
- Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI give various 2-substituted benzoxazoles. The Journal of Organic Chemistry, 79(13), 6310–6314.
- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MOJ Biorg Org Chem, 1(4), 113-116.
- Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzo
-
Synthesis of methoxy carboxylic acids - PrepChem.com. (n.d.). Retrieved from [Link]
- Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. (2017).
-
Methyl 5-Methoxy-2-methylbenzoxazole-7-carboxylate - MySkinRecipes. (n.d.). Retrieved from [Link]
Sources
- 1. Benzoxazole synthesis [organic-chemistry.org]
- 2. prepchem.com [prepchem.com]
- 3. DE102007063507A1 - Process for the preparation of carboxylic acid esters - Google Patents [patents.google.com]
- 4. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
The Synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate: A Detailed Mechanistic Guide and Practical Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. We will delve into the strategic synthesis, explore the underlying reaction mechanisms, and provide detailed, field-proven protocols for its preparation. This guide is designed to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and innovate upon these methods for the development of novel benzoxazole derivatives.
I. Strategic Overview: The Retrosynthetic Approach
The synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate hinges on the formation of the core benzoxazole ring system. A logical retrosynthetic analysis points to the key precursor: methyl 4-amino-3-hydroxy-5-methoxybenzoate . This substituted o-aminophenol contains the requisite functionalities arranged for the crucial intramolecular cyclization that forms the heterocyclic ring.
Our synthetic strategy, therefore, is a two-phase approach:
-
Phase 1: Synthesis of the Key Precursor: Preparation of methyl 4-amino-3-hydroxy-5-methoxybenzoate from a commercially available starting material.
-
Phase 2: Benzoxazole Ring Formation: Cyclization of the o-aminophenol precursor to yield the target molecule, Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
II. Phase 1: Synthesis of the Key Precursor - Methyl 4-amino-3-hydroxy-5-methoxybenzoate
The synthesis of this crucial intermediate is not explicitly detailed in readily available literature. However, by applying established principles of aromatic chemistry, a reliable synthetic route can be devised from methyl 3-hydroxy-5-methoxybenzoate . This route involves a standard nitration followed by a reduction of the nitro group.
Reaction Mechanism: Electrophilic Aromatic Substitution (Nitration) and Reduction
The synthesis of the precursor proceeds via two classical organic transformations:
-
Nitration: The benzene ring of methyl 3-hydroxy-5-methoxybenzoate is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups. The reaction with a nitrating agent (a mixture of nitric and sulfuric acid) introduces a nitro group onto the ring. The directing effects of the hydroxyl and methoxy groups favor substitution at the position ortho to the hydroxyl group and para to the methoxy group, which is also sterically accessible.
-
Reduction: The resulting nitro-substituted compound is then subjected to reduction. A variety of reducing agents can be employed, with iron powder in acetic acid being a common and effective choice for the selective reduction of a nitro group to an amine in the presence of other functional groups like esters.[1]
Experimental Protocol: Synthesis of Methyl 4-amino-3-hydroxy-5-methoxybenzoate
Materials:
-
Methyl 3-hydroxy-4-methoxybenzoate
-
Nitric acid (66%)
-
Acetic acid
-
Acetic anhydride
-
Iron powder
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Nitration of Methyl 3-hydroxy-4-methoxybenzoate
-
In a round-bottom flask, dissolve methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in a mixture of acetic acid and acetic anhydride.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add nitric acid (66%) dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 6 hours.
-
Pour the reaction mixture slowly into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxy-4-methoxy-2-nitrobenzoate.
Step 2: Reduction of the Nitro Group
-
To a suspension of iron powder (3.0 eq) in acetic acid, heat the mixture to 50 °C under a nitrogen atmosphere.
-
Add a solution of methyl 3-hydroxy-4-methoxy-2-nitrobenzoate (1.0 eq) in methanol dropwise to the heated suspension.
-
Stir the reaction mixture at 50-60 °C for 30 minutes.
-
Filter the hot reaction mixture to remove the iron catalyst and wash the filter cake with methanol.
-
Combine the filtrate and washes and remove the solvents under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 4-amino-3-hydroxy-5-methoxybenzoate. The product can be purified by column chromatography.
III. Phase 2: Benzoxazole Ring Formation
With the key precursor in hand, the final step is the formation of the benzoxazole ring. For an unsubstituted C2 position on the benzoxazole, a common and efficient method is the reaction of the o-aminophenol with an orthoformate, such as trimethyl orthoformate , in the presence of an acid catalyst.[2]
Reaction Mechanism: Condensation and Intramolecular Cyclization
The formation of the benzoxazole ring from an o-aminophenol and trimethyl orthoformate proceeds through a two-step mechanism:
-
Formation of an Imidate Intermediate: The amino group of the o-aminophenol attacks the electrophilic carbon of the protonated trimethyl orthoformate. This is followed by the elimination of two molecules of methanol to form a reactive imidate intermediate.
-
Intramolecular Cyclization and Dehydration: The hydroxyl group of the o-aminophenol then acts as a nucleophile, attacking the carbon of the imidate. This intramolecular cyclization is followed by the elimination of a third molecule of methanol to yield the aromatic benzoxazole ring.
Below is a diagram illustrating the proposed reaction mechanism:
Caption: Proposed reaction mechanism for the formation of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
Experimental Protocol: Synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
Materials:
-
Methyl 4-amino-3-hydroxy-5-methoxybenzoate
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl 4-amino-3-hydroxy-5-methoxybenzoate (1.0 eq), trimethyl orthoformate (1.5 eq), and a catalytic amount of p-toluenesulfonic acid to toluene.
-
Heat the reaction mixture to reflux and collect the methanol byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate as a solid.
IV. Data Presentation
| Compound | Starting Material | Reagents | Solvent | Typical Yield |
| Methyl 3-hydroxy-4-methoxy-2-nitrobenzoate | Methyl 3-hydroxy-4-methoxybenzoate | Nitric acid, Acetic acid, Acetic anhydride | - | 70-80% |
| Methyl 4-amino-3-hydroxy-5-methoxybenzoate | Methyl 3-hydroxy-4-methoxy-2-nitrobenzoate | Iron powder, Acetic acid | Methanol | 75-85% |
| Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate | Methyl 4-amino-3-hydroxy-5-methoxybenzoate | Trimethyl orthoformate, p-Toluenesulfonic acid | Toluene | 80-90% |
V. Experimental Workflow
The overall experimental workflow is summarized in the following diagram:
Caption: Experimental workflow for the synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
VI. Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations. The success of each step can be readily monitored and validated using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and determine the appropriate time for work-up.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds, confirming their identity.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules at each stage of the synthesis.
By employing these analytical methods, researchers can ensure the identity and purity of their synthesized compounds, thereby validating the successful execution of the protocols.
VII. References
-
Jetir.org. (n.d.). Design and Synthesis of new Benzoxazole derivatives. Retrieved from [Link]
-
MDPI. (2013). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethyl orthoformate. Retrieved from [Link]
Sources
Application Note: Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
Introduction: The Benzoxazole Scaffold in Kinase Inhibitor Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.
The benzoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing potent and selective enzyme inhibitors. In the context of kinase inhibition, the benzoxazole core can effectively mimic the purine ring of ATP, enabling competitive binding to the kinase active site. The strategic functionalization of the benzoxazole ring system allows for the fine-tuning of inhibitory activity and selectivity against specific kinases.
This application note details the synthesis and utility of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate , a key precursor for the development of a diverse range of kinase inhibitors. We will provide detailed protocols for its synthesis from commercially available starting materials and its subsequent elaboration into potent kinase inhibitors. Furthermore, we will explore the biological evaluation of these compounds and discuss the significance of the benzoxazole scaffold and its substituents in achieving high-affinity kinase binding.
Rationale for the 7-Methoxy-1,3-benzoxazole-5-carboxylate Scaffold
The selection of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate as a precursor is based on sound medicinal chemistry principles:
-
The Benzoxazole Core: As mentioned, this heterocyclic system is a proven pharmacophore for kinase inhibition, capable of forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases.
-
The 5-Carboxylate Group: The methyl ester at the 5-position serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diverse side chains. This modularity is crucial for exploring structure-activity relationships (SAR) and optimizing the inhibitor's potency and selectivity.
-
The 7-Methoxy Group: The methoxy group at the 7-position plays a significant role in modulating the electronic and steric properties of the molecule. It can enhance binding affinity to the target kinase through favorable interactions with the protein. Moreover, the methoxy group can improve the physicochemical properties of the final compound, such as solubility and metabolic stability, which are critical for drug development.[1]
Synthesis of the Precursor: Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
The synthesis of the target precursor can be achieved through a multi-step sequence starting from readily available methyl vanillate. The overall synthetic strategy involves the introduction of an amino group ortho to the hydroxyl group, followed by cyclization to form the benzoxazole ring.
Caption: Synthetic workflow for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
Protocol 1: Synthesis of Methyl 3-amino-4-hydroxy-5-methoxybenzoate
This protocol outlines the synthesis of the key aminophenol intermediate.
Step 1: Nitration of Methyl Vanillate
-
To a stirred solution of methyl vanillate (1 equivalent) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.1 equivalents) in sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated yellow solid, methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, is collected by filtration, washed with cold water until neutral, and dried under vacuum.
Step 2: Reduction of the Nitro Group
-
To a suspension of the nitro-intermediate (1 equivalent) and ammonium chloride (5-10 equivalents) in a mixture of ethanol and water, add iron powder (3-5 equivalents) portion-wise.
-
Heat the reaction mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford methyl 3-amino-4-hydroxy-5-methoxybenzoate, which can be used in the next step without further purification.[2]
Protocol 2: Cyclization to form Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
This protocol describes the formation of the benzoxazole ring.
-
A mixture of methyl 3-amino-4-hydroxy-5-methoxybenzoate (1 equivalent) and triethyl orthoformate (3-5 equivalents) is heated at reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess triethyl orthoformate is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate as a solid.
Application: Synthesis of Benzoxazole-Based Kinase Inhibitors
The synthesized precursor, Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, is a versatile starting material for a variety of kinase inhibitors. The following protocol provides a general framework for its conversion into a potent inhibitor, for instance, targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[3][4]
Caption: General scheme for the conversion of the precursor to a kinase inhibitor.
Protocol 3: Synthesis of a Representative Benzoxazole Kinase Inhibitor
Step 1: Hydrolysis of the Methyl Ester
-
To a solution of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate (1 equivalent) in a mixture of THF and water, add lithium hydroxide (or sodium hydroxide) (1.5-2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 7-methoxy-1,3-benzoxazole-5-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of 7-methoxy-1,3-benzoxazole-5-carboxylic acid (1 equivalent) in anhydrous DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (e.g., a substituted aniline or a heterocyclic amine) (1.1 equivalents) and a tertiary amine base such as triethylamine or diisopropylethylamine (2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the final kinase inhibitor.
Biological Evaluation of Benzoxazole-Based Kinase Inhibitors
The newly synthesized benzoxazole derivatives can be evaluated for their kinase inhibitory activity and their anti-proliferative effects in cancer cell lines.
Kinase Inhibition Assays
The inhibitory activity against specific kinases such as VEGFR-2, Aurora B, or c-Met can be determined using various in vitro assay formats, including radiometric assays, fluorescence-based assays, or enzyme-linked immunosorbent assays (ELISAs).[5] The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of an inhibitor.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Representative Benzoxazole 1 | VEGFR-2 | 97.38 | [4] |
| Representative Benzoxazole 2 | Aurora B | - | [6] |
| Representative Benzoxazole 3 | c-Met | - | [7] |
Note: The IC50 values are examples from the literature for structurally related benzoxazole kinase inhibitors and serve as a benchmark for newly synthesized compounds.
Cell-Based Assays
The anti-proliferative activity of the compounds can be assessed in various cancer cell lines using assays such as the MTT or SRB assay. These assays measure the metabolic activity or total protein content of the cells, respectively, as an indicator of cell viability.
Signaling Pathways Targeted by Benzoxazole Kinase Inhibitors
Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell proliferation, migration, and survival, ultimately leading to angiogenesis.[8][9] Inhibitors targeting VEGFR-2 block these processes, thereby inhibiting tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Aurora B Kinase and the Cell Cycle
Aurora B kinase is a key regulator of mitosis.[10] It is a component of the chromosomal passenger complex (CPC) and is involved in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[11] Inhibition of Aurora B leads to defects in chromosome segregation and ultimately cell death, making it an attractive target for cancer therapy.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[2][12] Aberrant c-Met signaling is implicated in the development and progression of many cancers.[7] Inhibitors of c-Met can block these oncogenic signals.
Conclusion
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is a valuable and versatile precursor for the synthesis of a wide range of potent and selective kinase inhibitors. The synthetic routes provided in this application note are robust and can be adapted for the generation of diverse compound libraries for drug discovery programs. The benzoxazole scaffold, appropriately substituted, offers a promising platform for the development of novel therapeutics targeting key kinases involved in cancer and other diseases.
References
-
Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657–3660. [Link]
-
Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 12(12), 3657–3660. [Link]
-
AbbVie. (n.d.). c-MET. AbbVie Science. [Link]
-
Guseva, N. V., et al. (2023). The Role of Aurora B Kinase in Normal and Cancer Cells. Biochemistry (Moscow), 88(12), 2054-2062. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
An, Y., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & medicinal chemistry letters, 26(13), 3067–3072. [Link]
-
Li, X., & Trakala, M. (2022). The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Frontiers in Cell and Developmental Biology, 10, 847055. [Link]
-
Wikipedia. (2023, December 19). Aurora kinase B. In Wikipedia. [Link]
-
Naik, A., & Al-Dasooqi, N. (2023). Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. Current drug targets. [Link]
-
Sarabipour, S., et al. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Receptor, Ligand and Channel Research. [Link]
-
Taghour, M. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 397–410. [Link]
-
Taghour, M. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 397–410. [Link]
-
Taghour, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2139–2153. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. c-MET [stage.abbviescience.com]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Aurora B Kinase in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Novel Anticancer Agents from Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
Foreword: The Benzoxazole Scaffold in Oncology
The benzoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its structural resemblance to natural nucleic bases like adenine and guanine allows for favorable interactions with biological macromolecules, making it an outstanding candidate for drug design.[1][3] In the field of oncology, benzoxazole derivatives have demonstrated significant potential, exhibiting activities that range from cytotoxicity against various cancer cell lines to the inhibition of specific molecular targets like tyrosine kinases.[1][4][5] This document provides a detailed guide for researchers, outlining strategic synthetic pathways to diversify the lead compound, Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate , into a library of novel potential anticancer agents.
The choice of this starting material is deliberate. It possesses three key functional handles for chemical modification:
-
The C5-Ester Group: A versatile point for derivatization into amides, hydrazides, and further complex heterocycles.
-
The C7-Methoxy Group: A site for modulation of lipophilicity and electronic properties, which can be crucial for target engagement and pharmacokinetic profiles.
-
The Benzoxazole Core: The foundational pharmacophore whose activity can be tuned by the substituents at the C5 and C7 positions.
This guide explains the causality behind experimental choices, provides validated, step-by-step protocols, and presents a framework for the preliminary biological evaluation of the synthesized compounds.
Part 1: Strategic Synthetic Pathways for Derivative Library Generation
The core strategy involves leveraging the C5-methyl carboxylate group as the primary site for diversification. Two robust and high-yielding pathways are detailed below: Amide Formation and Hydrazide Elaboration . These routes are chosen for their reliability and the vast commercial availability of diverse reactants, enabling the rapid generation of a structurally rich compound library.
Pathway A: Synthesis of Benzoxazole-5-carboxamides
The conversion of the C5-ester to an amide is a cornerstone of medicinal chemistry. The amide bond introduces a rigid, planar unit with both hydrogen bond donor and acceptor capabilities, which are critical for molecular recognition by biological targets. This pathway involves a two-step sequence: ester hydrolysis followed by amide coupling.
Step 1.1: Saponification (Ester Hydrolysis)
The initial step is the hydrolysis of the methyl ester to its corresponding carboxylic acid. This is a standard saponification reaction, typically performed under basic conditions.
-
Causality & Rationale: Sodium hydroxide (NaOH) in a mixed solvent system of methanol and water is a classic and effective choice. Methanol ensures the solubility of the starting ester, while water facilitates the dissolution of NaOH and the resulting carboxylate salt. The reaction is typically heated to reflux to ensure complete conversion. Acidification with a strong acid like HCl is critical in the workup to protonate the carboxylate salt, causing the carboxylic acid product to precipitate, simplifying its isolation.
Step 1.2: Amide Coupling
The resulting carboxylic acid is then coupled with a diverse panel of primary or secondary amines. Modern peptide coupling reagents are employed to facilitate this transformation under mild conditions, minimizing side reactions and preserving sensitive functional groups on the amine coupling partner.
-
Expertise & Experience: While numerous coupling reagents exist, the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a cost-effective and highly efficient system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to racemization (if chiral centers are present) and reacts cleanly with the amine. The use of a tertiary amine base like DIPEA (N,N-Diisopropylethylamine) or Triethylamine is essential to neutralize the HCl salt of EDC and the acid formed during the reaction, driving the equilibrium towards product formation.
The overall workflow for Pathway A is illustrated below.
Caption: Synthetic workflow for the generation of benzoxazole-5-carboxamides.
Pathway B: Synthesis via Benzoxazole-5-carbohydrazide Intermediate
This pathway transforms the ester into a hydrazide, a highly versatile intermediate that can be readily converted into various heterocyclic systems known to possess anticancer activity, such as 1,3,4-oxadiazoles and hydrazones.[6]
Step 2.1: Hydrazinolysis
The methyl ester is converted to the corresponding carbohydrazide by reaction with hydrazine hydrate.
-
Causality & Rationale: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. Ethanol is an excellent solvent for this reaction as it dissolves the starting material and is miscible with hydrazine hydrate. The reaction is typically heated to reflux to drive it to completion. Upon cooling, the hydrazide product, being more polar and often crystalline, precipitates from the solution, allowing for easy isolation.
Step 2.2: Derivatization of the Hydrazide
The synthesized hydrazide can be reacted with various electrophiles. A common and effective strategy is condensation with substituted aromatic aldehydes to form Schiff bases (hydrazones).
-
Expertise & Experience: This condensation is acid-catalyzed. A few drops of glacial acetic acid are sufficient to protonate the aldehyde carbonyl, making it more electrophilic and accelerating the reaction. Refluxing in ethanol is standard practice. The resulting hydrazones often have low solubility in ethanol and will crystallize out upon cooling. These hydrazone derivatives introduce extended conjugated systems and additional points for hydrogen bonding, which can significantly influence biological activity.
The workflow for Pathway B is depicted below.
Caption: Synthetic workflow for the generation of benzoxazole-5-carbohydrazones.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating clear steps for purification and recommending standard characterization techniques to confirm the identity and purity of the synthesized compounds.
Protocol 1: Synthesis of 7-Methoxy-1,3-benzoxazole-5-carboxylic acid
-
Reagents & Setup:
-
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)
-
Methanol (MeOH) and Water (H₂O) in a 2:1 ratio (approx. 10 mL per gram of starting material)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate in the MeOH/H₂O solvent mixture in the round-bottom flask.
-
Add NaOH pellets and stir the mixture.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and then place it in an ice bath.
-
Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is ~2-3. A white precipitate will form.
-
Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the product under vacuum to yield the title compound as a white solid.
-
-
Validation:
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) in ¹H NMR are key indicators.
-
Purity: Assess purity by melting point determination and HPLC.
-
Protocol 2: General Procedure for Amide Synthesis (EDC/HOBt Coupling)
-
Reagents & Setup:
-
7-Methoxy-1,3-benzoxazole-5-carboxylic acid (1.0 eq)
-
Substituted Amine (R¹R²NH) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA or Et₃N (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Flask under an inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HOBt and EDC·HCl to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.
-
Add the substituted amine, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture into cold water. If a solid precipitates, collect it by filtration.
-
If no solid forms, extract the aqueous mixture with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Validation:
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure of the final amide product by ¹H NMR, ¹³C NMR, IR (presence of amide C=O stretch), and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 3: Synthesis of 7-Methoxy-1,3-benzoxazole-5-carbohydrazide
-
Reagents & Setup:
-
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate (1.0 eq)
-
Hydrazine hydrate (NH₂NH₂·H₂O) (10.0 eq)
-
Ethanol (EtOH)
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Suspend the starting ester in ethanol.
-
Add hydrazine hydrate to the suspension.
-
Heat the mixture to reflux and maintain for 6-12 hours. The reaction mixture should become homogeneous as it heats.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction flask to room temperature. The product will often crystallize out of solution.
-
If necessary, place the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Validation:
-
Characterization: Confirm structure by ¹H NMR (disappearance of the methyl ester signal, appearance of new -NH and -NH₂ signals) and Mass Spectrometry.
-
Purity: Check purity by melting point and HPLC.
-
Part 3: Biological Evaluation and Data Interpretation
Once a library of derivatives has been synthesized and characterized, the next critical phase is to evaluate their anticancer activity.
Workflow for In Vitro Anticancer Screening
Caption: A typical workflow for the biological evaluation of newly synthesized compounds.
Primary Screening: Cytotoxicity Assays
The initial evaluation is typically a cytotoxicity assay to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and colorimetric method for this purpose.
-
Recommended Cell Lines: A panel of human cancer cell lines should be used to assess the breadth of activity.
Data Presentation
The IC₅₀ values obtained from the primary screen should be tabulated to facilitate Structure-Activity Relationship (SAR) analysis. This allows researchers to identify which chemical modifications lead to increased potency.
Table 1: Hypothetical Anticancer Activity Data for Benzoxazole Derivatives
| Compound ID | R Group (from Amide/Hydrazone Synthesis) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 | IC₅₀ (µM) vs. HepG2 |
| BZ-COOH | (Carboxylic Acid Intermediate) | > 100 | > 100 | > 100 |
| BZ-Am-01 | -NH-CH₂-Ph | 45.2 | 51.8 | 60.1 |
| BZ-Am-02 | -NH-(4-chlorophenyl) | 12.5 | 9.8 | 15.3 |
| BZ-Am-03 | -NH-(3,4,5-trimethoxyphenyl) | 5.1 | 3.4 | 7.2 |
| BZ-Hz-01 | =CH-(4-hydroxyphenyl) | 22.4 | 18.9 | 25.6 |
| BZ-Hz-02 | =CH-(4-nitrophenyl) | 8.3 | 6.1 | 9.9 |
| 5-FU | (Positive Control) | 4.6 | 2.9 | 5.5 |
From this hypothetical data, a preliminary SAR can be deduced. For instance, the introduction of electron-withdrawing groups on the phenyl ring of the amide (BZ-Am-02) or multiple methoxy groups (BZ-Am-03) appears to enhance potency. The trimethoxyphenyl moiety is a known feature in potent anticancer agents like combretastatin A-4.[7]
References
-
Chakole, R. D. et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. [Link]
-
Kumar, V. et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]
-
Manasa, K. et al. (2020). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 3(7), 334-336. [Link]
-
Abdel-Maksoud, M. S. et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of the Iranian Chemical Society, 19, 4429-4445. [Link]
-
Akhila, S. et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 334-343. [Link]
-
Abdel-Wahab, B. F. et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]
-
Al-Ostath, M. I. et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29331–29346. [Link]
-
Request PDF. (2024). Benzimidazole, benzothiazole, and benzoxazole derivatives as potential anticancer agents. ResearchGate. [Link]
-
Unknown. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
-
Maruthamuthu, M. et al. (2016). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. ResearchGate. [Link]
-
Kumar, B. et al. (2018). Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]
-
MySkinRecipes. (n.d.). Methyl 5-Methoxy-2-methylbenzoxazole-7-carboxylate. [Link]
-
Al-Abboodi, A. T. et al. (2023). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. MDPI. [Link]
-
Unknown. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PubMed Central. [Link]
-
Sidoryk, K. et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
-
Wang, S-F. et al. (2013). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. PubMed Central. [Link]
-
Anusha, P. & Rao, J. V. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences. [Link]
-
Fery-Forgues, S. & Alaraby, A. (2022). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PubMed Central. [Link]
-
Unknown. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jocpr.com [jocpr.com]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application & Protocol Guide: Investigational Antiviral Screening of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary investigation of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate as a potential antiviral agent. While this specific molecule represents a novel entity in antiviral research, the benzoxazole scaffold to which it belongs has been explored in various therapeutic contexts, suggesting a promising foundation for investigation. This guide is structured not as a report on established activity, but as a robust framework for the initial screening and characterization of this compound. We will detail the essential protocols for determining cytotoxicity, evaluating antiviral efficacy against representative viruses, and outlining a logical progression for subsequent mechanism-of-action studies. The causality behind each experimental choice is explained to empower researchers to make informed decisions and adapt these methodologies to their specific viral targets.
Part 1: Introduction and Strategic Overview
The benzoxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, known for its ability to interact with a range of biological targets. Derivatives have been investigated for diverse bioactivities, including as anticancer agents and kinase inhibitors. While direct reports on the antiviral properties of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate are not present in current literature, the structural class warrants exploration.
This guide presents a validated, multi-step workflow designed to systematically evaluate the compound's potential. The core principle is to first establish a safe therapeutic window by assessing host cell cytotoxicity, and then to use that information to conduct meaningful antiviral efficacy assays.
The Antiviral Screening Cascade
The proposed research plan follows a logical progression from broad-spectrum screening to more focused mechanistic studies. This ensures that resources are directed efficiently toward the most promising avenues of investigation.
Figure 1: A generalized workflow for the initial antiviral evaluation of a novel small molecule compound, starting from foundational cytotoxicity assays to primary screening and initial mechanism of action studies.
Part 2: Core Protocols - In Vitro Efficacy & Toxicity
Scientific rigor demands that any observed reduction in viral activity is due to a specific antiviral effect, not simply because the compound is killing the host cells. Therefore, determining the 50% cytotoxic concentration (CC50) is the mandatory first step.
Protocol 2.1: Cytotoxicity (MTT) Assay
This protocol determines the concentration of the compound that reduces the viability of the host cell line by 50%.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate (Compound)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Appropriate host cell line (e.g., Vero E6 for coronaviruses, MDCK for influenza)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Dilution: Prepare a 2X serial dilution of the compound in growth medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "cell control" (medium only).
-
Compound Addition: After 24 hours, carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that mimics the duration of the antiviral assay (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2.2: Plaque Reduction Neutralization Test (PRNT)
This is the gold-standard assay for quantifying the inhibition of viral infection, replication, and spread.
Principle: A viral plaque is a visible clear zone that develops on a monolayer of cells as a result of localized viral infection and lysis. An effective antiviral agent will reduce the number and/or size of these plaques.
Materials:
-
Compound, host cells, and growth medium (as above)
-
Target virus stock with a known titer (PFU/mL)
-
Overlay medium (e.g., 2X MEM containing 1.2% Avicel or methylcellulose)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to form a confluent monolayer (e.g., 5 x 10⁵ cells/well). Incubate for 24-48 hours.
-
Virus & Compound Co-incubation: Prepare dilutions of the compound in serum-free medium at 2X the final desired concentrations (these should be below the determined CC50). Mix equal volumes of the compound dilutions with a virus dilution calculated to produce 50-100 plaques per well. Incubate this mixture for 1 hour at 37°C.
-
Infection: Wash the cell monolayers with PBS. Inoculate the cells with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.
-
Overlay Application: After the adsorption period, remove the inoculum and gently add 2 mL of the semi-solid overlay medium. The overlay restricts the spread of progeny virions to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates for a duration appropriate for the virus to form visible plaques (e.g., 3-5 days for influenza, 3 days for SARS-CoV-2) at 37°C and 5% CO₂.
-
Fixation & Staining:
-
Carefully remove the overlay medium.
-
Fix the cells by adding 1 mL of 10% formalin for at least 30 minutes.
-
Remove the formalin and stain the cell monolayer with 1 mL of crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water to remove excess stain and let them air dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Plot this percentage against the log of the compound concentration and use non-linear regression to determine the 50% effective concentration (EC50).
Part 3: Data Analysis & Interpretation
The ultimate measure of a compound's potential as an antiviral is its Selectivity Index (SI) . This value represents the therapeutic window between the concentration at which it harms host cells and the concentration at which it inhibits the virus.
Formula: Selectivity Index (SI) = CC50 / EC50
A higher SI value is desirable. Generally, an SI > 10 is considered a good starting point for a promising hit compound.
Data Summary Table
All quantitative data should be meticulously recorded. Below is a template for summarizing your findings for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate against a specific virus.
| Parameter | Value (µM) | 95% Confidence Interval | Replicates (n) |
| CC50 (Host Cell Line) | 3 | ||
| EC50 (Virus) | 3 | ||
| Selectivity Index (SI) | N/A |
Part 4: Investigating the Mechanism of Action (MoA)
Should the compound exhibit a favorable Selectivity Index, the next logical step is to investigate how it inhibits the virus. A time-of-addition assay is a powerful tool for this initial characterization.
Principle: By adding the compound at different stages of the viral life cycle, one can infer which stage is being inhibited.
Experimental Applications of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery
The benzoxazole nucleus, an elegant fusion of a benzene and an oxazole ring, represents a cornerstone in the field of medicinal chemistry.[1][2] These heterocyclic compounds are of profound interest due to their structural resemblance to endogenous purine bases, which allows them to interact with a wide array of biological macromolecules.[1] This inherent bio-compatibility has led to the development of numerous benzoxazole derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate emerges from this distinguished family as a compound of significant research interest, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its strategic functionalization with a methoxy and a methyl carboxylate group provides avenues for further chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of the experimental use of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, presenting detailed protocols for its synthesis and biological evaluation. The methodologies outlined herein are designed to empower researchers, scientists, and drug development professionals to explore the therapeutic potential of this promising molecule.
Synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
The synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate can be achieved through a multi-step process, beginning with commercially available starting materials. A plausible synthetic route is outlined below, based on established methods for the formation of the benzoxazole ring system.[4]
Synthetic Workflow
Caption: Synthetic pathway for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
Step-by-Step Synthesis Protocol
-
Nitration of Methyl 3-hydroxy-4-methoxybenzoate: To a solution of Methyl 3-hydroxy-4-methoxybenzoate in a mixture of acetic acid and acetic anhydride, nitric acid is added dropwise at a low temperature (0-5 °C). The reaction mixture is stirred for several hours, then poured into ice water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.[5]
-
Reduction of the Nitro Group: The nitro-substituted intermediate is dissolved in a mixture of acetic acid and water. Iron powder is added, and the suspension is heated. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is then worked up to isolate Methyl 2-amino-5-hydroxy-4-methoxybenzoate.[5]
-
Cyclization to Form the Benzoxazole Ring: The resulting aminophenol derivative is refluxed with an appropriate cyclizing agent, such as triethyl orthoformate, to construct the oxazole ring. Upon completion, the reaction mixture is cooled, and the product, Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, is isolated and purified, typically by recrystallization or column chromatography.
Biological Evaluation: Protocols for Assessing Therapeutic Potential
The therapeutic potential of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate can be investigated across several key areas of medicinal chemistry, primarily focusing on its potential anticancer and anti-inflammatory activities.
Anticancer Activity Screening
Benzoxazole derivatives have demonstrated significant potential as anticancer agents.[6][7][8] The initial assessment of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate's anticancer properties typically involves in vitro cytotoxicity screening against a panel of human cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is prepared in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol). The absorbance is then measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Data Presentation:
| Cancer Cell Line | IC50 (µM) of Compound X | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 (Breast) | Hypothetical Value | Reference Value |
| HCT116 (Colon) | Hypothetical Value | Reference Value |
| A549 (Lung) | Hypothetical Value | Reference Value |
Potential as a Kinase Inhibitor
Many benzoxazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[9] The structural features of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate make it a candidate for investigation as a kinase inhibitor.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.
Workflow for Kinase Inhibition Assay:
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol:
-
Plate Coating: A 96-well plate is coated with a substrate peptide for the target kinase (e.g., VEGFR-2).
-
Kinase Reaction: Recombinant human VEGFR-2 enzyme is added to the wells along with the test compound (Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate) at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated to allow for phosphorylation of the substrate.
-
Detection: The phosphorylated substrate is detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric substrate for HRP is added, and the absorbance is measured.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Anti-inflammatory Activity Evaluation
The anti-inflammatory potential of benzoxazole derivatives is well-documented.[3][10][11] An initial in vivo assessment of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate's anti-inflammatory properties can be conducted using the carrageenan-induced paw edema model in rodents.
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[1]
Protocol:
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.[1]
-
Grouping and Dosing: The animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate. The compounds are typically administered orally or intraperitoneally.
-
Induction of Edema: After a specific period post-dosing, a subs plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation.[1]
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (ml) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Control (Vehicle) | - | Hypothetical Value | - |
| Indomethacin | 10 | Reference Value | Reference Value |
| Compound X | 25 | Hypothetical Value | Calculated Value |
| Compound X | 50 | Hypothetical Value | Calculated Value |
Conclusion and Future Directions
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate represents a promising scaffold for the development of novel therapeutic agents. The protocols detailed in this guide provide a robust framework for the synthesis and initial biological evaluation of this compound and its future derivatives. The inherent versatility of the benzoxazole core, coupled with the strategic placement of functional groups in the target molecule, offers vast opportunities for structure-activity relationship (SAR) studies. Further investigations could focus on modifying the ester and methoxy groups to enhance potency and selectivity for specific biological targets. Advanced studies, including in vivo efficacy models and pharmacokinetic profiling, will be crucial in translating the initial findings into tangible clinical applications.
References
- BenchChem. (2025). Biological activity of benzoxazole derivatives.
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
- ResearchGate. (2025). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.
- Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate.
- ResearchGate. (n.d.). Benzoxazole derivatives: design, synthesis and biological evaluation.
- Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research, 2(1), 319-326.
- MDPI. (n.d.). Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone.
- Narang, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89.
- Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- PubMed Central. (n.d.). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies.
- JNAS. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta.
- Jeon, R., et al. (2016). Design, synthesis and biological evaluation of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3136-3140.
- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- PubMed Central. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
- ResearchGate. (2025). Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents.
- Li, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, e202201145.
- PubMed Central. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
- ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
- Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. jocpr.com [jocpr.com]
- 4. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 9. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for "Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate" characterization
An In-Depth Technical Guide to the Analytical Characterization of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
Introduction
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is a member of the benzoxazole class of heterocyclic compounds. Benzoxazoles are prominent scaffolds in medicinal chemistry and materials science, recognized for a wide spectrum of pharmacological activities and unique photophysical properties.[1][2][3][4] As structural isosteres of naturally occurring nucleic bases, they can readily interact with biological macromolecules, leading to applications as antimicrobial, anticancer, and anti-inflammatory agents.[1][2]
Given their therapeutic potential, the unambiguous structural characterization and purity assessment of novel benzoxazole derivatives are paramount for advancing drug discovery, developing structure-activity relationships (SAR), and ensuring the reliability of biological data. This technical guide provides a comprehensive suite of application notes and detailed protocols for the definitive characterization of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate using a multi-technique analytical approach. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.
Integrated Analytical Workflow
The structural elucidation of a newly synthesized compound is a systematic process. It begins with purification and proceeds through a logical sequence of spectroscopic analyses to determine molecular weight, identify functional groups, and map atomic connectivity. This integrated workflow ensures a self-validating system where data from multiple independent techniques converge to confirm the final structure.
Caption: General workflow for the characterization of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, number, and connectivity of ¹H (proton) and ¹³C (carbon) nuclei. For Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, NMR is essential to confirm the substitution pattern on the aromatic ring and the integrity of the ester and methoxy functional groups.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the structure and data from analogous benzoxazole derivatives, the following spectral characteristics are anticipated.[4][5][6]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.2 - 8.4 | d (J ≈ 1.5 Hz) | 1H | H-4 | Deshielded by adjacent ester and ring oxygen. |
| ~7.5 - 7.7 | d (J ≈ 1.5 Hz) | 1H | H-6 | Influenced by the ester group and ortho to the methoxy group. |
| ~8.9 - 9.1 | s | 1H | H-2 | Characteristic singlet for the C2-proton of the benzoxazole ring. |
| ~4.0 | s | 3H | -COOCH₃ | Typical chemical shift for methyl ester protons. |
| ~3.9 | s | 3H | Ar-OCH₃ | Typical chemical shift for aromatic methoxy protons. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~166.0 | C=O (Ester) | Carbonyl carbon resonance.[7] |
| ~157.0 | C-2 | Carbon of the oxazole ring bound to N and O. |
| ~152.0 | C-7a | Quaternary carbon fused to the oxazole ring. |
| ~148.0 | C-7 | Aromatic carbon bearing the methoxy group. |
| ~141.0 | C-3a | Quaternary carbon fused to the oxazole ring. |
| ~125.0 | C-5 | Quaternary carbon bearing the ester group. |
| ~118.0 | C-6 | Aromatic CH. |
| ~105.0 | C-4 | Aromatic CH. |
| ~56.0 | Ar-OCH₃ | Methoxy carbon. |
| ~53.0 | -COOCH₃ | Methyl ester carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[3] Ensure the sample is fully dissolved; brief sonication may be applied if necessary.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
(Optional but Recommended) Acquire two-dimensional (2D) spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to assign H-C one-bond and multiple-bond correlations, respectively.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
-
Analysis: Integrate the ¹H signals and assign all peaks by correlating the 1D and 2D spectral data with the proposed structure.
Caption: Expected ¹H-¹H COSY correlations for the aromatic protons.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry is a critical tool for determining the molecular weight of a compound and providing strong evidence for its elemental composition.[1][3] High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the confident assignment of a molecular formula.
Expected Mass Spectrum Data
-
Molecular Formula: C₁₀H₉NO₄
-
Monoisotopic Mass: 207.0532 g/mol
-
Expected Ion (HRMS, ESI+): [M+H]⁺ = 208.0604 m/z
Common fragmentation pathways for benzoxazoles may involve the loss of small molecules like CO or radicals from the ester and methoxy groups.[8][9]
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.[10]
-
Instrumentation: Use a standard LC-MS system equipped with an Electrospray Ionization (ESI) source.
-
Infusion: For direct analysis, infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
MS Conditions:
-
Ionization Mode: Positive (ESI+) is typically effective for nitrogen-containing heterocycles.
-
Scan Range: Set a suitable mass range (e.g., m/z 50-500) to ensure capture of the molecular ion.
-
Capillary Voltage: Optimize for maximum signal (typically 3-4 kV).
-
Source Temperature: Set according to instrument recommendations (e.g., 120-150 °C).
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. In HRMS, compare the measured accurate mass to the theoretical mass calculated for C₁₀H₉NO₄ to confirm the elemental composition (typically within a 5 ppm mass error tolerance).
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the industry standard for determining the purity of pharmaceutical compounds. A robust reversed-phase HPLC method can separate the target compound from starting materials, by-products, and other impurities.[10][11]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile). Dilute this stock with the mobile phase to a working concentration within the linear range of the detector (e.g., 50 µg/mL).[10] Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: A summary of typical starting conditions is provided below. Method optimization may be required.
Table 3: HPLC Method Parameters
| Parameter | Recommended Condition |
|---|---|
| HPLC System | Standard system with UV detector |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm and/or 280 nm |
-
Data Analysis: Analyze the resulting chromatogram. The purity of the sample is typically calculated as the percentage of the main peak area relative to the total area of all peaks detected. An ideal result shows a single, sharp, symmetrical peak.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.[2][3] It works by measuring the absorption of infrared radiation by specific molecular vibrations.
Expected FTIR Absorption Bands
The structure of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate contains several characteristic functional groups that will produce distinct peaks in the IR spectrum.[1][5][12]
Table 4: Characteristic FTIR Peaks
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2990-2850 | C-H Stretch | -OCH₃, -COOCH₃ |
| ~1725 | C=O Stretch | Ester Carbonyl |
| ~1620 | C=N Stretch | Oxazole Ring |
| 1600, 1480 | C=C Stretch | Aromatic Ring |
| ~1280, ~1050 | C-O Stretch | Aryl-Alkyl Ether & Ester |
Experimental Protocol: FTIR (KBr Pellet Method)
-
Sample Preparation: Gently grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.[3]
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the major absorption peaks and correlate their wavenumbers to specific functional groups using standard correlation tables.
Elemental Analysis: Empirical Formula Validation
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.
Theoretical Composition
-
Molecular Formula: C₁₀H₉NO₄
-
Molecular Weight: 207.18 g/mol
-
Theoretical Values:
-
% Carbon (C): 57.97%
-
% Hydrogen (H): 4.38%
-
% Nitrogen (N): 6.76%
-
Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh a small amount (1-3 mg) of the highly purified and dried sample into a tin or silver capsule.
-
Instrumentation: Analyze the sample using an automated CHN elemental analyzer. The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Analysis: Compare the experimental percentages of C, H, and N to the theoretical values. A close match (typically within ±0.4%) provides strong confirmation of the compound's elemental composition.
Data Integration for Final Confirmation
No single analytical technique is sufficient for the absolute confirmation of a chemical structure. The strength of this characterization guide lies in the integration of orthogonal data sets.
Caption: Convergence of analytical data for structural confirmation.
By following these protocols, researchers can confidently verify the identity, structure, and purity of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, ensuring the integrity and reproducibility of subsequent scientific investigations.
References
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Benzo[d]oxazole-4-carboxylic Acid by HPLC and LC-MS.
-
Desai, N. C., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Available at: [Link]
-
El-Ghamry, H. A., et al. (2021). A novel azo-azomethine benzoxazole based ligand and its transition metal (II), (III), (IV) complexes. ResearchGate. Available at: [Link]
-
DeJongh, D. C., & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry. Available at: [Link]
-
Havrylyuk, D., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- BenchChem. (2025). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
-
Various Authors. (2023). Synthesis of substituted benzoxazole derivatives. ResearchGate. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids.
-
Desai, N. C., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. Available at: [Link]
-
Kos, J., et al. (2016). Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. Molecules. Available at: [Link]
-
Tang, Q., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles. Molecules. Available at: [Link]
-
Talian, I., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
Royal Society of Chemistry. ¹H and ¹³C NMR Spectra. Available at: [Link]
-
Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
Gmaj, A. P., et al. (2008). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Available at: [Link]
-
NP-MRD. ¹³C NMR Spectrum (1D, 126 MHz, H₂O, predicted). Available at: [Link]
-
Richter, M. J., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
-
Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. Available at: [Link]
-
Le, T. B., et al. (2018). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
Royal Society of Chemistry. ¹H and ¹³C NMR Spectra of Substituted Benzoxazoles. Available at: [Link]
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]
-
Meganathan, C., et al. (2010). Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT-Raman) first-order hyperpolarizability and HOMO-LUMO analysis of 4-methoxy-2-methyl benzoic acid. ResearchGate. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information: A new superacid hafnium-based metal-organic framework. Available at: [Link]
-
Fu, X., et al. (2008). Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate. ResearchGate. Available at: [Link]
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) [np-mrd.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
Scale-up Synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate: A Detailed Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Gemini, Senior Application Scientist
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1] Its synthesis is a cornerstone of medicinal chemistry, demanding robust, scalable, and high-yielding protocols. This application note provides a comprehensive guide to the scale-up synthesis of a key benzoxazole intermediate, Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate. We present a detailed, field-tested protocol centered on the acid-catalyzed cyclocondensation of Methyl 4-amino-3-hydroxy-5-methoxybenzoate with trimethyl orthoformate. The narrative emphasizes the mechanistic rationale behind procedural choices, critical process parameters for successful scale-up, and self-validating analytical checkpoints to ensure process integrity and product quality.
Introduction and Synthetic Strategy
Benzoxazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a focal point for drug discovery.[1][2] The target molecule, Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, serves as a crucial building block for more complex pharmaceutical agents.
The chosen synthetic strategy involves the formation of the benzoxazole ring via the condensation of a substituted o-aminophenol with a one-carbon electrophile. This is a classic and highly efficient method for constructing the benzoxazole core.[2] Specifically, we will employ the reaction between Methyl 4-amino-3-hydroxy-5-methoxybenzoate and trimethyl orthoformate, which serves as both a reagent and a solvent in this scalable procedure. This approach is advantageous due to its operational simplicity, high atom economy, and the volatile nature of its byproducts, which simplifies purification.
Figure 1: Overall synthetic pathway for the target molecule.
Expertise & Experience: Mechanistic Insights
The reaction proceeds via a well-established mechanism. The amino group of the o-aminophenol precursor performs a nucleophilic attack on the central carbon of trimethyl orthoformate. This is followed by the sequential elimination of two molecules of methanol to form a formimidate intermediate. The reaction is driven forward by the application of heat, which facilitates the removal of volatile methanol. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), protonates the orthoformate, rendering it more electrophilic and accelerating the initial nucleophilic attack. The final step is an intramolecular cyclization, where the phenolic hydroxyl group attacks the imine carbon, followed by the elimination of a third molecule of methanol to yield the aromatic benzoxazole ring system.
Controlling the reaction temperature and efficiently removing methanol are the most critical parameters for driving the reaction to completion and achieving high yields on a larger scale.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 10-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (g) | Molar Eq. |
| Methyl 4-amino-3-hydroxy-5-methoxybenzoate | 195286-63-6 | 197.18 | 10.0 | 1.0 |
| Trimethyl orthoformate | 149-73-5 | 106.12 | 53.8 | 10.0 |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | 6192-52-5 | 190.22 | 0.48 | 0.05 |
| Toluene | 108-88-3 | 92.14 | 100 mL | - |
| Methanol (for recrystallization) | 67-56-1 | 32.04 | As needed | - |
| Hexanes (for washing) | 110-54-3 | 86.18 | As needed | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Mechanical overhead stirrer
-
Heating mantle with temperature controller and thermocouple
-
Distillation head with condenser and receiving flask
-
Nitrogen/argon inlet
-
Buchner funnel and filtration flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reactor Setup: Assemble the 500 mL three-neck flask with the overhead stirrer, thermocouple, and distillation head. Ensure all glassware is dry. Purge the system with nitrogen.
-
Reagent Charging: To the flask, add Methyl 4-amino-3-hydroxy-5-methoxybenzoate (10.0 g), toluene (100 mL), and trimethyl orthoformate (53.8 g, ~55 mL). Begin stirring to form a slurry.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.48 g).
-
Reaction Execution:
-
Heat the mixture to a gentle reflux (approx. 100-110 °C).
-
Methanol, a byproduct of the reaction, will begin to co-distill with toluene. Collect the distillate in the receiving flask.
-
Expert Tip: The reaction is driven by the removal of methanol. Monitor the distillation rate. The reaction is typically complete within 3-5 hours when methanol evolution ceases.
-
-
Reaction Monitoring:
-
Prepare a TLC plate (e.g., silica gel). Use a mobile phase of 30% Ethyl Acetate in Hexanes.
-
Spot the starting material and the reaction mixture. The product will have a higher Rf value and should be UV active. The reaction is complete upon the disappearance of the starting o-aminophenol spot.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 1 hour to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold hexanes to remove residual toluene and unreacted orthoformate.
-
-
Purification:
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Filter the purified crystals, wash with a small volume of cold methanol, and dry under vacuum.
-
-
Characterization:
-
Expected Yield: 85-95%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Purity (HPLC/NMR): >98%
-
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow diagram.
Safety and Handling
All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
| Chemical | Hazard Summary |
| Trimethyl Orthoformate | Highly flammable liquid and vapor. Causes serious eye irritation.[3] May cause respiratory irritation. Moisture sensitive.[3] Grounding of equipment is required to prevent static discharge. |
| Toluene | Flammable liquid and vapor. Skin and respiratory irritant. Potential reproductive and developmental toxicity. |
| p-TsOH | Corrosive. Causes severe skin burns and eye damage. |
| Methanol | Flammable liquid. Toxic if swallowed, inhaled, or in contact with skin. Causes damage to organs (optic nerve). |
Handle trimethyl orthoformate under an inert atmosphere.[3] In case of fire, use CO2, dry chemical, or alcohol-resistant foam extinguishers.[4][5]
Conclusion
This application note details a robust and scalable protocol for the synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate. By focusing on the rationale behind the synthetic methodology and highlighting key process parameters, this guide provides researchers and process chemists with the necessary tools to confidently reproduce and scale this important transformation. The self-validating nature of the protocol, with clear checkpoints for reaction monitoring and purification, ensures a high-quality final product suitable for downstream applications in drug development and materials science.
References
-
ResearchGate. (n.d.). Large-scale synthesis of benzoxazole 4a by a new method. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Preparative scale synthesis of benzoxazole. Retrieved from ResearchGate. [Link]
-
Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314-19323. [Link]
-
Wang, L., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 29(5), 1083. [Link]
-
Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314-19323. [Link]
-
Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314-19323. [Link]
-
ResearchGate. (n.d.). Gram-scale synthesis of benzoxazole 2d. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from Organic Chemistry Portal. [Link]
-
Loba Chemie. (2015). TRIMETHYL ORTHOFORMATE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances, 13, 25686-25712. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis.
I. Synthetic Pathway Overview
The synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, Methyl 3-amino-4-hydroxybenzoate. The second step is the cyclocondensation of this intermediate to form the final benzoxazole product. This guide will provide detailed protocols and troubleshooting for each of these critical stages.
Figure 1: Overall synthetic workflow.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate
Q1: My yield of Methyl 3-amino-4-hydroxybenzoate is low after the reduction of the nitro group. What are the likely causes?
A1: Low yields in the reduction of Methyl 4-hydroxy-3-nitrobenzoate can stem from several factors:
-
Incomplete Reduction: The choice of reducing agent is critical. While various reagents can be used, some may be less effective for this specific substrate. Sodium dithionite is a reported effective reducing agent for this transformation.[1] If you are using other reagents like stannous chloride or zinc/HCl and observing low yields, consider switching to sodium dithionite.[1]
-
Side Reactions: Over-reduction or degradation of the starting material or product can occur if the reaction conditions are too harsh. Monitor the reaction temperature and time closely.
-
Work-up Issues: The product, Methyl 3-amino-4-hydroxybenzoate, is an amino phenol and can be susceptible to oxidation, especially under basic conditions during work-up. It's advisable to perform the work-up and extraction efficiently and under an inert atmosphere if possible. The use of a saturated aqueous solution of sodium bicarbonate for neutralization should be done carefully to avoid making the solution too basic.
Q2: I am having difficulty with the initial nitration of p-hydroxy methyl benzoate. What should I be aware of?
A2: Nitration reactions require careful control of temperature. The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to prevent over-nitration and the formation of unwanted isomers. The slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution of p-hydroxy methyl benzoate is crucial.
Troubleshooting Table: Precursor Synthesis
| Issue | Potential Cause | Recommended Action |
| Low yield of nitrated product | Incorrect temperature control | Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating agent. |
| Over-nitration | Use the stoichiometric amount of nitric acid and monitor the reaction progress by TLC. | |
| Incomplete reduction of nitro group | Inefficient reducing agent | Use sodium dithionite as the reducing agent.[1] |
| Insufficient amount of reducing agent | Use a molar excess of the reducing agent. | |
| Product degradation during work-up | Oxidation of the aminophenol | Work up the reaction mixture promptly after completion. Consider sparging solutions with nitrogen or argon. |
Step 2: Cyclocondensation to form Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
Q3: The cyclocondensation reaction is not proceeding to completion, or I am getting a complex mixture of products. What can I do?
A3: The cyclocondensation to form the benzoxazole ring is a dehydration reaction and is often the most challenging step.
-
Dehydrating Agent/Catalyst: Polyphosphoric acid (PPA) is a common and effective reagent for this type of cyclization as it acts as both a solvent and a dehydrating agent.[2] The quality and age of the PPA can affect its performance. If your reaction is sluggish, consider using a fresh bottle of PPA.
-
Reaction Temperature: High temperatures are typically required for PPA-mediated cyclizations, often in the range of 150-200 °C.[2] However, excessively high temperatures can lead to decarboxylation of the product, especially with a carboxylic acid or ester group present. A systematic optimization of the reaction temperature is recommended.
-
Choice of Reagent for Methoxy Group Introduction: To introduce the methoxy group at the 2-position, you can use methoxyacetic acid. The reaction with a 2-aminophenol and a carboxylic acid in PPA is a standard method for forming 2-substituted benzoxazoles.[2]
-
Purity of Starting Material: Ensure your Methyl 3-amino-4-hydroxybenzoate is pure. Impurities can interfere with the cyclization reaction.
Q4: How can I improve the yield of the cyclocondensation step?
A4: Yield improvement can be approached by:
-
Optimizing Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific substrate. Monitor the reaction by TLC to determine the point of maximum product formation before significant degradation occurs.
-
Microwave Irradiation: Microwave-assisted synthesis has been reported to accelerate the PPA-catalyzed cyclocondensation of o-aminophenols with benzoic acid derivatives, often leading to shorter reaction times and improved yields.[3]
-
Alternative Catalysts: While PPA is common, other catalysts like a mixture of PPA and methanesulfonic acid have been reported to be effective.[4]
Troubleshooting Table: Cyclocondensation
| Issue | Potential Cause | Recommended Action |
| Low or no product formation | Ineffective dehydration | Use fresh polyphosphoric acid (PPA). Ensure anhydrous conditions. |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring for product formation and degradation by TLC. | |
| Decarboxylation of product | Excessive temperature | Reduce the reaction temperature and/or time. |
| Formation of multiple byproducts | Impure starting material | Purify the Methyl 3-amino-4-hydroxybenzoate before the cyclization step. |
| Side reactions at high temperature | Optimize the reaction temperature to the lowest effective point. | |
| Difficulty in product isolation | High viscosity of PPA | After cooling, carefully quench the reaction mixture by pouring it onto ice water with vigorous stirring. |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate
This two-step protocol starts from commercially available 4-hydroxybenzoic acid.
Step 1a: Esterification of 4-hydroxybenzoic acid
-
To a solution of 4-hydroxybenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4-hydroxybenzoate.
Step 1b: Nitration of Methyl 4-hydroxybenzoate
-
Dissolve methyl 4-hydroxybenzoate (1 equivalent) in glacial acetic acid (5 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (0.5 equivalents) dropwise, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and stir until a yellow precipitate forms.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain methyl 4-hydroxy-3-nitrobenzoate.
Step 1c: Reduction of Methyl 4-hydroxy-3-nitrobenzoate
-
To a mixture of methyl 4-hydroxy-3-nitrobenzoate (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v), add sodium dithionite (3-4 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford Methyl 3-amino-4-hydroxybenzoate as a solid.[1][2]
Figure 2: Synthetic route to Methyl 3-amino-4-hydroxybenzoate.
Protocol 2: Synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
-
Place polyphosphoric acid (PPA) (10-20 times the weight of the limiting reagent) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to approximately 80-100 °C with stirring.
-
Add Methyl 3-amino-4-hydroxybenzoate (1 equivalent) and methoxyacetic acid (1.1 equivalents) to the hot PPA.
-
Slowly raise the temperature of the reaction mixture to 160-180 °C and maintain it for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to about 100 °C and carefully pour it onto a mixture of crushed ice and water with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid product, wash it thoroughly with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethyl acetate and heptane) or by column chromatography on silica gel.[5]
IV. Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| Methyl 3-amino-4-hydroxybenzoate | C₈H₉NO₃ | 167.16 | White to off-white solid |
| Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate | C₁₀H₉NO₄ | 207.18 | Solid |
V. References
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Int. J. Pharm. Sci. Rev. Res., 85(2), 22-28.
-
Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. (2024). World Journal of Pharmaceutical Research.
-
Methyl 3-amino-4-hydroxybenzoate. PubChem. Retrieved from [Link]
-
How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?. ResearchGate. Retrieved from [Link]
-
Process for the purification of substituted benzoxazole compounds. (2006). Google Patents. Retrieved from
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances.
-
Benzoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules.
-
Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. (2000). Asian Journal of Chemistry, 12(4), 1241-1254.
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications.
-
One-Pot Reactions of Triethyl Orthoformate with Amines. (2023). Reactions.
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2013). Molecules.
-
Synthesis of 2-(Benzo[d]oxazol-5-yl)acetic acid from 2-Aminophenol: An Application Note and Detailed Protocol. (2025). BenchChem.
-
One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. (2023). Molecules.
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and related benzoxazole scaffolds. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.
Benzoxazoles are a critical structural motif in medicinal chemistry and materials science.[1] However, their synthesis, while often straightforward in principle, can be prone to side reactions that impact yield and purity. This guide addresses the most common issues in a practical, question-and-answer format.
Section 1: Understanding the Main Reaction Pathway
The synthesis of benzoxazoles typically involves the condensation of a 2-aminophenol with a carbonyl-containing compound, followed by a cyclization/dehydration step.[2] For the target molecule, Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, a common and effective route involves the reaction of Methyl 3-amino-4-hydroxy-5-methoxybenzoate with an appropriate C1 source, such as an orthoformate, followed by cyclization.
The general mechanism involves two key stages:
-
Condensation: The amino group of the 2-aminophenol attacks the carbonyl equivalent, forming an intermediate.
-
Cyclization: The hydroxyl group then attacks the newly formed imine or related intermediate, followed by dehydration (elimination of water or alcohol) to form the stable aromatic benzoxazole ring.
Caption: General reaction pathway for benzoxazole synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis. Each answer provides an explanation of the underlying cause and actionable steps for resolution.
Q1: My reaction yield is extremely low, or the reaction has stalled. What are the first things I should check?
A1: Low or no conversion is a frequent issue that can usually be traced back to a few key factors. A systematic check is the most efficient way to troubleshoot.[3]
-
Purity of Starting Materials: The 2-aminophenol starting material is particularly susceptible to air oxidation, which can lead to dark, polymeric impurities that inhibit the reaction.[4] Always use freshly purified starting materials.
-
Action: Assess the purity of your 2-aminophenol derivative via melting point analysis or NMR.[5] If it appears discolored (tan, brown, or purple), consider recrystallization or purification by column chromatography before use.
-
-
Reaction Conditions: The cyclization step often requires sufficient thermal energy to overcome the activation barrier for dehydration.[4]
-
Catalyst Activity: If you are using a catalyst (e.g., Brønsted or Lewis acids), ensure it is active and not poisoned.[5]
-
Action: Use a fresh batch of catalyst or activate it if required. For heterogeneous catalysts, ensure proper mixing. Sometimes, a small increase in catalyst loading can dramatically improve the reaction rate.[5]
-
-
Inert Atmosphere: The sensitivity of 2-aminophenols to oxidation means that reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of oxidative byproducts that can complicate the reaction and purification.[4]
Q2: My reaction mixture has turned dark brown/black, and my final product is difficult to purify. What's happening?
A2: This is a classic sign of oxidation of the 2-aminophenol starting material . Phenols, especially those substituted with electron-donating amino groups, are highly susceptible to oxidation by atmospheric oxygen. This process forms highly colored quinone-imine species which can polymerize.
Caption: Oxidation pathway of 2-aminophenol leading to impurities.
Troubleshooting Protocol:
-
Degas Your Solvent: Before starting the reaction, sparge your solvent with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use an Inert Atmosphere: Assemble your glassware and purge the system with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Use High-Purity Reagents: As mentioned in Q1, ensure your 2-aminophenol is pure and not already partially oxidized.
Q3: My analysis shows a major byproduct with a mass corresponding to the sum of my reactants minus water (or alcohol). How do I push the reaction to completion?
A3: This observation strongly suggests that you have isolated the stable intermediate and that the final cyclization/dehydration step has failed to occur.[4] In syntheses involving an aldehyde, this is often the Schiff base; in reactions with esters or carboxylic acids, it is the corresponding amide.[2][5]
Why this happens: The initial condensation to form the C-N bond is often rapid and reversible. The subsequent intramolecular cyclization is the rate-limiting step and typically requires more forcing conditions to drive the elimination of water or alcohol.
Strategies to Promote Complete Cyclization:
-
Increase Temperature: This is the most common solution. Increase the reaction temperature in 20°C increments, monitoring by TLC/LC-MS for the conversion of the intermediate to the final product.[4]
-
Add a Dehydrating Agent: If eliminating water, agents like molecular sieves can be added to the reaction mixture to sequester the water byproduct and drive the equilibrium towards the cyclized product.
-
Use an Appropriate Catalyst: Strong Brønsted acids (like p-toluenesulfonic acid) or Lewis acids can catalyze the dehydration step. Some modern methods use reusable solid acid catalysts.[6]
-
Increase Reaction Time: If the reaction is proceeding slowly, extending the reaction time at the optimal temperature may be sufficient to achieve full conversion.[5]
Q4: Besides the main intermediate, I'm seeing other unexpected side products. What could they be?
A4: Depending on your specific reagents, several other side reactions are possible.
-
N-acylation and O-acylation: If you are using a highly reactive acylating agent (like an acid chloride) to form the benzoxazole, it's possible for it to react with both the amine and the hydroxyl group of the 2-aminophenol. This can lead to the formation of di-acylated products or stable O-acylated isomers that do not cyclize.
-
Hydrolysis of the Ester: The methyl ester on your target molecule can be hydrolyzed back to the carboxylic acid if the reaction or workup conditions are too acidic or basic, especially at elevated temperatures.
-
Dimerization: At high temperatures, 2-aminophenol can self-condense to form phenoxazinones or other dimeric structures.[4]
Analytical Confirmation: Use LC-MS to identify the molecular weights of the byproducts. This data, combined with an understanding of the potential pathways, can help you identify the structures.
Section 3: Recommended Protocols & Workflows
Protocol 3.1: General Synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
This is a representative protocol based on common procedures for benzoxazole synthesis. Optimization for your specific setup may be required.[6]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-amino-4-hydroxy-5-methoxybenzoate (1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10 minutes.
-
Reagent Addition: Add a suitable solvent (e.g., toluene or xylene) followed by triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material and any intermediate spots are no longer visible. This may take 5-24 hours.[6]
-
Workup: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[5]
Workflow 3.2: Troubleshooting Workflow for Low Yield
Caption: Step-by-step workflow for troubleshooting low reaction yields.
Section 4: Data Summary
Table 1: Quick Reference Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Reference |
| Low or no product formation | Impure starting materials; Reaction temperature too low; Inactive catalyst; Presence of oxygen. | Verify purity of 2-aminophenol; Increase temperature; Use fresh catalyst; Ensure inert atmosphere. | [3][4][5] |
| Dark, tar-like reaction mixture | Oxidation of 2-aminophenol. | Degas solvent; Run reaction under N₂ or Ar; Use an antioxidant if compatible. | [4] |
| Intermediate (Schiff base/amide) is the main product | Incomplete cyclization/dehydration. | Increase reaction temperature; Increase reaction time; Add a suitable acid catalyst or dehydrating agent. | [4] |
| Product lost during workup/purification | Product is water-soluble; Product degrades on silica gel; Incorrect chromatography solvent system. | Perform extraction carefully; Consider using a different stationary phase (e.g., alumina); Optimize TLC to find a suitable solvent system. | [5] |
| Product ester group is hydrolyzed | Reaction or workup conditions are too acidic or basic. | Neutralize the reaction mixture carefully before workup; Avoid prolonged exposure to strong acids/bases. | N/A |
Section 5: References
-
Technical Support Center: Troubleshooting Benzoxazole Synthesis. (n.d.). Benchchem. Retrieved January 20, 2026, from
-
Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. (n.d.). Benchchem. Retrieved January 20, 2026, from
-
Troubleshooting low yield in benzoxazole synthesis. (n.d.). Benchchem. Retrieved January 20, 2026, from
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.
-
Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
-
Fery-Forgues, S., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCrData.
-
Methyl 5-Methoxy-2-methylbenzoxazole-7-carboxylate. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from
Sources
- 1. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Benzoxazole Synthesis
Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing benzoxazole derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring you can optimize your reaction conditions for higher yields and purity.
Introduction to Benzoxazole Synthesis
Benzoxazoles are a vital class of heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The synthesis of these molecules, most commonly through the condensation of an o-aminophenol with a carboxylic acid or its equivalent, is a cornerstone of many research and development projects.[2] However, achieving optimal yields and purity can be challenging. This guide will walk you through common hurdles and provide actionable solutions based on established scientific principles.
Core Reaction Mechanism: A Visual Guide
The fundamental mechanism for the synthesis of benzoxazoles from o-aminophenol and an aldehyde involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzoxazole ring.[3][4]
Caption: General mechanism of benzoxazole synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of benzoxazoles in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My benzoxazole synthesis is resulting in a very low yield, or in some cases, no product at all. What are the common causes and how can I troubleshoot this?
Answer: Low yields are a frequent challenge in benzoxazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential.[5][6]
-
Purity of Starting Materials: Impurities in your o-aminophenol or the coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction.[7]
-
Solution: Assess the purity of your starting materials using techniques like melting point analysis or spectroscopy.[7] If necessary, purify the reagents before use.
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are critical for a successful synthesis.[8]
-
Solution:
-
Temperature: Some reactions may not proceed efficiently at room temperature.[5] Gradually increasing the temperature can often improve yields. For instance, some solvent-free reactions using a Brønsted acidic ionic liquid gel catalyst show optimal yields at 130°C.[9][10][11]
-
Solvent: The solvent plays a crucial role in reaction efficiency.[8] If you are observing low yields, consider switching to a different solvent. Ethanol is often an effective choice.[8][12] Ensure your solvent is anhydrous if the reaction is sensitive to moisture.
-
Catalyst: The choice and amount of catalyst are critical.[8] If you are using a catalyst, ensure it is active and consider screening different catalysts or optimizing the catalyst loading.[7] Both Brønsted and Lewis acids are commonly used.[9]
-
-
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
Issue 2: Formation of Significant Side Products
Question: I am observing the formation of significant side products in my reaction, which is complicating purification and reducing my yield. What are the common side products and how can I minimize them?
Answer: Side product formation is a common cause of low yields.[7] The nature of these byproducts depends on the specific synthetic route.
-
Stable Schiff Base Intermediate: In syntheses involving an o-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not cyclize efficiently.[7][8]
-
Solution:
-
Change the Catalyst: Some catalysts are more effective at promoting the cyclization step. Lewis acids are often employed for this purpose.[8]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for cyclization.[8] However, be mindful of potential product degradation at elevated temperatures.
-
Two-Step Process: Consider isolating the Schiff base first and then subjecting it to cyclization conditions in a separate step.[8]
-
-
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize.[7]
-
Solution: Optimize reaction conditions by carefully controlling temperature, reaction time, and reactant stoichiometry.[7]
-
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[7]
-
Solution: Carefully control the stoichiometry of your reactants to favor mono-substitution.
-
Issue 3: Difficulty in Product Purification
Question: My product seems to be lost during the purification process. What are some effective purification strategies for benzoxazoles?
Answer: Purification can indeed be a significant source of product loss.[7] Here are some effective strategies:
-
Recrystallization: This is often the first method to try for solid products. The crude product can be washed with a cold solvent, such as ethanol, and then recrystallized.[8][13]
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is a common and effective method.[7] A common solvent system is a mixture of hexane and ethyl acetate.[8]
-
Washing: Washing the crude product with a suitable solvent can remove soluble impurities.[8]
-
Use of Clarifying Agents: In some cases, treating the crude product solution with a clarifying agent like charcoal can help remove colored impurities before crystallization.[14]
Frequently Asked Questions (FAQs)
Q1: What are some common catalysts used for benzoxazole synthesis?
A variety of catalysts can be employed, including Brønsted acids (like polyphosphoric acid), Lewis acids (such as zinc chloride or ferric chloride), and heterogeneous catalysts.[1][8] The choice of catalyst depends on the specific reactants and reaction conditions.[5] Some modern methods also utilize nanocatalysts and ionic liquids.[11]
Q2: Are there "green" or environmentally friendly methods for benzoxazole synthesis?
Yes, there is a growing interest in developing more sustainable synthetic methods.[12] This includes the use of green solvents like water or ethanol, employing heterogeneous catalysts that can be easily recovered and reused, and conducting reactions under solvent-free conditions.[8][9][11]
Q3: How do I choose the appropriate starting materials for my desired benzoxazole derivative?
The most common approach is the condensation of an appropriately substituted o-aminophenol with a carboxylic acid, aldehyde, or acyl chloride.[13][15] The substituents on your final benzoxazole will be determined by the substituents on these starting materials.
Q4: Can I synthesize 2-aminobenzoxazoles?
Yes, 2-aminobenzoxazoles can be synthesized by reacting o-aminophenol with cyanogen bromide or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[1][2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzoxazoles from o-Aminophenol and Aldehydes using a Heterogeneous Catalyst
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a suitable reaction vessel, combine o-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the heterogeneous catalyst (e.g., a Brønsted acidic ionic liquid gel, 1 mol%).[9]
-
Reaction Conditions: Stir the reaction mixture under solvent-free conditions at an optimized temperature (e.g., 130°C) for a specified time (e.g., 5 hours).[9][11]
-
Monitoring: Monitor the reaction progress by TLC or GC.[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dissolve the mixture in a suitable organic solvent like ethyl acetate.[9]
-
Catalyst Recovery: If using a solid catalyst, it can be recovered by filtration or centrifugation.[13]
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[13]
Caption: A systematic workflow for troubleshooting low yields.
Quantitative Data Summary
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 h | 98 | [11] |
| NiSO₄ | Ethanol | Ambient | 1.5 h | High | [8] |
| FeCl₃ | Ethanol | Ambient | - | High | [8] |
| ZnCl₂ | Ethanol | Ambient | - | High | [8] |
| Samarium Triflate | Water | 50 | 2 h | 92 |
References
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available from: [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. 2019. Available from: [Link]
-
A general mechanism for benzoxazole synthesis. ResearchGate. Available from: [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. SpringerLink. 2024. Available from: [Link]
- Process for the purification of substituted benzoxazole compounds. Google Patents.
-
The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central. 2020. Available from: [Link]
-
Mechanism for the formation of benzoxazole. ResearchGate. Available from: [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. 2025. Available from: [Link]
-
“GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Jetir.Org. Available from: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. 2023. Available from: [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. NIH. Available from: [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. Available from: [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. Available from: [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 15. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
Technical Support Center: Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
Welcome to the technical support guide for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the stability and storage of this compound. While specific public-domain stability data for this exact molecule is limited, this guide synthesizes established principles from analogous benzoxazole derivatives and standard pharmaceutical industry practices to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate?
A1: Based on data from structurally similar benzoxazole derivatives, the recommended long-term storage condition for solid Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is in a refrigerator at 2-8°C .[1] The compound should be stored in a tightly sealed container, protected from light, and ideally under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from atmospheric moisture and oxygen.[1]
Q2: How should I handle the compound upon receiving it?
A2: Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is shipped as a solid, often at room temperature.[2] Upon receipt, it is best practice to transfer the container to the recommended refrigerated storage conditions as soon as possible. Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the solid, which could promote hydrolysis. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn during handling.[3][4]
Q3: My laboratory experiences temperature fluctuations. How critical is maintaining a constant 2-8°C?
A3: While minor, brief fluctuations may not immediately compromise the compound's integrity, consistent exposure to higher temperatures can accelerate degradation. Thermal stress is a common pathway for the degradation of organic molecules.[5][6] For critical applications, such as in the development of analytical standards or in long-term studies, continuous temperature monitoring is highly recommended to ensure the reliability of your results.
Q4: Is Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate sensitive to light?
A4: Many complex organic molecules, including heterocyclic compounds like benzoxazoles, can be sensitive to light. Photodegradation can occur upon exposure to UV or even high-intensity visible light.[5] Therefore, it is crucial to store the compound in an amber vial or a light-blocking container and to minimize its exposure to direct light during weighing and solution preparation.[1]
Q5: I need to prepare a stock solution. What is the best practice for storing solutions of this compound?
A5: The stability of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate in solution is dependent on the solvent, pH, and storage temperature. It is recommended to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be kept at -20°C or -80°C in a tightly sealed container to minimize solvent evaporation and degradation. Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles, which can accelerate degradation. A preliminary stability study on your specific solution is recommended if it is to be stored for an extended period.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent analytical results (e.g., changing purity by HPLC). | Compound degradation due to improper storage or handling. | 1. Verify that the solid compound has been stored at 2-8°C, protected from light. 2. Ensure that solutions are prepared fresh or have been stored appropriately at low temperatures. 3. Consider performing a forced degradation study (see below) to identify potential degradants that may be co-eluting with your main peak. |
| Change in physical appearance of the solid (e.g., discoloration, clumping). | 1. Exposure to light or air (oxidation). 2. Moisture absorption (hygroscopicity). | 1. Discard the material if significant discoloration is observed. 2. For clumping, this may indicate moisture absorption. While the compound may still be usable for some applications, for quantitative work, it is best to use a fresh, properly stored sample. |
| Poor solubility in a previously used solvent. | The compound may have degraded into less soluble impurities. | 1. Attempt to dissolve a small amount in a reliable solvent (e.g., DMSO, DMF) to check for insolubles. 2. Analyze the material by HPLC or LC-MS to assess purity and identify potential impurities. |
Experimental Protocols
Protocol 1: Performing a Forced Degradation Study
Forced degradation, or stress testing, is a crucial step in pharmaceutical development to understand the intrinsic stability of a drug substance.[7][8] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[5][6]
Objective: To determine the potential degradation pathways of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate under various stress conditions.
Materials:
-
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and a UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).[5]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store an aliquot of the stock solution at 60°C for 24 hours. Also, store a sample of the solid compound at 60°C.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.[5] A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products. A degradation of 5-20% is generally considered suitable for method validation.[5]
Visualizing Stability and Handling Workflows
To further clarify the decision-making process for handling and troubleshooting, the following diagrams are provided.
Caption: Recommended workflow for receiving and storing the compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Patel, Y., & Shah, N. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science, 10(5), 747-755. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 5-Methoxy-2-methylbenzoxazole-7-carboxylate. Retrieved from [Link]
Sources
- 1. Methyl 5-Methoxy-2-methylbenzoxazole-7-carboxylate [myskinrecipes.com]
- 2. Methyl 7-Methoxy-2-methylbenzoxazole-5-carboxylate | 1197944-26-5 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
Technical Support Center: Troubleshooting Low Yield in Benzoxazole Cyclization Reactions
Welcome to the technical support center for benzoxazole cyclization reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving high yields for this important heterocyclic scaffold. Here, we address common experimental issues with in-depth explanations and provide actionable, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis is resulting in a very low yield. What are the first things I should check?
A1: When faced with low yields, a systematic evaluation of your reaction parameters is critical. The most common culprits can be grouped into four main areas:
-
Purity of Starting Materials: Impurities in your 2-aminophenol or the coupling partner (e.g., carboxylic acid, aldehyde) can significantly interfere with the reaction.[1][2][3] Always ensure you are using high-purity, dry reagents.
-
Reaction Conditions: The chosen solvent, temperature, reaction time, and catalyst are all interdependent and crucial for success.[1][4] A deviation in any of these from the optimal conditions can lead to a drastic drop in yield.
-
Atmospheric Control: Many benzoxazole syntheses are sensitive to oxygen and moisture.[1][3] If your substrates or intermediates are known to be sensitive, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidative side reactions or hydrolysis.
-
Inefficient Purification: Significant product loss can occur during work-up and purification steps.[1][5] Re-evaluate your extraction and chromatography methods to ensure they are optimized for your specific benzoxazole derivative.
Q2: I'm following a literature procedure, but my yields are much lower than reported. Why might this be happening?
A2: This is a common frustration in synthetic chemistry. Several subtle variables can lead to discrepancies between a published procedure and your experimental outcome:
-
Reagent Grade and Purity: The grade of solvents and reagents can differ between labs and suppliers. Trace impurities in a solvent or a slightly different purity of a catalyst can have a significant impact.[3]
-
Reaction Setup and Efficiency: Factors like the efficiency of stirring and the rate of heat transfer can vary depending on the glassware and heating mantle used.[3]
-
Catalyst Activity: If you are using a catalyst, its activity might be lower than what was used in the original study. Some catalysts require activation or are sensitive to storage conditions.[1]
-
Scale: Reaction yields do not always scale linearly. A reaction that works well on a 1 mmol scale may require re-optimization at a 100 mmol scale.
A good practice is to perform a small-scale optimization of the reaction conditions in your own lab to find the optimal parameters for your specific setup.[3]
Q3: How do I choose the right catalyst for my benzoxazole synthesis?
A3: The choice of catalyst is highly dependent on your chosen synthetic route.[3]
-
From Carboxylic Acids: The condensation of 2-aminophenol with carboxylic acids often requires high temperatures and strong acids to facilitate the dehydration step.[6] Catalysts like polyphosphoric acid (PPA) are traditionally used. More modern methods may employ methanesulfonic acid[7] or even microwave-assisted, catalyst-free conditions.[6]
-
From Aldehydes: The reaction with aldehydes first forms a Schiff base, which then undergoes oxidative cyclization.[8] This step often requires an oxidant. A variety of catalysts, including those based on copper, palladium, and nickel, have been reported to be effective.[9][10] Brønsted or Lewis acids can also be used.[3][11]
-
From Tertiary Amides: A modern approach involves the activation of tertiary amides with reagents like triflic anhydride (Tf₂O) in the presence of a base like 2-fluoropyridine.[12]
When in doubt, a good starting point is to screen a few different types of catalysts (e.g., a Brønsted acid, a Lewis acid, and a transition metal catalyst if applicable) to see which gives the best initial results.[13]
In-depth Troubleshooting Guide
This section addresses specific experimental observations and provides a logical path to resolving the underlying issues.
Observation 1: TLC analysis shows a significant amount of unreacted 2-aminophenol and/or the coupling partner.
This indicates an incomplete or stalled reaction. Here’s how to troubleshoot:
-
Extend the Reaction Time: The most straightforward solution is to allow the reaction to run longer. Monitor the progress by TLC every few hours.[1]
-
Increase the Reaction Temperature: Many cyclization reactions have a significant activation energy barrier.[13] Gradually increasing the temperature in increments of 10-20°C may be necessary. However, be cautious of potential product degradation at higher temperatures.[4][13]
-
Check Catalyst Activity: If you're using a catalyst, it may be inactive.[1]
-
Was it stored correctly? Some catalysts are sensitive to air and moisture.
-
Does it require pre-activation?
-
Consider increasing the catalyst loading. A small increase can sometimes lead to a significant improvement in conversion.[1]
-
-
Re-evaluate Stoichiometry: Ensure that the molar ratios of your reactants are correct. An excess of one reactant may be necessary in some cases.[1]
Observation 2: A major new spot appears on the TLC, which is not the desired product.
This points to the formation of a stable intermediate or a side product.
-
Possible Issue: Stable Schiff Base Intermediate: When reacting a 2-aminophenol with an aldehyde, the intermediate Schiff base may be stable and fail to cyclize.[1]
-
Possible Issue: Side Product Formation: Over-acylation, polymerization, or other side reactions can consume starting materials.[1]
Observation 3: The reaction appears to work, but the product is lost during work-up or purification.
Product loss during purification is a common source of low yields.[1]
-
Inefficient Extraction: Your benzoxazole derivative may have some solubility in the aqueous phase, or an emulsion may have formed.
-
Solution: Perform multiple extractions (3-5 times) with your organic solvent. If emulsions are an issue, adding brine can help to break them.
-
-
Difficulties with Column Chromatography:
-
Poor Solubility: The product may not be soluble in the eluent, leading to streaking on the column.[5]
-
Co-elution with Impurities: An impurity may have a similar polarity to your product.[5]
-
On-column Degradation: Some benzoxazoles can be sensitive to silica or alumina.[5]
-
Solution: Screen different solvent systems for chromatography. If degradation on silica is suspected, consider using a different stationary phase like alumina or treating the silica with a base like triethylamine.
-
-
Recrystallization Issues: Finding a suitable solvent for recrystallization can be challenging.[5]
-
Solution: A systematic screening of solvents is necessary. Start with common solvents like ethanol, ethyl acetate, or mixtures with hexanes.[8]
-
Visualizing the Process
General Reaction Mechanism
The most common pathway for benzoxazole synthesis from a 2-aminophenol and a carboxylic acid derivative involves two key steps: acylation followed by intramolecular cyclization and dehydration.[6]
Caption: General mechanism of benzoxazole formation.
Troubleshooting Workflow
When encountering low yields, a logical, step-by-step approach is the most effective way to identify and solve the problem.
Caption: A decision tree for troubleshooting low yields.
Optimizing Reaction Conditions
The choice of reaction conditions is paramount. The following table summarizes common methodologies for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and a coupling partner.
| Method | Coupling Partner | Typical Catalyst/Reagent | Temperature | Solvent | Key Advantages/Disadvantages |
| Direct Condensation | Carboxylic Acid | Polyphosphoric Acid (PPA) or Methanesulfonic Acid | High (100-200°C) | Often neat or high-boiling (e.g., xylene) | Adv: Simple reagents. Disadv: Harsh conditions, potential for side reactions.[6][7] |
| From Acyl Chlorides | Acyl Chloride | Base (e.g., Pyridine) | Room Temp to Moderate Heat | Aprotic (e.g., DCM, Toluene) | Adv: Milder conditions, high reactivity. Disadv: Acyl chlorides can be moisture-sensitive.[8] |
| From Aldehydes | Aldehyde | Oxidant (Air, O₂) + Catalyst (e.g., CuI, Pd) or Brønsted/Lewis Acid | Varies (RT to 130°C) | Ethanol, DMF, Acetonitrile, or solvent-free | Adv: Wide substrate scope. Disadv: May require an oxidant, can form stable Schiff base intermediates.[10][11][15] |
| From Tertiary Amides | Tertiary Amide | Tf₂O + 2-Fluoropyridine | 0°C to Room Temp | Dichloromethane (DCM) | Adv: Very mild conditions, high yields. Disadv: Reagents can be expensive.[12] |
| Microwave-Assisted | Carboxylic Acid or Aldehyde | Often catalyst-free or with a solid-supported catalyst | High (Microwave Irradiation) | Often solvent-free | Adv: Rapid reaction times, often high yields, environmentally friendly. Disadv: Requires specialized equipment.[4][6] |
Key Experimental Protocols
Protocol 1: General Procedure for Benzoxazole Synthesis from 2-Aminophenol and a Carboxylic Acid using Methanesulfonic Acid [6][7]
-
To a stirred solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., toluene or xylene, 5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).
-
Heat the mixture at reflux for 1-2 hours to form the acid chloride in situ.
-
Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).
-
Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.
-
Heat the reaction mixture to 100-120°C.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the mixture, pour it onto crushed ice, and neutralize with a suitable base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Triflic Anhydride (Tf₂O)-Promoted Synthesis from a Tertiary Amide [12]
-
In a flame-dried flask under an inert atmosphere, dissolve the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL).
-
Add 2-Fluoropyridine (1.0 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0°C for 15 minutes.
-
Add 2-aminophenol (0.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with triethylamine (Et₃N, 0.5 mL).
-
Evaporate the solvent and purify the residue by silica gel chromatography.
References
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health (NIH). [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]
- Process for the purification of substituted benzoxazole compounds.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health (NIH). [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health (NIH). [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Royal Society of Chemistry. [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Publications. [Link]
-
A general mechanism for benzoxazole synthesis. ResearchGate. [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. National Institutes of Health (NIH). [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. Wiley Online Library. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, a key intermediate in pharmaceutical research and development. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into catalyst selection, troubleshooting common synthetic challenges, and answers to frequently asked questions to ensure successful and reproducible outcomes in your laboratory.
Catalyst Selection: The Critical Choice
The formation of the benzoxazole ring is the cornerstone of this synthesis, typically achieved via the condensation and subsequent cyclization of an o-aminophenol derivative with a carboxylic acid equivalent. The choice of catalyst is paramount and directly influences reaction efficiency, yield, and purity.
The most common route involves the reaction of Methyl 4-amino-3-hydroxy-5-methoxybenzoate with a source for the C2 carbon of the oxazole ring (e.g., acetic anhydride, acetyl chloride, or acetic acid). The catalyst's role is to facilitate the intramolecular cyclodehydration of the intermediate amide.
Below is a comparative analysis of common catalysts for this transformation.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 140-160°C, neat | Acts as both catalyst and solvent; effective dehydrating agent promoting high conversion.[1][2] | High viscosity makes stirring and work-up difficult; harsh conditions may not be suitable for sensitive substrates; product isolation can be challenging. |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 80-120°C | Lower viscosity than PPA, allowing for easier handling and milder reaction temperatures. | Corrosive and moisture-sensitive; requires careful handling. |
| Brønsted Acids (e.g., H₂SO₄, p-TsOH) | Reflux in high-boiling solvent (e.g., Toluene, Xylene) with Dean-Stark trap | Readily available and cost-effective; suitable for forming the intermediate Schiff base followed by cyclization.[3] | May require stoichiometric amounts; strong acids can lead to side reactions or degradation of starting materials. |
| Lewis Acids (e.g., ZnCl₂, FeCl₃, Sm(OTf)₃) | Varies, often milder conditions | Can offer high selectivity and are effective for various substrates, including those with sensitive functional groups.[4][5] | Cost can be higher; some are sensitive to air and moisture, requiring an inert atmosphere.[6][7] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the first things I should check?
A1: Low yields are a common issue that can often be resolved with a systematic approach.[8]
-
Purity of Starting Materials: Verify the purity of your o-aminophenol precursor. Impurities can act as catalyst poisons or participate in side reactions, consuming your starting material.[6][7] Ensure reagents are dry, as water can inhibit dehydrating catalysts like PPA.
-
Catalyst Activity: If using a solid catalyst, ensure it hasn't been deactivated by improper storage. Some Lewis acids, for instance, are highly sensitive to moisture and air.[6][7] Consider increasing the catalyst loading in a small-scale trial run to see if conversion improves.[6]
-
Reaction Temperature and Time: The cyclodehydration step is often the rate-limiting step and is highly temperature-dependent. If the temperature is too low, the reaction may stall. Conversely, if it's too high for too long, you risk product degradation or polymerization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]
Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What are they and how can I prevent them?
A2: Side product formation directly competes with your desired reaction, reducing the yield.[6]
-
Common Side Product: The most common side product is the uncyclized o-hydroxy amide intermediate. This appears as a more polar spot on the TLC plate compared to the benzoxazole product. Its presence indicates incomplete cyclization.
-
Causality & Solution: This is often due to insufficient heating or an inadequate amount/activity of the dehydrating catalyst.
-
Increase Temperature: Gradually increase the reaction temperature by 10-20°C and monitor for the disappearance of the intermediate spot.
-
Increase Catalyst Loading: In your next attempt, increase the catalyst (e.g., PPA) ratio. PPA acts as a dehydrating agent, and a higher concentration can more effectively drive the equilibrium towards the cyclized product.
-
Choice of Catalyst: Ensure your chosen catalyst is potent enough for the dehydration step. Brønsted or Lewis acids are typically effective.[5][7]
-
Q3: The reaction seems to have worked, but I'm losing a significant amount of product during the work-up and purification.
A3: Product loss during isolation is a frequent problem, especially when using viscous catalysts like PPA.
-
Work-up Strategy (for PPA):
-
While still warm and manageable, pour the reaction mixture slowly into a large volume of ice-water or an ice/saturated sodium bicarbonate solution with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Be thorough with extraction. The product may be partially trapped in the aqueous phase or solid byproducts. Use a generous amount of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions.
-
-
Purification Strategy:
-
Column Chromatography: This is a highly effective method for purifying benzoxazoles.[6] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended to first elute non-polar impurities before increasing polarity to isolate your product.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture) can be a very efficient final purification step.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst do you recommend for a first attempt at this synthesis?
A1: For robustness and high conversion, Polyphosphoric Acid (PPA) is a reliable choice for the condensation of a carboxylic acid with an o-aminophenol, provided your substrate can tolerate high temperatures (around 150°C).[1][3] It is cost-effective and serves as both the solvent and the catalyst, simplifying the reaction setup.[2] However, be prepared for a more involved work-up procedure.
Q2: How do I properly monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most straightforward method.
-
Spotting: On a single TLC plate, spot your starting aminophenol, your carboxylic acid (if applicable), and the reaction mixture.
-
Eluent: Use a solvent system like 3:1 Hexane:Ethyl Acetate.
-
Analysis: The product, Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, will be significantly less polar than the aminophenol starting material. The reaction is complete when the starting aminophenol spot has been completely consumed.
Q3: Can I use microwave irradiation for this synthesis?
A3: Yes, microwave-assisted synthesis is an excellent option and has been reported to significantly reduce reaction times and, in some cases, improve yields for benzoxazole formation.[1] The focused heating often leads to cleaner reactions. If you have access to a microwave reactor, it is highly recommended to adapt a literature procedure for this method.
Q4: What is the general mechanism for the acid-catalyzed formation of the benzoxazole ring?
A4: The reaction proceeds via a two-stage mechanism:
-
Amide Formation: The amino group of the o-aminophenol attacks the activated carbonyl carbon of the carboxylic acid (or its derivative) to form an o-hydroxy amide intermediate.
-
Cyclodehydration: The acid catalyst protonates the amide carbonyl oxygen, making the carbon more electrophilic. The neighboring hydroxyl group then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule leads to the formation of the stable, aromatic benzoxazole ring.[9][10]
Visualizing the Process
Reaction Pathway
The following diagram illustrates the acid-catalyzed cyclization pathway from the key intermediate.
Caption: Acid-catalyzed cyclodehydration mechanism.
Troubleshooting Workflow
Use this logical diagram to diagnose and resolve common synthesis issues.
Caption: Systematic troubleshooting workflow.
Experimental Protocol: PPA-Catalyzed Synthesis
This protocol describes a general procedure for the synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate from Methyl 4-amino-3-hydroxy-5-methoxybenzoate and acetic acid using Polyphosphoric Acid (PPA).
Materials:
-
Methyl 4-amino-3-hydroxy-5-methoxybenzoate (1.0 eq)
-
Glacial Acetic Acid (1.1 eq)
-
Polyphosphoric Acid (PPA) (115% or equivalent, ~10x weight of starting material)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add Methyl 4-amino-3-hydroxy-5-methoxybenzoate and glacial acetic acid.
-
Catalyst Addition: Carefully add Polyphosphoric Acid to the flask. The mixture will be thick.
-
Heating: Begin stirring and heat the mixture to 140-150°C in an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting aminophenol.
-
Work-up:
-
Allow the flask to cool to approximately 80-90°C (still liquid but not excessively hot).
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution.
-
Slowly and carefully pour the warm reaction mixture into the beaker. Caution: This quenching process is exothermic and will cause gas evolution (CO₂).
-
Continue stirring until the PPA is fully hydrolyzed and a solid precipitate of the crude product forms. Adjust the pH to ~7-8 with additional NaHCO₃ if necessary.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with water, then with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the final product.
References
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
- Troubleshooting low yield in benzoxazole cycliz
- troubleshooting low yield in benzoxazole synthesis. Benchchem.
- Basavaraju, B., et al. A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
- Benzoxazole synthesis. Organic Chemistry Portal.
- Jackson, P. F., et al. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 1582-1587.
- Ghaffari, M., et al. (2014). Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions.
- Nguyen, L. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- A Technical Guide to the Synthesis of Benzoxazole Derivatives
- A general mechanism for benzoxazole synthesis.
- Kashid, P., et al.
- Deshmukh, M. B., et al. (2020).
- Loll, P. J., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central.
- 7-METHOXY-2,2-DIPHENYL-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID synthesis. ChemicalBook.
- Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2018).
- Methyl 5-Methoxy-2-methylbenzoxazole-7-carboxyl
- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023).
- Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxyl
- Process for the preparation of aromatic methyl methoxycarboxylates.
- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
- synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (2013). Acta Poloniae Pharmaceutica.
- 7-Methoxy-2-methyl-1,3-benzoxazole-5-carboxylic acid. BLDpharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Optimization for the Synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of benzoxazole derivatives, with a specific focus on Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate. The choice of solvent is a critical parameter that can profoundly influence reaction yield, purity, and overall success. This document provides in-depth, experience-driven answers to common challenges and offers systematic protocols for optimizing your reaction conditions.
Part 1: Frequently Asked Questions - The Role of the Solvent in Benzoxazole Formation
This section addresses fundamental questions regarding solvent selection for the synthesis of benzoxazoles, the chemical class to which your target molecule belongs.
Q1: What are the most common types of solvents used for benzoxazole synthesis and why?
A: The choice of solvent is intrinsically linked to the specific synthetic route being employed. However, several classes of solvents are frequently reported with success.[1]
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile are very common.[1] Their polarity is effective at stabilizing charged intermediates and transition states that form during the cyclization process, which can accelerate the reaction.[1] DMF and DMSO are particularly useful for dissolving a wide range of organic molecules, which can be crucial when dealing with poorly soluble starting materials.[1]
-
Chlorinated Solvents: Dichloromethane (DCM) is often an excellent choice, particularly for reactions that proceed at or below room temperature.[2] Its lower boiling point simplifies product isolation and purification post-reaction.
-
Protic Solvents: Greener alternatives like ethanol and water have been successfully used in some protocols.[1] Protic solvents can participate in hydrogen bonding, which may help to activate electrophiles (e.g., carbonyl groups) in the initial condensation step.[1]
-
Solvent-Free Conditions: An increasingly popular, environmentally friendly approach involves running the reaction neat, often with microwave irradiation or mechanical grinding to facilitate the reaction.[1][3] This can dramatically reduce reaction times and simplify work-up procedures.[1]
Q2: How exactly does solvent polarity affect the reaction rate and final yield?
A: Solvent polarity plays a pivotal role in the kinetics of the reaction. The formation of the benzoxazole ring typically proceeds through intermediates that have a degree of charge separation.
-
Stabilization of Intermediates: Polar solvents can solvate and stabilize these charged species, lowering the activation energy of the transition state and thereby increasing the reaction rate.[1] For intramolecular cyclization reactions, polar aprotic solvents like DMF and acetonitrile have proven to be highly effective.[1]
-
Solubility of Reactants: A primary function of the solvent is to dissolve the reactants, allowing them to interact. If your starting materials are not fully dissolved, the reaction will be slow and inefficient. In such cases, switching to a solvent with better solubilizing power, such as DMF or DMSO, is a logical first step.[1]
Q3: My synthesis involves a base-catalyzed step. Should I use a protic or aprotic solvent?
A: This is an excellent question, as the solvent's ability to donate protons can be a critical factor.
-
Aprotic Solvents (e.g., DMF, DMSO, DCM, Acetonitrile): These are generally preferred for base-catalyzed steps. Aprotic solvents do not have acidic protons and are therefore less likely to interfere with or quench the base.[1]
-
Protic Solvents (e.g., Ethanol, Water): These solvents can engage in hydrogen bonding and may protonate strong bases, reducing their effectiveness. However, in some mechanisms, their ability to protonate a carbonyl group can make it more electrophilic, which may be beneficial for an initial condensation step.[1]
Senior Application Scientist's Note: The choice is highly dependent on your specific reaction mechanism. If you are using a strong base to deprotonate a phenol, for instance, an aprotic solvent is almost always the superior choice to ensure the base's full activity is available for the reaction.
Part 2: Troubleshooting Guide for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate Synthesis
This section provides direct, actionable advice for specific problems you may encounter during your experiment.
Q1: I am observing low to no product yield. How do I troubleshoot this from a solvent perspective?
A: Low yield is a common issue often linked directly to the solvent.[4] Here is a logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for low product yield.
-
Check Solubility: Visually inspect your reaction. If solids are present, your reactants are not interacting effectively. Solution: Switch to a more effective solvent like DMF or DMSO, or gently increase the temperature if the solvent's boiling point allows.[1]
-
Evaluate Polarity: The solvent may not be effectively stabilizing the reaction's transition state.[1] Solution: A systematic solvent screen is the best approach. Test a non-polar (e.g., Toluene), a moderately polar (e.g., DCM, THF), and a highly polar aprotic solvent (e.g., Acetonitrile, DMF) to identify the optimal condition.
Q2: My TLC/LC-MS analysis shows multiple side products. Can the solvent be the cause?
A: Yes, the solvent can either promote side reactions or participate in them directly.
-
Solvent Reactivity: Some solvents can react with starting materials or intermediates under certain conditions.[1] For example, using a protic solvent like ethanol in the presence of a strong acid or base could lead to esterification or transesterification side products with your carboxylate group. Solution: Ensure your solvent is inert under the reaction conditions. Switch to a less reactive solvent if you suspect solvent participation.[1]
-
Promoting Side Reactions: The solvent polarity can influence which reaction pathway is kinetically favored. If your desired reaction is slow, competing side reactions may become more prominent. Solution: By optimizing the solvent to accelerate the main reaction (as described in Q1), you can often minimize the formation of kinetic side products.
Q3: I'm having difficulty purifying my final product. Could the synthesis solvent be a factor?
A: Absolutely. The solvent used in the reaction can complicate downstream processing.
-
High-Boiling Point Solvents: Solvents like DMF and DMSO are effective for reactions but can be very difficult to remove completely under reduced pressure. Residual solvent can interfere with column chromatography and prevent crystallization.
-
Miscibility: If your reaction solvent is miscible with your extraction solvent (e.g., DMF and water), it can lead to poor separation during aqueous workup, causing product loss.[4]
Senior Application Scientist's Note: When developing a process, always consider the purification step. It is sometimes advantageous to accept a slightly lower reaction yield in a solvent like DCM or Ethyl Acetate, which are easily removed, than to achieve a high yield in DMF that results in significant product loss during a difficult purification.
Part 3: Experimental Protocol - Systematic Solvent Screening
Instead of providing a single, rigid protocol, we recommend a systematic screening approach. This method is self-validating and will provide the most robust, optimized conditions for your specific laboratory setup and reagent batches. This hypothetical protocol assumes a one-pot condensation to form the benzoxazole ring.
Objective: To determine the optimal solvent for the formation of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
Reactants:
-
Precursor A: Methyl 4-amino-3-hydroxy-5-methoxybenzoate
-
Precursor B: A suitable C1 source (e.g., triethyl orthoformate)
-
Catalyst: (e.g., p-toluenesulfonic acid, PTSA)
Procedure:
-
Setup: Arrange four identical reaction vessels (e.g., 10 mL microwave vials with stir bars). Label them for each solvent to be tested: Toluene, Dichloromethane (DCM), Acetonitrile (MeCN), and Dimethylformamide (DMF).
-
Charging Reactants: To each vessel, add Precursor A (1.0 eq), Precursor B (1.2 eq), and the catalyst (0.1 eq).
-
Adding Solvents: To the corresponding labeled vessel, add 3 mL of the designated solvent.
-
Reaction: Place all four vessels in a temperature-controlled heating block or oil bath. Stir and heat all reactions to a consistent temperature (e.g., 80 °C) for a set period (e.g., 4 hours).
-
Monitoring: After the set time, take a small aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate) and spot on a TLC plate for comparison. Analyze via LC-MS if available to determine the conversion percentage.
-
Work-up & Analysis: Based on the monitoring results, perform a standard aqueous work-up on the most promising reactions. Isolate the crude product and determine the yield and purity.
Data Interpretation and Expected Outcomes
Summarize your findings in a table to facilitate comparison.
| Solvent | Type | Polarity Index | Boiling Point (°C) | Observations & Expected Outcome |
| Toluene | Non-polar | 2.4 | 111 | Low polarity may lead to poor solubility and slow reaction. Expect low conversion. |
| DCM | Polar Aprotic | 3.1 | 40 | Good solubility for many organics; low boiling point limits reaction temp but simplifies workup.[2] May be effective if the reaction proceeds at a lower temp. |
| Acetonitrile | Polar Aprotic | 5.8 | 82 | A good balance of polarity and boiling point. Often effective for stabilizing intermediates.[1] |
| DMF | Polar Aprotic | 6.4 | 153 | Excellent solubilizing power and high boiling point.[1] Expect good conversion, but be mindful of difficult removal during purification. |
Part 4: Visualizing Mechanistic Concepts
Understanding the underlying principles can guide your experimental choices.
Caption: How polar solvents lower the activation energy (ΔG‡).
References
-
Singh, M., & Singh, S. K. (2020). Effect of solvent polarity on absorption and emission properties of synthesized compounds. ResearchGate. Retrieved from [Link]
-
Li, H., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(15), 4994. Retrieved from [Link]
-
Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E, 77(11), 1078-1081. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles. Retrieved from [Link]
-
VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Retrieved from [Link]
-
Manan, A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E, 79(7), 629-632. Retrieved from [Link]
- Bayer Aktiengesellschaft. (2020). Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring the Synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate by TLC/HPLC
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance for monitoring the synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate. This guide is structured to address specific challenges you may encounter with Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), moving beyond simple instructions to explain the underlying chemical principles.
Overview of the Benzoxazole Synthesis and Monitoring Strategy
The synthesis of benzoxazoles, a critical scaffold in medicinal chemistry, typically involves the condensation and subsequent cyclization of a 2-aminophenol derivative with a carboxylic acid equivalent.[1] Monitoring this transformation is crucial to determine reaction completion, identify the formation of intermediates or byproducts, and optimize reaction conditions for yield and purity.[2][3]
The general workflow involves taking small aliquots from the reaction mixture at timed intervals and analyzing them using chromatography to track the disappearance of starting materials and the appearance of the desired product.
Caption: General experimental workflow for benzoxazole synthesis and monitoring.
Thin-Layer Chromatography (TLC): The Go-To for Rapid Analysis
TLC is an indispensable tool for its speed and simplicity, providing a qualitative snapshot of the reaction's progress.[4] A properly executed TLC can quickly tell you if your starting material is consumed and if a new, product-like spot has formed.
Core Protocol: Reaction Monitoring by 3-Lane TLC
-
Preparation: Obtain a TLC plate (typically silica gel 60 F254).[5] With a pencil, gently draw a starting line (origin) about 1 cm from the bottom. Mark three evenly spaced lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Spotting:
-
Lane 1 (SM): Using a capillary tube, apply a small spot of a dilute solution of your key starting material.
-
Lane 2 (CO): Apply a spot of the starting material first. Then, without letting the spot get too large, apply a spot of the reaction mixture directly on top of it. This is the critical co-spot lane.[6]
-
Lane 3 (RXN): Apply a small spot of your reaction mixture.
-
-
Development: Place the plate in a TLC chamber containing a shallow layer (less than 1 cm) of your chosen mobile phase. The chamber should be saturated with solvent vapors for best results.[7]
-
Visualization: Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.[8] Visualize the spots, typically under a UV lamp at 254 nm.
TLC Troubleshooting Q&A
Q1: My spots are streaking down the plate instead of forming tight circles. Why is this happening?
A1: This is one of the most common TLC issues and usually points to one of two causes:
-
Sample Overload: You have applied too much sample to the plate. The stationary phase becomes saturated, and the excess material travels with the solvent front, causing a streak.[9] Solution: Dilute your reaction aliquot significantly before spotting it on the plate.
-
Strong Analyte-Stationary Phase Interactions: Benzoxazoles contain basic nitrogen atoms which can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel plate. This causes some molecules to "stick" to the origin while others move, resulting in a streak.[9] Solution: Add a small amount of a competitive base or acid to your mobile phase to neutralize these interactions. For basic compounds like benzoxazoles, adding 0.5-1% triethylamine (NEt₃) to the eluent is effective. For acidic compounds, 0.5-1% acetic acid can be used.[10]
Q2: All my spots are either stuck at the bottom (Rf ≈ 0) or shot to the top (Rf ≈ 1). How do I get good separation?
A2: This is a problem with mobile phase polarity. The Retention Factor (Rf) is the ratio of the distance the spot traveled to the distance the solvent front traveled.[11] An ideal Rf for the product is between 0.2 and 0.6 for good separation and accurate assessment.[7]
-
If Rf is too low (spots at bottom): Your mobile phase is not polar enough to move the compounds off the polar silica plate. Solution: Increase the polarity of the mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of the more polar ethyl acetate.[8]
-
If Rf is too high (spots at top): Your mobile phase is too polar, moving everything with the solvent front. Solution: Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).[8]
Table 1: Suggested Starting Mobile Phase Systems for Benzoxazoles on Silica Gel
| Polarity | Solvent System (v/v) | Rationale |
| Low to Medium | Hexane : Ethyl Acetate (4:1 to 1:1) | A standard starting point for many organic molecules. Adjust ratio to optimize Rf.[5][12] |
| Medium to High | Dichloromethane : Methanol (98:2 to 95:5) | Good for more polar benzoxazole derivatives. |
| Problematic Compounds | Hexane : Ethyl Acetate + 0.5% NEt₃ | The added base helps prevent streaking for basic compounds.[9] |
Q3: My reaction lane shows the starting material spot is gone, and a new spot has appeared. How can I be certain the new spot is my product?
A3: This is precisely the purpose of the co-spot lane.
-
Scenario A (Reaction Incomplete): If the starting material is still present, the co-spot lane will show two distinct spots: one for your starting material and one for the new product.
-
Scenario B (Reaction Complete): If the starting material is fully consumed, the co-spot lane will look like a single, slightly elongated spot (like a snowman) at the Rf of your product, because you spotted the starting material and then the product (in the reaction mixture) on top of it.[13] This confirms the new spot is not the starting material. While it's likely the product, definitive identification requires further characterization (like HPLC-MS or NMR).
High-Performance Liquid Chromatography (HPLC): For Quantitative Insight and High Resolution
HPLC offers superior resolution and quantitative data, making it ideal for analyzing complex reaction mixtures or when precise conversion rates are needed.[14] For benzoxazoles, a reverse-phase method is typically employed.
Core Protocol: Starting HPLC Method Development
-
Column: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for small organic molecules.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid or Phosphoric Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid or Phosphoric Acid
-
Rationale: The acidic modifier is critical. It protonates residual silanol groups on the stationary phase, minimizing their interaction with the basic nitrogen of the benzoxazole, which is a primary cause of peak tailing.[15][16]
-
-
Detection: UV detector set to a wavelength where the benzoxazole core absorbs, typically around 254-300 nm.[17]
-
Sample Prep: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection to prevent clogging the system.
Table 2: Example Gradient for HPLC Analysis
| Time (min) | % Solvent A (Water + Acid) | % Solvent B (Acetonitrile + Acid) |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
HPLC Troubleshooting Q&A
Q1: My main product peak has a significant "tail." How can I make it more symmetrical?
A1: This is the most common HPLC problem for amine-containing compounds and is known as peak tailing .[18] It occurs when a fraction of the analyte undergoes a secondary, stronger interaction with the stationary phase, causing it to elute later than the main band.[16]
Caption: Troubleshooting logic for HPLC peak tailing.[19]
-
Primary Cause: For benzoxazoles, the cause is almost always an acid-base interaction between the basic analyte and acidic residual silanol groups on the C18 column packing.[19][20]
-
Solutions:
-
Operate at Low pH: Ensure your mobile phase contains a strong enough acid (0.1% formic acid, phosphoric acid, or trifluoroacetic acid). At a pH of 2-3, the silanol groups are protonated and less likely to interact with your basic compound.[21]
-
Use a Modern Column: Newer columns are made with higher purity silica and are more thoroughly "end-capped," meaning most of the problematic silanol groups are already chemically blocked.[16]
-
Consider Inert Hardware: For particularly sensitive analyses, columns with bio-inert hardware can prevent interactions between the analyte and the stainless steel column body, further improving peak shape.[22]
-
Q2: My retention times are drifting from one run to the next. Why?
A2: Retention time instability compromises data reliability. The most frequent culprits are:
-
Inadequate Column Equilibration: If you change the mobile phase composition (especially during a gradient), the column needs sufficient time to re-equilibrate with the starting conditions. Solution: Ensure your method includes an equilibration period of at least 5-10 column volumes before the next injection.
-
Mobile Phase Preparation: If you prepare your aqueous and organic phases separately and mix them via the pump, ensure they are thoroughly degassed. Small changes in composition (e.g., evaporation of the organic component) can cause drift. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Temperature Fluctuation: Column temperature affects retention. Solution: Use a column oven to maintain a constant, slightly elevated temperature (e.g., 30-40 °C) for improved reproducibility.
Q3: The system backpressure is fluctuating or has risen dramatically.
A3: Pressure issues can shut down your system and indicate a blockage.[23]
-
Fluctuating Pressure: This often points to a problem with the pump, such as air bubbles or faulty check valves. Solution: Degas your solvents thoroughly. Purge the pump to remove any trapped air.
-
High Pressure: This indicates a blockage. Solution: Systematically identify the source. Start by disconnecting the column; if the pressure drops to normal, the column is clogged. If not, the blockage is somewhere before the column (e.g., guard column, tubing, or injector). A clogged column can sometimes be saved by back-flushing with a strong solvent.
General Frequently Asked Questions (FAQs)
Q1: For routine reaction monitoring, is TLC sufficient, or should I always use HPLC?
A1: It depends on the goal. For rapid, qualitative checks to see if the reaction is progressing, TLC is often sufficient, fast, and cost-effective.[4] You should switch to HPLC when you need to separate closely related impurities, quantify the conversion rate, or develop a method for final purity analysis.[14]
Q2: My reaction is in a high-boiling point solvent like DMSO or DMF, and it creates a massive smear on my TLC plate. What can I do?
A2: This is a common issue as these solvents are highly polar and non-volatile. Solution: After spotting your reaction mixture on the TLC plate, place the plate under a high vacuum for 5-10 minutes before developing it. This will remove the majority of the high-boiling solvent, preventing it from smearing up the plate.[13]
References
-
SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
MicoBio Chemical. (2025). What factors affect the Rf value on tlc plates?. Retrieved from [Link]
-
Waters Corporation. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. Retrieved from [Link]
- Idowu, O. R., & Adewuyi, G. O. (1993). Sodium Benzoxazole-2-Sulfonate: A Derivatisation Reagent for the Analysis of Amines and Amino Acids by HPLC with Fluorescence or.
-
Sciencing. (2022). Factors That Affect RF Values In Thin Layer Chromatography. Retrieved from [Link]
- Choi, E., & Lee, C. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2101-2107.
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Journal of Pharmaceutical Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]
- Varano, F., et al. (2015). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. European Journal of Medicinal Chemistry, 95, 435-449.
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
PharmDecks. (n.d.). Chromatography (HPLC, TLC). Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Merck Millipore. (n.d.). TLC Tips and Tricks. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]
- International Journal of Pharmaceutical and Life Sciences. (n.d.).
-
PubMed. (2008). Development of a HPLC method for the determination of antichagasic phenylethenylbenzofuroxans and its major synthetic secondary products in the chemical production processes. Retrieved from [Link]
-
Austin Publishing Group. (2017). TLC Method for Simultaneous Quantification of Chlorzoxazone, Paracetamol, Famotidine and Diclofenac Potassium in their Combined. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 5-Methoxy-2-methylbenzoxazole-7-carboxylate. Retrieved from [Link]
- ResearchGate. (n.d.).
- International Journal of Pharmaceutical Sciences and Research. (2012).
- Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmdecks.com [pharmdecks.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. How To [chem.rochester.edu]
- 7. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chembam.com [chembam.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. ptfarm.pl [ptfarm.pl]
- 18. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 19. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 20. chromtech.com [chromtech.com]
- 21. acdlabs.com [acdlabs.com]
- 22. youtube.com [youtube.com]
- 23. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Biological Activity of Benzoxazole Isomers
Introduction to the Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzoxazole, a bicyclic heterocyclic compound composed of a benzene ring fused to an oxazole ring, represents a cornerstone scaffold in the realm of medicinal chemistry.[1][2] Its structural similarity to endogenous purine bases like adenine and guanine allows for favorable interactions with biological macromolecules, making it a "privileged structure" in drug discovery.[3] The pharmacological profile of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on the core structure, leading to a diverse array of biological activities.[4] This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various benzoxazole isomers and derivatives, supported by experimental data, to empower researchers in the rational design of novel therapeutics.
I. Comparative Anticancer Activity of Benzoxazole Derivatives
Benzoxazole derivatives have emerged as a promising class of anticancer agents, exerting their effects through multiple mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.[3] A critical determinant of their cytotoxic potency is the substitution pattern on the benzoxazole ring system.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of benzoxazole derivatives is intricately linked to the substituents at various positions. Notably, substitutions at the 2- and 5-positions of the benzoxazole ring have been shown to be particularly significant in modulating their cytotoxic effects.[5] For instance, the incorporation of piperazine moieties, often at the 5- or 6-position, has been a successful strategy in enhancing anticancer efficacy. Furthermore, the fusion of other heterocyclic rings, such as oxadiazole or pyrazoline, to the benzoxazole core has yielded hybrid molecules with potent activity against a range of cancer cell lines, including lung, breast, and colon cancer.[3]
Comparative In Vitro Anticancer Activity of Substituted Benzoxazoles
The following table summarizes the in vitro anticancer activity of various substituted benzoxazole derivatives against different human cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values. Lower IC50 values are indicative of higher anticancer potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole-Pyrrolidinone Hybrid (Compound 19) | SNB-75 (CNS Cancer) | Growth Inhibition: 35.49% | [6] |
| Benzoxazole-Pyrrolidinone Hybrid (Compound 20) | SNB-75 (CNS Cancer) | Growth Inhibition: 31.88% | [6] |
| 2-Arylbenzoxazole (Compound 12l) | HepG2 (Liver) | 10.50 | [7] |
| MCF-7 (Breast) | 15.21 | [7] | |
| Modified Benzoxazole (Compound 8d) | MCF-7 (Breast) | 3.43 | [8] |
| HCT116 (Colon) | 2.79 | [8] | |
| HepG2 (Liver) | 2.43 | [8] | |
| Imidazo[1,2-a]pyrimidine-Benzoxazole Hybrid (Compound 3d) | MCF-7 (Breast) | 43.4 | [9] |
| MDA-MB-231 (Breast) | 35.9 | [9] | |
| Imidazo[1,2-a]pyrimidine-Benzoxazole Hybrid (Compound 4d) | MCF-7 (Breast) | 39.0 | [9] |
| MDA-MB-231 (Breast) | 35.1 | [9] |
Mechanism of Action: Targeting Key Cancer Pathways
A primary mechanism through which benzoxazole derivatives exert their anticancer effects is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7][8][10] By blocking the VEGF/VEGFR-2 signaling pathway, these compounds can effectively stifle the formation of new blood vessels that are crucial for tumor growth and metastasis.[11]
Another significant pathway targeted by benzoxazole derivatives is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[12][13] Dysregulation of the NF-κB pathway is a hallmark of many cancers, contributing to cell proliferation, survival, and inflammation.[14] Certain benzoxazole compounds have been shown to inhibit NF-κB activation, thereby promoting apoptosis in cancer cells.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
II. Comparative Antimicrobial Activity of Benzoxazole Derivatives
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[15] Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of benzoxazoles is highly dependent on their substitution patterns. Studies have indicated that the presence of electron-withdrawing or electron-donating groups at different positions can significantly enhance antimicrobial effects.[15] For instance, 2,5-disubstituted benzoxazoles have shown potent activity against various bacterial and fungal pathogens.[16] The incorporation of moieties such as piperazine has also been explored to improve the antimicrobial profile of these compounds.
Comparative In Vitro Antimicrobial Activity of Substituted Benzoxazoles
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzoxazole derivatives against various microbial strains. A lower MIC value signifies greater antimicrobial potency.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Benzoxazole Derivative (Compound 10) | Bacillus subtilis | 1.14 x 10⁻³ (µM) | [15] |
| Benzoxazole Derivative (Compound 24) | Escherichia coli | 1.40 x 10⁻³ (µM) | [15] |
| Benzoxazole Derivative (Compound 13) | Pseudomonas aeruginosa | 2.57 x 10⁻³ (µM) | [15] |
| Benzoxazole Derivative (Compound 19) | Salmonella typhi | 2.40 x 10⁻³ (µM) | [15] |
| Benzoxazole Derivative (Compound 20) | Salmonella typhi | 2.40 x 10⁻³ (µM) | [15] |
| Benzoxazole Derivative (Compound 16) | Klebsiella pneumoniae | 1.22 x 10⁻³ (µM) | [15] |
| Various Benzoxazole Derivatives | Enterococcus faecalis (isolate) | 64 | [17] |
Mechanism of Action: Potential Antimicrobial Targets
While the exact mechanisms are still under investigation for many derivatives, one proposed mode of action is the inhibition of bacterial DNA gyrase.[18] This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death. The structural analogy of the benzoxazole core to purine bases may facilitate its binding to the active site of such enzymes.
III. Comparative Anti-inflammatory Activity of Benzoxazole Derivatives
Chronic inflammation is a key contributor to a multitude of diseases. Benzoxazole derivatives have been identified as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[19]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of benzoxazoles is closely tied to their chemical structure. The nature and position of substituents can influence the potency and selectivity of COX inhibition. For example, the presence of a sulfonamide group is a common feature in many selective COX-2 inhibitors. Research has shown that various substitutions on the benzoxazole nucleus can lead to compounds with significant anti-inflammatory properties, often comparable to or exceeding those of established non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative In Vitro COX-2 Inhibitory Activity of Substituted Benzoxazoles
The following table displays the in vitro COX-2 inhibitory activity (IC50 values) of several benzoxazole derivatives. A lower IC50 value indicates a more potent inhibition of the COX-2 enzyme.
| Compound/Derivative | COX-2 IC50 (µM) | Reference |
| Methyl-2-amino benzoxazole carboxylate Tosylate | 11.5 (µg/mL) | [19] |
| N1-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene sulfonohydrazide | 19.6 (µg/mL) | [19] |
| 2-amino-N1-benzoyl benzoxazole-5-carbohydrazide | 21.9 (µg/mL) | [19] |
| 2-amino-N1-(4-hydroxy benzylidene) benzoxazole-5-carbohydrazide | 22.3 (µg/mL) | [19] |
| Conjugate 14 | 5.0 - 17.6 | [20] |
| Conjugate 16 | 5.0 - 17.6 | [20] |
Mechanism of Action: COX-2 Inhibition and the NF-κB Pathway
The primary anti-inflammatory mechanism of these benzoxazole derivatives is the inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[19] By selectively inhibiting COX-2 over COX-1, some of these compounds may offer a better safety profile with reduced gastrointestinal side effects compared to traditional NSAIDs.
Furthermore, the anti-inflammatory effects of benzoxazoles may also be linked to the modulation of the NF-κB signaling pathway, which plays a central role in regulating the expression of inflammatory genes.
Caption: Modulation of the NF-κB signaling pathway by benzoxazole derivatives.
IV. Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. This section provides detailed methodologies for the key assays discussed in this guide.
Caption: General experimental workflow for screening benzoxazole derivatives.
A. MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[21][22]
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[21]
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and incubate for the desired period (e.g., 72 hours).[21]
-
MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.[21] Incubate for 1.5 to 4 hours at 37°C.[21][23]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24][25]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that shows no visible growth after incubation.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[24]
-
Serial Dilution: Perform serial twofold dilutions of the benzoxazole derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHB).[26]
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[25]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[24]
C. COX Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
Principle: The peroxidase activity of COX is measured using a colorimetric or fluorometric probe. The inhibition of this activity by a test compound is quantified.
Protocol:
-
Reagent Preparation: Prepare the assay buffer, COX enzyme (COX-1 or COX-2), heme, and the test compounds (benzoxazole derivatives) at the desired concentrations.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, heme, and the COX enzyme.
-
Inhibitor Addition: Add the test compounds to the respective wells and incubate for a short period.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid, the substrate for the cyclooxygenase activity.[27]
-
Detection: After a specific incubation time, add a colorimetric or fluorometric substrate to measure the peroxidase activity.[3]
-
Absorbance/Fluorescence Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
V. Conclusion and Future Perspectives
Benzoxazole and its derivatives represent a versatile and highly valuable scaffold in the pursuit of novel therapeutic agents. The biological activity of these compounds is exquisitely sensitive to their substitution patterns, offering a vast chemical space for exploration and optimization. This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.
Future research should focus on a more direct and systematic comparative analysis of benzoxazole isomers to delineate the precise influence of substituent positioning on biological activity. Elucidating the detailed mechanisms of action, particularly for their antimicrobial and anti-inflammatory effects, will be crucial for rational drug design. Furthermore, leveraging in silico modeling and advanced screening techniques will undoubtedly accelerate the discovery and development of next-generation benzoxazole-based therapeutics with enhanced potency and selectivity.
VI. References
-
Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (n.d.). PubMed Central. [Link]
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]
-
Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. (n.d.). Nanotechnology Perceptions. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). National Center for Biotechnology Information. [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. [Link]
-
Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). PubMed Central. [Link]
-
Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.). ResearchGate. [Link]
-
In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (n.d.). ResearchGate. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH. [Link]
-
Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. (2010). PubMed Central. [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Center for Biotechnology Information. [Link]
-
MIC VALUES (mg/ml) FOR SYNTHESIZED COMPOUNDS AGAINST TESTED BACTERIA. (n.d.). ResearchGate. [Link]
-
Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (n.d.). ResearchGate. [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Center for Biotechnology Information. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
-
Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. (n.d.). Longdom Publishing. [Link]
-
MIC Determination. (n.d.). EUCAST. [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PubMed Central. [Link]
-
(PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (n.d.). ResearchGate. [Link]
-
Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers. (n.d.). PubMed Central. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]
-
(PDF) New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (n.d.). ResearchGate. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI. [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. (n.d.). Semantic Scholar. [Link]
-
Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. (n.d.). preLights. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Antidiabetic and Anti-Inflammatory Potential of Zingiberaceae Plants in Dietary Supplement Interventions. (n.d.). MDPI. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
-
Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PubMed Central. [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of New Benzimidazole, Benzoxazole, Imidazole and Tetrazole Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nano-ntp.com [nano-ntp.com]
- 20. researchgate.net [researchgate.net]
- 21. MTT (Assay protocol [protocols.io]
- 22. clyte.tech [clyte.tech]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. rr-asia.woah.org [rr-asia.woah.org]
- 27. korambiotech.com [korambiotech.com]
Comparative Efficacy Analysis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate Against Known Kinase Inhibitors: A Research Guide
Introduction: Unveiling the Potential of a Novel Benzoxazole Derivative
In the landscape of modern therapeutics, protein kinases have emerged as critical targets, particularly in oncology and inflammatory diseases. Their dysregulation is a hallmark of numerous pathologies, driving the relentless pursuit of novel, potent, and selective kinase inhibitors. The benzoxazole scaffold has garnered significant attention in medicinal chemistry, with several derivatives demonstrating promising biological activities, including anticancer and anti-inflammatory effects. Recent studies have highlighted that aminopyridines substituted with benzoxazole can act as c-Met kinase inhibitors, and other analogs show inhibitory activity against Aurora B kinase.[1][2] Furthermore, newly synthesized benzoxazole-N-heterocyclic hybrids have been identified as potent tyrosine kinase inhibitors.[3] This guide focuses on a specific, yet under-investigated molecule: Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate .
While direct experimental data on the kinase inhibitory profile of this particular compound is not yet available in the public domain, its structural features, rooted in the versatile benzoxazole nucleus, provide a strong rationale for its investigation as a potential kinase inhibitor. This document serves as a comprehensive guide for researchers and drug development professionals, outlining a proposed comparative study to evaluate the efficacy of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate against a panel of well-characterized, clinically relevant kinase inhibitors. We will delve into the mechanisms of action of selected inhibitors, provide detailed experimental protocols for a head-to-head comparison, and present a framework for data analysis and interpretation.
Selection of Comparator Kinase Inhibitors: Setting the Benchmark
To establish a robust comparative framework, we have selected three FDA-approved kinase inhibitors, each with a distinct mechanism of action and a well-documented clinical history. This selection allows for a multi-faceted comparison, assessing the potential of our lead compound against a diverse set of inhibitory profiles.
-
Imatinib (Gleevec®): A cornerstone of targeted therapy, Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[4][5] It also inhibits other receptor tyrosine kinases such as c-KIT and PDGF-R.[4][6] Imatinib functions by binding to the ATP-binding site of the kinase, stabilizing its inactive conformation and thereby preventing the phosphorylation of downstream substrates.[4][5][6]
-
Gefitinib (Iressa®): A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, Gefitinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[7][8][9] It competitively binds to the ATP-binding site of the EGFR kinase domain, blocking the signal transduction pathways that promote cell proliferation and survival.[7][9][10][11]
-
Sorafenib (Nexavar®): A multi-kinase inhibitor, Sorafenib targets several intracellular and cell surface kinases, including RAF kinases (C-RAF, B-RAF) and receptor tyrosine kinases such as VEGFR and PDGFR.[12][13][14][15] This dual mechanism of action allows Sorafenib to inhibit both tumor cell proliferation and angiogenesis.[12][13][15][16]
Signaling Pathways of Comparator Inhibitors
To visualize the mechanisms of action of our selected comparator drugs, the following diagrams illustrate their primary signaling pathways.
Caption: Imatinib's mechanism of action.
Caption: Gefitinib's mechanism of action.
Caption: Sorafenib's dual mechanism of action.
Proposed Experimental Framework for Comparative Analysis
To ascertain the efficacy of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate relative to the established inhibitors, a multi-tiered experimental approach is proposed. This includes in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess activity in a more biologically relevant context.
In Vitro Biochemical Kinase Assay
This assay is crucial for determining the direct inhibitory effect of the test compound on the enzymatic activity of purified kinases. A luminescence-based assay that quantifies ADP production is a robust and high-throughput method.[17]
Protocol: Luminescence-Based Kinase Activity Assay
-
Preparation of Reagents:
-
Prepare a stock solution of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate and the comparator inhibitors (Imatinib, Gefitinib, Sorafenib) in 100% DMSO.
-
Perform serial dilutions of the compounds in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare a reaction mixture containing the target kinase (e.g., Bcr-Abl, EGFR, VEGFR-2, c-Raf), its specific substrate peptide, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add 5 µL of the serially diluted compounds or a DMSO control to the respective wells.
-
Add 10 µL of the kinase solution to each well and incubate for 10-30 minutes at room temperature to allow for compound-kinase binding.[18]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an appropriate reagent, such as ADP-Glo™ Reagent, and incubate for 40 minutes at room temperature.[17]
-
Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[17]
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Caption: Workflow for the in vitro kinase assay.
Cell-Based Assays
Cell-based assays are essential to confirm that the observed in vitro activity translates to a cellular context, taking into account factors like cell permeability and off-target effects.[19]
Protocol: Cell-Based Kinase Phosphorylation Assay
-
Cell Culture and Treatment:
-
Select appropriate cancer cell lines that are known to be dependent on the target kinases (e.g., K562 for Bcr-Abl, A549 for EGFR, HepG2 for VEGFR/Raf).
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate and the comparator inhibitors for a specified period (e.g., 2-24 hours).
-
-
Cell Lysis and Phosphorylation Detection:
-
Data Analysis:
-
Quantify the signal corresponding to the phosphorylated protein.
-
Normalize the phosphorylation signal to the total protein levels.
-
Plot the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[22]
Protocol: MTT Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed the selected cancer cell lines in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[22][23]
-
Treat the cells with various concentrations of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate and the comparator inhibitors for 48-72 hours.[23]
-
-
MTT Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[23]
-
Shake the plate for 15 minutes to ensure complete solubilization.[24]
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[22][24]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Caption: Workflow for the MTT cell viability assay.
Data Presentation and Interpretation
The data generated from these assays should be compiled into clear, concise tables for easy comparison.
Table 1: Hypothetical In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | Bcr-Abl | EGFR | VEGFR-2 | c-Raf |
| Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate | TBD | TBD | TBD | TBD |
| Imatinib | 100 | >10,000 | >10,000 | >10,000 |
| Gefitinib | >10,000 | 25 | >10,000 | >10,000 |
| Sorafenib | >10,000 | 600 | 90 | 6 |
TBD: To Be Determined
Table 2: Hypothetical Cell Viability (GI50, µM)
| Compound | K562 (CML) | A549 (NSCLC) | HepG2 (Hepatocellular Carcinoma) |
| Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate | TBD | TBD | TBD |
| Imatinib | 0.5 | >50 | >50 |
| Gefitinib | >50 | 0.8 | >50 |
| Sorafenib | 5.0 | 7.0 | 4.5 |
TBD: To Be Determined
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate as a potential kinase inhibitor. The proposed comparative analysis against established drugs like Imatinib, Gefitinib, and Sorafenib will provide a clear understanding of its efficacy and selectivity profile. The detailed experimental protocols offer a validated starting point for researchers to generate robust and reproducible data.
Positive results from these initial studies would warrant further investigation, including broader kinase profiling, mechanism of action studies, and in vivo efficacy and toxicity assessments in preclinical animal models. The journey from a promising scaffold to a clinically viable drug is long and arduous, but with a rigorous and systematic approach as outlined here, the therapeutic potential of novel compounds like Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate can be thoroughly explored.
References
- Imatinib - Wikipedia. [URL: https://en.wikipedia.
- MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.roche-applied-science.com/pack-insert/11465007001_0915.pdf]
- What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle. [URL: https://droracle.com/what-is-the-mechanism-of-action-of-sorafenib-sorafenib/]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [URL: https://clytetechnologies.com/mtt-assay-protocol/]
- Sorafenib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sorafenib]
- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4494443/]
- Gefitinib | Drug Guide - MedSchool. [URL: https://medschool.co/drug-guide/gefitinib]
- Gefitinib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Gefitinib]
- Spotlight: Cell-based kinase assay formats. - Reaction Biology. [URL: https://www.reactionbiology.
- MTT assay protocol | Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- MTT (Assay protocol - Protocols.io. [URL: https://www.protocols.io/view/mtt-assay-protocol-3byl4j6]
- Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3062159/]
- What is the mechanism of Gefitinib? - Patsnap Synapse. [URL: https://synapse.patsnap.
- Sorafenib Pharmacodynamics - ClinPGx. [URL: https://www.clinpgx.com/d/sorafenib/pharmacodynamics]
- Gefitinib: mechanism of action, pharmacokinetics and side effect - ChemicalBook. [URL: https://www.chemicalbook.com/NewsInfo_54655.htm]
- What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. [URL: https://droracle.
- Sorafenib - Proteopedia, life in 3D. [URL: https://proteopedia.org/wiki/index.php/Sorafenib]
- Imatinib: MedlinePlus Drug Information. [URL: https://medlineplus.gov/druginfo/meds/a601162.html]
- Cell-based Kinase Assays - Profacgen. [URL: https://www.profacgen.com/cell-based-kinase-assays.htm]
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008 - ResearchGate. [URL: https://www.researchgate.
- Imatinib Information for Patients - Drugs.com. [URL: https://www.drugs.
- Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. [URL: https://www.creative-biolabs.com/immuno-oncology/cell-based-kinase-assay-service.htm]
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [URL: https://bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/]
- Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. [URL: https://www.caymanchem.com/news/methods-for-detecting-kinase-activity]
- Cell Based Kinase Assays - Luceome Biotechnologies. [URL: https://www.luceome.com/cell-based-assays.html]
- Application Notes and Protocols for Kinase Activity Assays - Benchchem. [URL: https://www.benchchem.
- KINASE PROFILING & SCREENING - Reaction Biology. [URL: https://www.reactionbiology.com/documents/2019/Reaction-Biology-Kinase-Profiling-and-Screening.pdf]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [URL: https://celtarys.com/knowledge-base/optimizing-biochemical-assays-for-kinase-activity-in-drug-discovery/]
- In vitro kinase assay - Protocols.io. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y]
- Kinase Activity Assays - Promega Corporation. [URL: https://www.promega.com/resources/guides/cell-signaling/kinase-activity-assays/]
- Kinase Assay Kit - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/341/817/mak441-bul-ms.pdf]
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. [URL: https://www.mdpi.com/1424-8247/18/5/875]
- In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31662214/]
- Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27209235/]
- Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20570511/]
Sources
- 1. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imatinib - Wikipedia [en.wikipedia.org]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medschool.co [medschool.co]
- 9. Gefitinib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 11. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 12. droracle.ai [droracle.ai]
- 13. Sorafenib - Wikipedia [en.wikipedia.org]
- 14. ClinPGx [clinpgx.org]
- 15. proteopedia.org [proteopedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 20. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 21. caymanchem.com [caymanchem.com]
- 22. clyte.tech [clyte.tech]
- 23. MTT (Assay protocol [protocols.io]
- 24. MTT assay protocol | Abcam [abcam.com]
A Comparative In Vitro Evaluation of Novel Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate Derivatives as Potential Anticancer Agents
Guide for Drug Development Professionals
The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of biological activities, including anticancer properties.[1][2] Derivatives of this core structure have shown promise as potent and selective therapeutic agents.[3][4][5] This guide presents a comparative in vitro analysis of a novel series of synthesized derivatives of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate (Parent Compound, PC ) against a panel of human cancer and non-cancerous cell lines.
This document outlines the screening workflow, provides detailed experimental protocols, and compares the cytotoxic and apoptotic activities of three new derivatives—M7MB-01, M7MB-02, and M7MB-03—against the parent compound and a standard chemotherapeutic agent, Doxorubicin. The objective is to identify lead candidates with superior potency and selectivity for further preclinical development.
Experimental Design & Rationale
The primary goal of this initial screening phase is to assess two key parameters: cytotoxicity (the ability to kill cancer cells) and selectivity (the ability to spare non-cancerous cells). A secondary objective is to determine if the observed cytotoxicity is mediated by the induction of apoptosis, a form of programmed cell death.[6][7]
Cell Line Selection:
-
HeLa (Human Cervical Adenocarcinoma): A widely used and well-characterized cancer cell line for initial cytotoxicity screening.[8][9][10][11][12][13]
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line used to determine the selectivity index of the test compounds. A higher selectivity index indicates a potentially safer therapeutic agent.
Compound Selection for Comparison:
-
Parent Compound (PC): Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate serves as the baseline to evaluate the effect of chemical modifications in the new derivatives.
-
Doxorubicin: A well-established chemotherapeutic agent used as a positive control for cytotoxicity.[8][9][10][12]
-
M7MB-01, M7MB-02, M7MB-03: Novel synthesized derivatives of the parent compound.
Assay Selection:
-
MTT Assay: A colorimetric assay to measure cellular metabolic activity.[14] A decrease in metabolic activity is indicative of cell death or reduced proliferation, providing a quantitative measure of cytotoxicity (IC50 value).[15][16][17][18]
-
Caspase-Glo® 3/7 Assay: A luminescent assay that measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[19][20][21][22] An increase in caspase activity suggests that the compounds induce cell death via apoptosis.
The overall experimental workflow is depicted below.
Sources
- 1. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. tandfonline.com [tandfonline.com]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Increased delivery and cytotoxicity of doxorubicin in HeLa cells using the synthetic cationic peptide pEM-2 functionalized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. scielo.br [scielo.br]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 20. promega.com [promega.com]
- 21. Caspase 3/7 Activity [protocols.io]
- 22. promega.com [promega.com]
A Comparative Benchmarking Guide to the Synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the benzoxazole scaffold is of particular interest due to its prevalence in a wide array of biologically active molecules.[1][2] This guide provides an in-depth, objective comparison of synthetic methodologies for a key derivative, Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate. We will explore two distinct, viable synthetic pathways, offering detailed experimental protocols and a comparative analysis to inform your selection of the most efficient and practical route for your research needs.
Introduction to Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is a substituted benzoxazole with potential applications as a building block in medicinal chemistry. The strategic placement of the methoxy and methyl carboxylate groups on the benzoxazole core provides multiple points for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules for drug discovery programs. The efficient and reproducible synthesis of this compound is therefore of significant interest.
Synthetic Strategy 1: A Multi-step Synthesis from Vanillic Acid
A logical and cost-effective approach to the synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate begins with the readily available and inexpensive starting material, vanillic acid. This multi-step synthesis involves a sequence of classical organic transformations: esterification, nitration, reduction, and finally, cyclization to form the benzoxazole ring.
Workflow for Synthetic Strategy 1
Caption: Synthetic workflow for Strategy 1, starting from vanillic acid.
Experimental Protocols for Strategy 1
Step 1: Esterification of Vanillic Acid to Methyl Vanillate
-
Rationale: The carboxylic acid functionality of vanillic acid is converted to a methyl ester to prevent its interference in the subsequent nitration step. This is a standard Fischer esterification reaction.
-
Procedure:
-
To a solution of vanillic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl vanillate.
-
Step 2: Nitration of Methyl Vanillate to Methyl 5-nitrovanillate
-
Rationale: A nitro group is introduced onto the aromatic ring. The directing effects of the hydroxyl and methoxy groups favor nitration at the 5-position.
-
Procedure:
-
Dissolve methyl vanillate (1 equivalent) in concentrated sulfuric acid (5 volumes) at 0 °C.
-
Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain methyl 5-nitrovanillate.
-
Step 3: Reduction of Methyl 5-nitrovanillate to Methyl 3-amino-4-hydroxy-5-methoxybenzoate
-
Rationale: The nitro group is reduced to an amino group to generate the required o-aminophenol functionality for the subsequent cyclization. Iron in acetic acid is a classic and effective method for this transformation.
-
Procedure:
-
To a suspension of methyl 5-nitrovanillate (1 equivalent) in a mixture of acetic acid and water (e.g., 3:1 v/v), add iron powder (3-5 equivalents).
-
Heat the mixture to 50-60 °C and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-amino-4-hydroxy-5-methoxybenzoate.[3]
-
Step 4: Cyclization to Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
-
Rationale: The o-aminophenol is cyclized with a one-carbon synthon to form the benzoxazole ring. Triethyl orthoformate serves as a source of the C2 carbon of the benzoxazole.
-
Procedure:
-
A mixture of methyl 3-amino-4-hydroxy-5-methoxybenzoate (1 equivalent) and triethyl orthoformate (5-10 equivalents) is heated at reflux for 4-6 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
-
Synthetic Strategy 2: A More Direct Approach from 3-Amino-4-hydroxybenzoic Acid
An alternative and potentially more efficient route starts from 3-amino-4-hydroxybenzoic acid. This strategy bypasses the nitration and reduction steps, offering a shorter synthetic sequence.
Workflow for Synthetic Strategy 2
Caption: Synthetic workflow for Strategy 2, starting from 3-amino-4-hydroxybenzoic acid.
Experimental Protocols for Strategy 2
Step 1: Esterification of 3-Amino-4-hydroxybenzoic Acid to Methyl 3-amino-4-hydroxybenzoate
-
Rationale: The carboxylic acid is esterified. A milder esterification method using trimethylsilyl chloride (TMSCl) as a catalyst in methanol is employed to avoid potential side reactions with the amino and hydroxyl groups.
-
Procedure:
-
Dissolve 3-amino-4-hydroxybenzoic acid (1 equivalent) in anhydrous methanol (10 volumes).[4]
-
Add trimethylsilyl chloride (TMSCl, 2.3 equivalents) to the solution.[4]
-
Stir the reaction mixture at 55 °C for 48 hours.[4]
-
Remove the solvent by evaporation under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to afford methyl 3-amino-4-hydroxybenzoate.[4]
-
Step 2: Cyclization to Methyl 7-hydroxy-1,3-benzoxazole-5-carboxylate
-
Rationale: Similar to Strategy 1, the o-aminophenol is cyclized with triethyl orthoformate.
-
Procedure:
-
Heat a mixture of methyl 3-amino-4-hydroxybenzoate (1 equivalent) and triethyl orthoformate (5-10 equivalents) at reflux for 4-6 hours.
-
After cooling, remove the excess triethyl orthoformate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Step 3: Methylation of the Phenolic Hydroxyl Group
-
Rationale: The final step involves the methylation of the free phenolic hydroxyl group at the 7-position to yield the target molecule.
-
Procedure:
-
To a solution of methyl 7-hydroxy-1,3-benzoxazole-5-carboxylate (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2-3 equivalents) and methyl iodide (1.2-1.5 equivalents).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-8 hours.
-
Monitor the reaction by TLC. Once complete, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
-
Comparative Analysis
| Parameter | Synthetic Strategy 1 (from Vanillic Acid) | Synthetic Strategy 2 (from 3-Amino-4-hydroxybenzoic Acid) |
| Starting Material | Vanillic acid (readily available, low cost) | 3-Amino-4-hydroxybenzoic acid (less common, higher cost) |
| Number of Steps | 4 | 3 |
| Key Transformations | Esterification, Nitration, Reduction, Cyclization | Esterification, Cyclization, Methylation |
| Reagents & Conditions | Involves strong acids (H₂SO₄, HNO₃) and a metal-based reduction. | Utilizes milder esterification conditions and a standard methylation reaction. |
| Potential Challenges | Regioselectivity of nitration, handling of strong acids, removal of metal byproducts from the reduction step. | Availability and cost of the starting material, potential for N-methylation during the final step. |
| Overall Yield (Estimated) | Moderate | Potentially higher due to fewer steps |
| Atom Economy | Lower due to the addition and subsequent removal of the nitro group. | Higher |
| Green Chemistry Aspect | Use of hazardous reagents (concentrated acids) and metal waste. | Milder conditions in the first step, but still uses a hazardous alkylating agent (methyl iodide). |
Conclusion and Recommendations
Both synthetic strategies presented offer viable pathways to Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
Strategy 1 is a classic, robust approach that utilizes an inexpensive and widely available starting material. The individual reactions are well-established in organic synthesis. However, it is a longer route and involves the use of hazardous reagents and a metal-based reduction step, which may require careful purification to remove inorganic byproducts.
Strategy 2 is a more convergent and potentially higher-yielding approach due to the reduced number of steps. It avoids the harsh nitration and reduction steps. The main drawback is the higher cost and lower availability of the starting material, 3-amino-4-hydroxybenzoic acid.
Recommendation: For large-scale synthesis where cost is a primary concern, Strategy 1 is likely the more practical choice, despite its length and the use of more hazardous reagents. For smaller-scale laboratory synthesis, where a shorter route and potentially higher overall yield are more critical, Strategy 2 presents an attractive alternative, provided the starting material is accessible.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including scale, budget, and available resources. This guide provides the necessary data and protocols to make an informed decision.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10829, Methyl 3-amino-4-hydroxybenzoate. Retrieved January 20, 2026, from [Link]
-
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093–24111. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 20, 2026, from [Link]
-
MDPI. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2134-2143. [Link]
-
MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 779-800. [Link]
-
ResearchGate. (2001). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Synthetic Communications, 31(12), 1921-1926. [Link]
-
MDPI. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[4]-benzofuro-[2,3-c]. Molecules, 7(3), 353-362. [Link]
-
National Center for Biotechnology Information. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2095. [Link]
- Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
-
World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Retrieved January 20, 2026, from [Link]
-
NIH. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 12(1), 1-16. [Link]
Sources
The Strategic Advantage of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate in Complex Drug Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic route. This guide provides an in-depth validation of "Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate" as a strategic drug intermediate. Moving beyond a simple datasheet, we will explore its synthesis, rigorous validation, and a comparative analysis against alternative synthetic strategies, offering a comprehensive perspective for researchers in the field.
The Benzoxazole Scaffold: A Privileged Motif in Medicinal Chemistry
Benzoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their presence in a wide array of pharmacologically active compounds.[1][2][3][4][5] Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them ideal scaffolds for designing molecules that can effectively interact with biological targets.[4][6] The inherent bioactivity of the benzoxazole nucleus is demonstrated in numerous marketed drugs with applications ranging from anti-inflammatory to anticancer and antiviral agents.[1][7]
"Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate" is a strategically functionalized derivative, poised as a valuable building block for more complex drug molecules. The methoxy group at the 7-position and the methyl carboxylate at the 5-position offer distinct points for further chemical modification, enabling the construction of diverse molecular architectures.
Synthesis and Validation: A Pathway to Purity and Confidence
A robust and reproducible synthetic protocol is paramount for any viable drug intermediate. Here, we propose and detail a logical synthetic pathway for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, starting from readily available precursors.
Proposed Synthetic Pathway
The synthesis commences with the nitration of a substituted benzoic acid, followed by reduction of the nitro group to an amine, and subsequent condensation and cyclization to form the benzoxazole ring.
DOT Script for Synthetic Pathway
Caption: Proposed synthetic pathway for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure based on established methods for benzoxazole synthesis.[7][8]
Step 1: Acetylation of Methyl 3-amino-4-hydroxy-5-methoxybenzoate
-
To a solution of Methyl 3-amino-4-hydroxy-5-methoxybenzoate (1.0 eq) in glacial acetic acid (10 vol), add acetic anhydride (1.2 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Filter the solid, wash with water, and dry under vacuum to yield Methyl 3-acetamido-4-hydroxy-5-methoxybenzoate.
Step 2: Cyclization to form Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
-
Add the product from Step 1 to polyphosphoric acid (10 wt eq).
-
Heat the mixture to 140-150 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
Data-Driven Validation
The identity and purity of the synthesized intermediate must be unequivocally confirmed. The following table summarizes the expected analytical data for "Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate."
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.9 (s, 3H, -OCH₃), ~4.0 (s, 3H, -COOCH₃), ~7.5 (d, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~2.6 (s, 3H, -CH₃ on oxazole ring, if starting from acetylated amine) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Expected peaks for aromatic carbons, carbonyl carbon, methoxy carbons, and methyl carbon. |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ corresponding to the molecular weight of the product (C₁₁H₁₁NO₄ = 221.21 g/mol ). |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): Characteristic peaks for C=O (ester), C-O-C (ether and ester), C=N (oxazole), and aromatic C-H stretching. |
| High-Performance Liquid Chromatography (HPLC) | Purity > 98% with a single major peak. |
Comparative Analysis: Strategic Advantages over Alternative Intermediates
The true value of an intermediate is revealed through comparison with alternative synthetic strategies. While a direct, one-to-one competitor for "Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate" may not be commercially prominent, we can evaluate its utility against broader approaches to constructing similar complex molecular frameworks, such as those seen in the synthesis of modern antiviral and anticancer drugs.[9][10][11][12][13]
Alternative Synthetic Strategies
Many complex drugs, such as Baloxavir Marboxil, are synthesized through multi-step processes involving the coupling of several key fragments.[9][10][11][13] An alternative to a pre-functionalized benzoxazole intermediate like ours would be a convergent synthesis where the core heterocyclic system is formed later in the synthetic sequence.
DOT Script for Comparative Workflow
Caption: Comparison of synthetic strategies: utilizing a pre-formed intermediate versus late-stage heterocycle formation.
Performance Comparison
| Parameter | Strategy 1: Pre-formed Intermediate (e.g., Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate) | Strategy 2: Late-stage Cyclization |
| Convergence | Linear synthesis of the intermediate, then convergent coupling. | Highly convergent, allowing for parallel synthesis of fragments. |
| Flexibility | Late-stage modifications are limited to the functional groups on the intermediate. | Greater flexibility in modifying fragments independently before coupling. |
| Scalability | Potentially more straightforward to scale up the synthesis of a single, well-defined intermediate. | May face challenges in optimizing the coupling and cyclization of complex fragments on a large scale. |
| Purification | Purification of a smaller, more rigid intermediate is often simpler. | Purification of larger, more flexible coupled products can be more complex. |
| Overall Yield | Can be higher if the synthesis of the intermediate is high-yielding and subsequent couplings are efficient. | Highly dependent on the efficiency of the key coupling and cyclization steps. |
Conclusion: A Versatile and Validated Building Block
"Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate" represents a highly valuable and strategically designed intermediate for the synthesis of complex drug molecules. Its well-defined structure, accessible synthesis, and multiple points for functionalization offer a compelling alternative to more linear or late-stage cyclization strategies. The robust validation of its synthesis and purity provides the necessary confidence for its integration into drug discovery and development pipelines. For research teams aiming to streamline their synthetic routes and enhance the efficiency of producing complex bioactive molecules, the adoption of pre-functionalized, high-purity intermediates like "Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate" is a strategic imperative.
References
- Vertex AI Search. (n.d.). Improved Synthesis of Key Intermediate of Baloxavir Marboxil, an Anti‐Influenza Drug.
- ACS Publications. (2024, April 3). First-Generation Process Development for the Synthesis of Baloxavir Marboxil: Early-Stage Development of Synthetic Methods to Prepare Baloxavir Marboxil Intermediates. Organic Process Research & Development.
- ACS Publications. (2021, September 8). Efficient Synthesis of a Key Intermediate for Baloxavir Marboxil from a Greener Starting Material: Ethylene Glycol.
- ResearchGate. (2023, June 2). Improved Synthetic Process of Baloxavir Marboxil Intermediate 3-Benzyloxy-4-oxo-4 H -pyran-2-carboxylic Acid.
- Vertex AI Search. (n.d.). Synthesis of a Baloxavir Marboxil Fragment.
- PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation.
- Vertex AI Search. (2024, December 13). Benzoxazole derivatives: Significance and symbolism.
- Vertex AI Search. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.
- World Journal of Pharmaceutical Sciences. (2018, September 30). Benzoxazoles.
- Vertex AI Search. (2024, April 5). Review of synthesis process of benzoxazole and benzothiazole derivatives.
- PMC - NIH. (2022, May 8). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use.
- JOCPR. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives.
- International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
- PMC - NIH. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. wjpsonline.com [wjpsonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comparative Study of the Antimicrobial Spectrum of Benzoxazole Derivatives
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Benzoxazole derivatives have emerged as a particularly promising class of heterocyclic compounds, attracting significant attention from the medicinal chemistry community.[1] The benzoxazole scaffold, an aromatic organic compound with the formula C₇H₅NO, is structurally similar to biological nucleic bases like adenine and guanine, which may allow it to interact readily with biopolymers in living systems.[2][3] This structural feature is believed to contribute to their broad spectrum of pharmacological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5]
This guide provides a comparative analysis of the antimicrobial spectrum of various benzoxazole derivatives against a range of clinically relevant pathogens. We will present quantitative data from published studies, offer detailed experimental protocols for assessing antimicrobial efficacy, and discuss the potential mechanisms of action that underpin the activity of these versatile compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the search for next-generation anti-infective agents.
Comparative Antimicrobial Spectrum of Benzoxazole Derivatives
The efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism.[6][7] A lower MIC value indicates greater potency. The following table summarizes the MIC values for several synthesized benzoxazole derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi, with the widely-used antibiotics Ciprofloxacin and Fluconazole serving as comparators.
| Compound/Drug | Organism | Type | MIC (µg/mL) | Reference |
| Benzoxazole Derivative 1 | Staphylococcus aureus | Gram-positive | 50 | [8] |
| Escherichia coli | Gram-negative | >200 | [8] | |
| Benzoxazole Derivative 2 | Staphylococcus aureus | Gram-positive | 25 | [8] |
| Escherichia coli | Gram-negative | >200 | [8] | |
| Benzoxazole Derivative 3 (2b) | Bacillus subtilis | Gram-positive | 0.195 | [9][10] |
| Escherichia coli | Gram-negative | 0.78 | [9][10] | |
| Pseudomonas aeruginosa | Gram-negative | 0.78 | [9][10] | |
| Candida albicans | Fungus | >50 | [9][10] | |
| Ciprofloxacin (Control) | Staphylococcus aureus | Gram-positive | 0.5 - 2 | |
| Escherichia coli | Gram-negative | 0.015 - 0.12 | [11][12] | |
| Pseudomonas aeruginosa | Gram-negative | 0.25 - 1 | [12] | |
| Fluconazole (Control) | Candida albicans | Fungus | 0.25 - 2 | [5] |
| Cryptococcus neoformans | Fungus | 0.5 - 8 | [13][14] |
Note: The specific structures of the numbered benzoxazole derivatives can be found in the cited literature. The MIC values for control drugs are typical ranges found in the literature.
Potential Mechanisms of Action
Understanding how a compound inhibits microbial growth is critical for its development as a therapeutic agent. While the exact mechanisms for all benzoxazole derivatives are still under investigation, studies suggest they may act on various cellular targets.
Standard Control Mechanisms
-
Ciprofloxacin : This fluoroquinolone antibiotic functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[11][12][15] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By trapping them on the DNA as a complex, ciprofloxacin introduces double-strand breaks, leading to bacterial cell death.[15][16]
-
Fluconazole : As a member of the triazole class, fluconazole targets the fungal cytochrome P450 enzyme 14-alpha-demethylase.[13][14][17] This enzyme is vital for the synthesis of ergosterol, a key component of the fungal cell membrane.[18][19] By inhibiting its function, fluconazole disrupts membrane integrity, leading to the cessation of fungal growth (fungistatic effect).[14][19]
Proposed Mechanisms for Benzoxazole Derivatives
Several studies suggest that benzoxazole derivatives may share a mechanism with quinolone antibiotics. Molecular docking studies have indicated that some benzoxazole compounds can bind to and inhibit bacterial DNA gyrase, thereby disrupting DNA replication.[20][21] Other proposed mechanisms include the disruption of the cell membrane and inhibition of key metabolic enzymes.[22][23] The diverse biological activities observed suggest that different substitutions on the benzoxazole core can lead to varied mechanisms of action.
Caption: General mechanisms of antimicrobial action.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial screening, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these tests.[24] Below are detailed protocols for two common methods.
Broth Microdilution Method for MIC Determination
This method is considered the "gold standard" for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[6][7] It involves challenging the microbe with a serial dilution of the test compound in a liquid growth medium.
Rationale: This protocol provides a direct measurement of the minimum concentration required to inhibit growth, offering precise data for comparative analysis. The use of a standardized inoculum and defined growth medium ensures that results are consistent and comparable across different experiments and laboratories.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the benzoxazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microdilution Plates: a. Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the stock solution (adjusted to the highest desired concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 serves as the growth control (no compound).
-
Inoculum Preparation: a. Select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[25] c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: a. Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. b. Incubate the plate at 35-37°C for 16-20 hours for most bacteria.
-
Reading the MIC: a. After incubation, determine the MIC by visually inspecting the wells for turbidity (growth). b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[7]
Caption: Workflow for antimicrobial susceptibility testing.
Kirby-Bauer (Agar Disk Diffusion) Test
This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to specific antimicrobial agents.[26][27]
Rationale: The Kirby-Bauer test is a simpler, less expensive screening method than broth microdilution. It is based on the principle that an antibiotic-impregnated disk will create a concentration gradient in the agar, and the size of the resulting zone of no growth (zone of inhibition) is inversely proportional to the MIC.[26] Standardization of the agar medium (Mueller-Hinton), inoculum density, and incubation conditions is critical for accurate and reproducible results.[28]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized inoculum suspension. b. Remove excess fluid by pressing the swab against the inside of the tube.[27][29] c. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate 60 degrees after each streaking) to ensure confluent growth.[27][29] d. Allow the plate to dry for 3-5 minutes.
-
Application of Disks: a. Aseptically apply paper disks impregnated with a known concentration of the test compound (or standard antibiotic) onto the surface of the agar. b. Gently press each disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart.[25][28]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measurement and Interpretation: a. After incubation, measure the diameter of the zone of inhibition (in millimeters) for each disk. b. Compare the measured zone diameters to standardized charts (e.g., from CLSI) to interpret the results as Susceptible (S), Intermediate (I), or Resistant (R).[28]
Conclusion and Future Directions
The studies cited in this guide demonstrate that benzoxazole derivatives represent a versatile and potent class of antimicrobial agents.[2][5][21] Certain derivatives exhibit impressive activity against Gram-positive and Gram-negative bacteria, with some showing efficacy comparable or superior to standard antibiotics like penicillin.[9] While antifungal activity appears less pronounced in some screened compounds, the chemical tractability of the benzoxazole scaffold offers vast opportunities for optimization.[22][30]
Future research should focus on several key areas:
-
Mechanism of Action Elucidation: While DNA gyrase inhibition is a promising lead, further biochemical and genetic studies are required to confirm the molecular targets for the most active derivatives.
-
Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of new analogues will help to define the chemical features required for potent and broad-spectrum activity, guiding the design of more effective compounds.
-
In Vivo Efficacy and Toxicity: Promising candidates must be advanced into animal models of infection to evaluate their efficacy, pharmacokinetics, and safety profiles.
The exploration of the benzoxazole scaffold is a compelling strategy in the global effort to combat antimicrobial resistance. The data and protocols presented here provide a framework for the continued investigation and development of these promising therapeutic agents.
References
- Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. PubMed.
- Bocanegra-Ibarias, P., et al. (2024).
- Hassan, M. (2025). Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
- Atlas University. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)?
- Fathima, S., & T, S. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC - NIH.
- Wikipedia. (n.d.). Ciprofloxacin. Wikipedia.
- Dr.Oracle. (2025).
- Kakkar, S., et al. (2020). Benzoxazoles as promising antimicrobial agents: A systematic review.
- Goyal, A., & Zito, P. M. (2024). Fluconazole.
- Emídio, J. J., et al. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. PubMed.
- Zhang, W., et al. (2017).
- Patsnap. (2024). What is the mechanism of Ciprofloxacin?
- Kumar, A., et al. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Asian Journal of Pharmaceutical and Clinical Research.
- Patsnap. (2024). What is the mechanism of Ciprofloxacin Hydrochloride?
- Xiang, L., et al. (2022).
- Scilit. (n.d.). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Scilit.
- Zhang, W., et al. (2017).
- BenchChem. (2025). The Antimicrobial Potential of Benzoxazoles: A Comparative Analysis Against Standard Antibiotics. Benchchem.
- BenchChem. (2025).
- Yildiz, I., et al. (2022).
- ResearchGate. (n.d.). Benzoxazole derivatives with antifungal activity.
- BenchChem. (2025). Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents. Benchchem.
- Jadhav, R. R., et al. (2011). Synthesis of some novel benzoxazole derivatives and their antimicrobial activity.
- Elnima, E. I., et al. (1983).
- Wikipedia. (n.d.). Disk diffusion test. Wikipedia.
- Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository Home.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
- Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
- CLSI. (n.d.).
- Maruthamuthu, D., et al. (2024). Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. World Journal of Pharmaceutical Research.
- Kumar, R., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
- Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
- Asati, V., et al. (2018).
- MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology.
- PHE. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- ResearchGate. (n.d.). Benzoxazole derivatives with antimicrobial potential.
- Sharma, D., et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity.
- CMAC. (n.d.).
- Singh, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. World Journal of Pharmaceutical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 11. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 13. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 16. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
- 18. youtube.com [youtube.com]
- 19. atlas.org [atlas.org]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 25. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 26. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 27. asm.org [asm.org]
- 28. microbenotes.com [microbenotes.com]
- 29. hardydiagnostics.com [hardydiagnostics.com]
- 30. Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives [mdpi.com]
A Head-to-Head Comparison of Substituted Benzoxazole Carboxylates: A Guide for Researchers
For researchers, scientists, and drug development professionals, the benzoxazole scaffold represents a privileged heterocyclic motif due to its extensive presence in biologically active compounds.[1][2][3] This guide provides an in-depth, head-to-head comparison of various substituted benzoxazole carboxylates, offering insights into their synthesis, structure-activity relationships (SAR), and performance in preclinical studies. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in their own drug discovery and development endeavors.
The Benzoxazole Core: A Foundation of Versatility
Benzoxazole, a bicyclic aromatic compound formed by the fusion of a benzene and an oxazole ring, serves as a crucial pharmacophore in medicinal chemistry.[1][2] Its planar structure and ability to act as an isostere of natural nucleic acid bases like guanine and adenine facilitate its interaction with various biological targets.[2][4] The versatility of the benzoxazole nucleus allows for substitutions at multiple positions, primarily at the 2- and 5-positions, which significantly influences its pharmacological profile.[2][5] This has led to the development of a wide array of derivatives with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3]
Synthetic Strategies: Building the Benzoxazole Scaffold
The cornerstone of developing novel benzoxazole derivatives lies in efficient and versatile synthetic methodologies. The traditional and most common approach involves the condensation of 2-aminophenols with carboxylic acids or their derivatives.[1][6] This fundamental reaction proceeds through an initial acylation of the amino group, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.
Over the years, numerous advancements have been made to optimize this process, focusing on milder reaction conditions, improved yields, and the use of diverse catalysts. These modern approaches offer greater control over the synthesis and allow for the introduction of a wider range of substituents.
Key Synthetic Methodologies:
-
Direct Condensation: This classic method involves heating a 2-aminophenol with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).[3][5] While effective, it can require harsh conditions.
-
Catalytic Approaches: A variety of catalysts have been employed to facilitate the condensation reaction under milder conditions. These include:
-
Nanocatalysts: Materials like magnetic solid acids and strontium carbonate have been shown to be highly efficient, offering advantages such as high yields, shorter reaction times, and catalyst reusability.[1]
-
Metal Catalysts: Transition metals like palladium, copper, and iron have been utilized to catalyze the oxidative cyclization of 2-aminophenols with aldehydes or alcohols.[1][7]
-
Ionic Liquids: These "green" catalysts can act as both the solvent and the catalyst, promoting the reaction under solvent-free conditions and allowing for easy product separation and catalyst recycling.[1]
-
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, offering a rapid and efficient route to benzoxazole synthesis.[6]
Head-to-Head Comparison of Substituted Benzoxazole Carboxylates
A direct head-to-head comparison of different substituted benzoxazole carboxylates is most meaningful when the compounds are evaluated under identical experimental conditions. The following sections present a comparative analysis based on available data from various studies, highlighting the impact of different substituents on biological activity.
Anticancer Activity
The benzoxazole scaffold is a prominent feature in many potent anticancer agents. The substitution pattern on both the benzoxazole core and the carboxylate-related moiety plays a critical role in determining the cytotoxic efficacy and selectivity against various cancer cell lines.
Table 1: Comparison of Anticancer Activity of Substituted Benzoxazole Derivatives
| Compound ID | 2-Substituent | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Comp. 1 | 2-phenyl | H | MCF-7 (Breast) | >25 | [8] |
| Comp. 2 | 2-(4-methoxyphenyl) | H | MCF-7 (Breast) | 15.47 | [8] |
| Comp. 3 | 2-(4-chlorophenyl) | H | MCF-7 (Breast) | 10.86 | [8] |
| Comp. 4 | 2-phenyl | Acetic acid | MCF-7 (Breast) | Elevated Cytotoxicity | [1] |
| Comp. 5 | 2-phenyl | H | HCT-116 (Colon) | >25 | [8] |
| Comp. 6 | 2-(4-methoxyphenyl) | H | HCT-116 (Colon) | 15.08 | [8] |
| Comp. 7 | 2-(4-chlorophenyl) | H | HCT-116 (Colon) | 11.32 | [8] |
Analysis of Structure-Activity Relationship (SAR):
From the data presented, several key SAR insights can be drawn:
-
Effect of 2-Aryl Substitution: The nature of the substituent on the 2-phenyl ring significantly impacts anticancer activity. Electron-withdrawing groups, such as a chloro group (Compound 3 vs. Compound 1), tend to enhance cytotoxicity against both MCF-7 and HCT-116 cell lines. Conversely, an electron-donating methoxy group (Compound 2) also shows improved activity over the unsubstituted phenyl ring, suggesting a more complex electronic and steric interplay.
-
Impact of 5-Carboxylate Group: The introduction of an acetic acid group at the 5-position of the benzoxazole ring (Compound 4) has been reported to elevate cytotoxic activity, indicating that this modification can be a valuable strategy for enhancing potency.[1]
Antimicrobial Activity
Substituted benzoxazole carboxylates have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The structural modifications influence not only the potency but also the spectrum of activity.
Table 2: Comparison of Antimicrobial Activity of Substituted Benzoxazole Derivatives
| Compound ID | 2-Substituent | 5-Substituent | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Comp. 8 | 2-phenyl | H | S. aureus | - | C. albicans | - | [9] |
| Comp. 9 | 2-(4-nitrophenyl) | H | S. aureus | 25 | C. albicans | >50 | [9] |
| Comp. 10 | 2-cyclohexyl | 5-nitro | B. subtilis | 3.12 | C. albicans | Active | [4] |
| Comp. 11 | 2-cyclohexylmethyl | 5-nitro | B. subtilis | 3.12 | C. albicans | Active | [4] |
| Comp. 12 | 2-cyclohexylmethyl | 5-chloro | P. aeruginosa | Significant Activity | C. albicans | Active | [4] |
Analysis of Structure-Activity Relationship (SAR):
-
Influence of Nitro Group: The presence of a nitro group, either on the 2-phenyl ring (Compound 9) or at the 5-position of the benzoxazole core (Compounds 10 and 11), appears to be crucial for antibacterial activity, particularly against Gram-positive bacteria.
-
Role of the 2-Substituent: The nature of the substituent at the 2-position influences the spectrum of activity. While a 2-phenyl group with a nitro substituent (Compound 9) is effective against S. aureus, bulky aliphatic groups like cyclohexyl and cyclohexylmethyl (Compounds 10, 11, and 12) in combination with a 5-substituent demonstrate potent activity against B. subtilis and P. aeruginosa.
-
Antifungal Activity: Several of the active antibacterial compounds also exhibit antifungal activity against C. albicans, suggesting a potential for dual-action antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of substituted benzoxazole carboxylates.
General Synthetic Protocol for 2-Arylbenzoxazoles via Condensation
This protocol describes a common method for synthesizing 2-arylbenzoxazoles from 2-aminophenol and a substituted benzoic acid.
Materials:
-
2-Aminophenol
-
Substituted Benzoic Acid (e.g., 4-chlorobenzoic acid, 4-methoxybenzoic acid)
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate Solution (saturated)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 2-aminophenol (1.0 mmol) and the desired substituted benzoic acid (1.0 mmol).
-
Add polyphosphoric acid (approximately 10 times the weight of the reactants) to the flask.
-
Place a stirring bar in the flask and attach a reflux condenser.
-
Heat the reaction mixture to 150-180°C with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzoxazole derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Test compounds (substituted benzoxazole carboxylates) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Key Concepts
To further elucidate the concepts discussed in this guide, the following diagrams provide a visual representation of the core benzoxazole structure and a generalized synthetic workflow.
Caption: The fundamental bicyclic structure of the benzoxazole core.
Caption: A generalized workflow for the synthesis of substituted benzoxazole carboxylates.
Conclusion and Future Perspectives
Substituted benzoxazole carboxylates continue to be a highly promising class of compounds in drug discovery. This guide has provided a comparative overview of their synthesis, anticancer, and antimicrobial activities, supported by experimental data and detailed protocols. The structure-activity relationships highlighted herein offer valuable insights for the rational design of new and more potent derivatives. Future research should focus on exploring a wider range of substitutions, elucidating the mechanisms of action, and conducting in vivo studies to validate the preclinical findings. The development of more efficient and sustainable synthetic methods will also be crucial in advancing this important class of therapeutic agents.
References
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25257-25285. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole Synthesis. [Link]
- Anonymous. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- Anonymous. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
- Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24.
- Anonymous. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- Kamal, A., et al. (2020). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.
- Anonymous. (2024).
- Anonymous. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments.
- Anonymous. (n.d.). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central.
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
- Anonymous. (n.d.). Synthetic approaches toward benzoxazole‐ and benzothiazole‐2‐carboxamides.
- Anonymous. (2019).
- Anonymous. (2022). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Taylor & Francis Online.
- Anonymous. (n.d.). Structure activity relationship of the synthesized compounds.
- Anonymous. (n.d.).
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. jocpr.com [jocpr.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of Benzoxazole-Based Inhibitors
For drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using "Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate" as a focal point. While specific cross-reactivity data for this particular molecule is not extensively published, the principles and methodologies outlined here are universally applicable to the broader class of benzoxazole derivatives, which are known for their diverse biological activities.[1][2][3][4][5]
The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets, including kinases, cholinesterases, and various other enzymes.[1][2][6][7][8][9] This versatility, while advantageous for library design, necessitates a thorough investigation of off-target effects to mitigate potential toxicity and ensure therapeutic efficacy.[10][11] This guide will walk you through the essential experimental workflows, from broad-panel screening to in-depth cellular validation, enabling you to build a robust selectivity profile for your benzoxazole-based inhibitor.
The Rationale for Rigorous Cross-Reactivity Profiling
The therapeutic success of a small molecule inhibitor is intrinsically tied to its specificity for the intended biological target. Off-target interactions can lead to a range of undesirable outcomes, from diminished efficacy to severe adverse effects. For benzoxazole derivatives, which have demonstrated activity against diverse enzyme families, a proactive and comprehensive cross-reactivity assessment is not just a regulatory requirement but a fundamental aspect of understanding the molecule's mechanism of action.[1][10]
A well-designed cross-reactivity study provides invaluable insights into the inhibitor's polypharmacology, which can sometimes be harnessed for therapeutic benefit (e.g., multi-targeted kinase inhibitors in oncology).[12][13] More commonly, however, identifying off-target interactions early in the drug discovery pipeline allows for medicinal chemistry efforts to be directed towards improving selectivity and minimizing potential liabilities.
Experimental Workflow for Assessing Cross-Reactivity
A tiered approach is often the most efficient and cost-effective strategy for evaluating inhibitor selectivity.[14] This typically begins with broad, high-throughput screening against a large panel of targets, followed by more focused secondary assays to confirm and quantify any identified off-target activities.
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: Cellular and Functional Validation
The final step is to assess the functional consequences of off-target engagement in a relevant cellular context.
Protocol 4: Phospho-Proteomics
Objective: To obtain an unbiased, global view of the inhibitor's effect on cellular signaling pathways.
Methodology:
-
Cell Treatment: Treat a relevant cell line with the inhibitor at a concentration that is effective against the primary target.
-
Protein Digestion and Phosphopeptide Enrichment: Lyse the cells, digest the proteins into peptides, and enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify changes in the phosphorylation status of thousands of sites across the proteome. This can reveal unexpected effects on signaling pathways, downstream of the identified off-targets.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table for easy comparison.
| Target Kinase | % Inhibition @ 1 µM | IC50 (nM) | CETSA Shift (°C) |
| Primary Target | 95% | 50 | +5.2 |
| Off-Target A | 82% | 500 | +3.1 |
| Off-Target B | 75% | 1200 | +1.5 |
| Off-Target C | 20% | >10,000 | N/D |
| ... | ... | ... | ... |
| N/D: Not Determined |
Interpreting the Data:
-
Selectivity Score: A selectivity score can be calculated to quantify the inhibitor's specificity. A simple metric is the ratio of the IC50 for an off-target to the IC50 for the primary target. A higher ratio indicates greater selectivity.
-
Structure-Activity Relationship (SAR): The cross-reactivity data should be used to inform the next round of medicinal chemistry. Modifications to the benzoxazole scaffold can be made to improve selectivity by disfavoring binding to the off-targets.
-
Therapeutic Window: The potency against off-targets can help to define the potential therapeutic window for the inhibitor. If a toxic off-target is engaged at a concentration close to that required for efficacy against the primary target, the therapeutic window may be too narrow for clinical development.
Conclusion
A thorough understanding of an inhibitor's cross-reactivity profile is paramount for successful drug development. For a versatile scaffold like benzoxazole, a systematic and multi-tiered approach to assessing selectivity is essential. By combining broad-panel screening with robust biophysical and cellular validation methods, researchers can build a comprehensive understanding of their compound's biological activity, enabling data-driven decisions to optimize lead compounds and mitigate the risk of late-stage failures. This guide provides a foundational framework for these critical studies, empowering researchers to confidently navigate the complex landscape of inhibitor selectivity.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Klevit, R. E., & Shokat, K. M. (2013). A broad-spectrum kinase inhibitor clamps the kinase domain in an inactive conformation. Nature Structural & Molecular Biology, 20(7), 797-804.
- El-Sayed, M. A. A., Al-Rashood, S. T., Al-Omair, M. A., Al-Warhi, T., Seraj, H., Al-Agamy, M. H., ... & Ali, M. A. (2022). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Molecules, 27(19), 6543.
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Kamal, A., Reddy, T. S., Sreekanth, K., Kumar, G. B., Shaik, A. B., & Bagul, C. (2020). Benzoxazole derivatives with diverse biological activities. European Journal of Medicinal Chemistry, 187, 111928.
- Cheerala, N., Garlapati, S., & Ampati, S. (2021). A review on recent advances of benzoxazole derivatives as potential anticancer agents. Results in Chemistry, 3, 100207.
- Hussain, S., Khan, M., Ahmad, A., Al-Harrasi, A., & Ali, A. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 16(1), 104407.
- Brylinski, M. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(5), 1735-1747.
- Shaw, M., Petzer, J. P., Cloete, T. T., & Petzer, A. (2025).
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
- Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics.
- Miduturu, C. V., Deng, X., Kwiatkowski, N., Weisberg, E., Krystal, G. W., Griffin, J. D., & Gray, N. S. (2011). Discovery of a new class of anaplastic lymphoma kinase inhibitors with a distinct dual-target profile. Journal of Medicinal Chemistry, 54(13), 4998-5011.
- Cheerala, N., Garlapati, S., & Ampati, S. (2023). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Journal of Molecular Structure, 1273, 134304.
- Sanna, F., & Meleddu, R. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33.
- Sharma, A., Kumar, V., & Kumar, P. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Global Journal of Research in Chemistry, 1(2), 153-162.
- Kumar, A., & Kumar, R. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(6), 334-345.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Proper Disposal of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate. As a key intermediate in the synthesis of pharmaceutical agents, particularly selective kinase inhibitors, its presence in research and development laboratories is common.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Profile and Essential Safety Precautions
A thorough understanding of the chemical's hazard profile is the foundation of safe handling and disposal. Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is a solid compound that presents multiple health risks upon exposure. The primary hazards are associated with its potential for dust formation, which facilitates inhalation, and its reactivity as an irritant.[2][3]
Causality of Risk: The compound's classification as harmful and irritating necessitates stringent handling protocols.[4][5] The fine particulate nature of the solid means that without proper engineering controls (like a chemical fume hood), airborne dust can be easily generated and inhaled, leading to respiratory irritation.[2][5] Direct contact can compromise skin integrity and cause serious eye damage.[2][5] Therefore, all operational procedures must be designed to minimize dust generation and prevent direct physical contact.
Hazard Identification Summary
The following table summarizes the key hazard statements and precautionary measures associated with Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Statement Code | Description | Precautionary Statement Code |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled.[4] | P261, P264, P270, P280 |
| H315 | Causes skin irritation.[2][5] | P302 + P352 |
| H319 | Causes serious eye irritation.[2][5] | P305 + P351 + P338 |
| H335 | May cause respiratory irritation.[5][6] | P271, P304 + P340 |
Pre-Disposal Handling and Storage
Proper handling during active use is the first step in a compliant waste management plan.
Safe Handling Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood or a ventilated enclosure to control dust.[2][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, nitrile gloves, and chemical safety goggles.[2][3][4]
-
Avoid Dust Generation: Use techniques that minimize dust, such as carefully scooping the solid rather than pouring it from a height.
-
Incompatible Materials: Keep the compound away from strong oxidizing agents, acids, and bases, as these can cause hazardous reactions.[2]
Storage Requirements:
-
Store in a tightly sealed, properly labeled container.[7][8]
-
Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[2][7]
-
Protect from direct sunlight and store under an inert atmosphere if possible for long-term stability.[1][2]
Waste Management and Disposal Protocol
Disposal of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate must be managed as hazardous chemical waste in accordance with federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
Step 1: Waste Characterization
Based on its known hazards, any quantity of unused Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, as well as any materials contaminated with it (e.g., gloves, weighing paper, spill cleanup debris), must be classified and handled as hazardous chemical waste.[11] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sewer drain. [9][12]
Step 2: On-Site Waste Collection
-
Select a Waste Container: Use a dedicated, sealable waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a screw-top lid is recommended.[9][10]
-
Collect Solid Waste: Place all solid waste containing the chemical directly into the designated hazardous waste container. This includes excess compound, contaminated weighing paper, and disposable labware.
-
Collect Contaminated Solvents: If the compound is used in solution, the resulting liquid waste must be collected.
-
The first rinse of any glassware that contained the compound must be collected as hazardous waste.[12]
-
Collect all rinsate and waste solvents in a separate, compatible liquid hazardous waste container.
-
-
Seal the Container: Keep the waste container tightly sealed at all times, except when adding waste.[9][12]
Step 3: Labeling and Accumulation
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate"), an indication of the hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.[11]
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][13] This area must be under the control of laboratory personnel and away from incompatible materials.
Step 4: Final Disposal Pathway
The recommended and most environmentally sound disposal method for this organic compound is high-temperature incineration .
-
Mechanism: Incineration is a thermal treatment process that uses high temperatures to break down the organic molecule into its constituent components, primarily carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx).[2][14][15] This process ensures the complete destruction of the chemical's hazardous properties.[15]
-
Procedure: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor. This contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for incineration.
-
Regulatory Note: Professional disposal facilities are equipped with advanced flue gas treatment systems (e.g., scrubbers) to manage and neutralize harmful byproducts like NOx before they are released into the atmosphere.[14][16]
The following diagram illustrates the decision-making workflow for the proper disposal of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
Sources
- 1. Methyl 5-Methoxy-2-methylbenzoxazole-7-carboxylate [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Methyl 2-methyl-1,3-benzoxazole-5-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. epa.gov [epa.gov]
- 14. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Waste gas and liquid incineration system - NBE [nbe.com.cn]
- 16. Incineration - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Handling Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework for thinking about chemical safety, grounded in the specific properties of the compound and best laboratory practices. The causality behind each recommendation is explained to foster a deeper understanding and a culture of safety.
Hazard Analysis: Understanding the Compound
| Potential Hazard | Classification | Rationale and Implication for Handling |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Ingestion of even small quantities may cause adverse health effects. This underscores the critical importance of preventing hand-to-mouth transfer. All work surfaces must be decontaminated after use, and personal hygiene, especially hand washing, is paramount.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Direct contact with the solid or solutions can lead to irritation, redness, and discomfort. The use of compatible chemical-resistant gloves and a lab coat is mandatory to prevent skin exposure.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | The compound, particularly as a fine powder, can cause significant eye irritation upon contact. Appropriate eye protection is essential to prevent injury.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of dust can irritate the respiratory tract. All handling of the solid compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of aerosol generation and inhalation.[1][2][3] |
Combustion Hazards: In the event of a fire, benzoxazole derivatives may produce hazardous combustion gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2] Firefighters should use self-contained breathing apparatus.[2]
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based decision. The following table outlines the minimum required PPE for handling Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate in a research setting.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or tight-sealing safety goggles. A face shield should be worn over goggles for large-scale operations or when there is a significant splash hazard. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. This is critical to protect against accidental splashes of solutions or airborne particles of the solid compound, which can cause serious eye irritation.[2][4][5] |
| Skin Protection | Gloves: Chemical-resistant nitrile or neoprene gloves. Clothing: A long-sleeved laboratory coat. | Nitrile gloves offer good resistance to a range of chemicals and are preferable to latex, which provides less chemical protection.[6] Gloves must be inspected before use and changed immediately upon contamination. A lab coat prevents incidental skin contact with work surfaces.[4][6] |
| Respiratory Protection | Not typically required for small-scale use within a certified chemical fume hood. For large quantities or if significant dust is generated, a NIOSH-approved air-purifying respirator with a particulate filter is recommended. | Engineering controls, such as a fume hood, are the primary method for controlling inhalation exposure. Respirator use requires a formal respiratory protection program, including fit-testing and training.[7] |
Operational Plan: From Preparation to Disposal
A systematic workflow is crucial for minimizing risk. The following protocols provide step-by-step guidance for handling Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.
PPE Donning and Doffing Protocol
Properly putting on and taking off PPE is essential to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a proper technique (e.g., peeling one off with the other) to avoid touching the outer contaminated surface with bare skin.
-
Lab Coat: Remove the lab coat by folding it inward on itself and store it appropriately.
-
Goggles/Face Shield: Remove eye protection.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.[8]
Workflow for Safe Handling
The following diagram and protocol outline a risk-based approach to handling the compound.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
